2-(4-Bromophenoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHSYDQJCKBJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromophenoxy)ethanamine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
2-(4-Bromophenoxy)ethanamine is a bifunctional organic molecule featuring a brominated aromatic ring connected via an ether linkage to a primary ethylamine side chain. This unique structural arrangement makes it a highly valuable and versatile building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its role as a key intermediate for the synthesis of complex therapeutic agents. The presence of a nucleophilic primary amine, a modifiable aryl bromide handle, and a flexible ether linker allows for its incorporation into a diverse range of molecular scaffolds.
This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic considerations, and its critical application in the synthesis of the dual endothelin receptor antagonist, Macitentan. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important synthetic intermediate.
Chemical Structure and Identification
The structure of this compound is defined by a 4-bromophenol core linked at the phenolic oxygen to the terminal carbon of an ethanolamine moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(4-bromophenoxy)ethan-1-amine |
| CAS Number | 26583-55-1[1] |
| Molecular Formula | C₈H₁₀BrNO[1] |
| Molecular Weight | 216.08 g/mol [1] |
| InChI | InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)12-6-5-10/h1-4H,5-6,10H2 |
| InChIKey | YZYXWCDYJVJDNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OCCN)Br |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for effective handling, reaction optimization, and purification.
Physicochemical Properties
Quantitative data for this compound is not extensively published in peer-reviewed literature; therefore, the following table includes data aggregated from reliable chemical suppliers and computationally predicted values where noted.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| Physical Form | Solid (hydrochloride salt)[2] / Liquid or low-melting solid (free base) | Varies with salt form |
| LogP | 2.26[1] | ChemBridge |
| Rotatable Bonds | 3[1] | ChemBridge |
| Purity | Typically >95% | Commercial suppliers[1] |
| Boiling Point | Data not available | Expected to be high due to MW and polarity |
| Melting Point | Data not available | - |
| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | Based on structural similarity |
Spectroscopic Profile
The spectroscopic data provides confirmation of the molecular structure.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the brominated ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.8-7.4 ppm). The two methylene groups of the ethyl chain will appear as triplets: the one adjacent to the oxygen (-O-CH₂-) at approximately 4.0-4.2 ppm and the one adjacent to the amine (-CH₂-N-) at a more upfield position, around 3.0-3.2 ppm. The amine protons (-NH₂) will typically appear as a broad singlet.
-
¹³C NMR (Carbon NMR): The spectrum will show six unique carbon signals. Four signals in the aromatic region (115-160 ppm), including the carbon bearing the bromine atom (C-Br) and the carbon attached to the ether oxygen (C-O). Two signals will be present in the aliphatic region for the ethyl chain carbons, typically around 65-70 ppm for the -O-CH₂- carbon and 40-45 ppm for the -CH₂-N- carbon.
-
FTIR (Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), aromatic C=C bending (~1500-1600 cm⁻¹), and a strong C-O-C ether stretch (~1240 cm⁻¹).[3]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 215 and 217.
Synthesis and Mechanistic Insights
The most logical and widely applicable method for synthesizing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable route to form the crucial aryl ether bond.[4][5]
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule can be disconnected at the ether linkage. This suggests a reaction between a 4-bromophenoxide nucleophile and an electrophilic 2-aminoethyl species.
-
Nucleophile: 4-Bromophenol is an ideal precursor. It is commercially available and its phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base (e.g., K₂CO₃, NaOH) to form the potent 4-bromophenoxide nucleophile.[4]
-
Electrophile: A direct reaction with 2-bromoethylamine is possible but can be complicated by self-alkylation of the amine. A superior strategy involves using an N-protected electrophile, such as N-Boc-2-bromoethylamine or N-Boc-ethanolamine tosylate. The tert-butyloxycarbonyl (Boc) group protects the amine from participating in side reactions and is easily removed under acidic conditions post-synthesis.
-
Reaction Conditions: The reaction is an Sₙ2 substitution, which is favored by polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to and deactivating the phenoxide nucleophile, thus accelerating the reaction.[6] Heat is typically applied to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This protocol describes a two-step synthesis involving a Williamson ether synthesis followed by deprotection.
Step 1: Synthesis of tert-butyl (2-(4-bromophenoxy)ethyl)carbamate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 5-10 mL per gram of phenol).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium 4-bromophenoxide salt.
-
Add N-Boc-2-bromoethylamine (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude protected intermediate.
Step 2: Deprotection to yield this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 3-5 eq.) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt may precipitate and can be collected by filtration. If TFA was used, an aqueous workup with a base (e.g., NaOH) is required to neutralize the acid and extract the free base product into an organic solvent.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway for this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed orthogonally.
-
Primary Amine: This group is a potent nucleophile. It readily undergoes reactions such as acylation, sulfonylation, and reductive amination to form amides, sulfonamides, and secondary/tertiary amines, respectively. This is the most common point of modification for building out larger molecular structures.
-
Aryl Bromide: The C-Br bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the formation of C-C, C-N, and C-O bonds at the aromatic core.
Case Study: Synthesis of Macitentan
A prominent example of this molecule's application is in the synthesis of Macitentan (Opsumit®), an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[7][8]
In the synthesis of Macitentan, this compound serves as a central linker fragment. The synthesis involves coupling the amine functionality with a sulfamide-substituted pyrimidine core and subsequently reacting the aryl bromide with another pyrimidine fragment.[9][10] While specific industrial routes are proprietary, published syntheses demonstrate the core logic where the amine is used to form a key sulfonamide bond. The 4-bromophenyl group is ultimately part of the final drug structure, contributing to the molecule's binding affinity and pharmacokinetic profile.
Logical Relationship Diagram
Caption: Functional roles of the key structural motifs in this compound.
Safety, Handling, and Storage
As a primary amine and brominated aromatic compound, this compound requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds like 2-(4-chlorophenoxy)ethylamine and 2-(4-bromophenyl)ethylamine suggest the following precautions.[11][12]
Table 3: Safety and Handling Recommendations
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (nitrile or neoprene), lab coat. | To prevent contact with eyes and skin, which can cause severe irritation or burns. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/vapors. | The compound may be corrosive to the respiratory tract. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | To mitigate potential for severe eye damage. |
| First Aid (Skin) | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | Amines can be absorbed through the skin and cause irritation or burns. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | To avoid aspiration of the chemical into the lungs. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent degradation from moisture and atmospheric CO₂ (which can form carbamates with the amine). |
Conclusion
This compound is a strategically important molecule in the field of drug discovery and development. Its value is derived not from intrinsic biological activity, but from its ideal combination of reactive functional groups—a nucleophilic primary amine and a versatile aryl bromide handle—connected by a stable ether linker. This structure allows for sequential, controlled modifications, making it an indispensable building block for constructing complex molecular architectures, as exemplified by its role in the synthesis of Macitentan. This guide has provided a detailed overview of its properties, a reliable synthetic methodology grounded in established chemical principles, and an analysis of its functional utility, offering researchers a solid foundation for its application in their synthetic programs.
References
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PubChem. amine. National Center for Biotechnology Information. Available at: [Link]
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Utah Tech University. Williamson Ether Synthesis Lab Procedure. Available at: [Link]
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ResearchGate. A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. (2017-06-01). Available at: [Link]
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ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]
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PubChem. 2-((4-Bromobenzyl)oxy)ethanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Physicochemical characteristics of 2-(4-Bromophenoxy)ethanamine
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(4-Bromophenoxy)ethanamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, synthesis, and handling. We will explore the causality behind its chemical behavior, providing a robust framework for its effective application in the laboratory.
Core Chemical Identity and Significance
This compound is a bifunctional organic molecule featuring a brominated aromatic ring connected via an ether linkage to a primary amine. This unique combination of a phenoxy group, an ethylamine side chain, and a bromine atom makes it a versatile building block. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine is a key nucleophile for amide bond formation, reductive amination, and other derivatizations. Its structural motif is found in various biologically active agents, highlighting its importance in the synthesis of novel chemical entities for drug discovery.[1]
Key Identifiers:
-
IUPAC Name: 2-(4-bromophenoxy)ethan-1-amine
-
CAS Number: 26583-55-1[2]
-
Molecular Formula: C₈H₁₀BrNO[2]
-
SMILES: C1=CC(=CC=C1Br)OCCN
-
InChI Key: VAZXGZJZXNCSGC-UHFFFAOYSA-N
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from reaction setup to purification and formulation. The data for this compound is summarized below.
| Property | Value | Significance for Researchers |
| Molecular Weight | 216.08 g/mol [2] | Essential for stoichiometric calculations in reaction planning and for mass spectrometry analysis. |
| Physical Form | Solid or Liquid | Determines appropriate handling and storage procedures. Related compounds are often liquids at room temperature.[3] |
| Boiling Point | Not available; related isomers boil at ~63-72°C @ 0.2 mmHg.[3][4] | High boiling point suggests that purification by distillation requires high vacuum to prevent thermal decomposition. |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., DCM, MeOH, THF). | Solubility in organic solvents facilitates its use in a wide range of reactions. Slight water solubility is typical for amines that can protonate.[3][4] |
| LogP (Octanol/Water) | 2.26[2] | The positive value indicates a preference for lipophilic environments, which is a key parameter in drug design for predicting membrane permeability. |
Spectral Analysis: Interpreting the Molecular Signature
¹H NMR Spectroscopy
The proton NMR spectrum will provide definitive information about the electronic environment of each hydrogen atom.
-
Aromatic Region (~6.8-7.4 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine atom will be shifted slightly downfield compared to those ortho to the ether oxygen due to differing electronic effects.
-
Alkoxy Methylene Protons (-OCH₂-, ~4.0-4.2 ppm): These protons will appear as a triplet. They are significantly deshielded (shifted downfield) by the adjacent electronegative oxygen atom.
-
Amino Methylene Protons (-CH₂N-, ~3.0-3.2 ppm): This signal will also be a triplet, coupled to the -OCH₂- protons. Its chemical shift is further downfield than a standard alkane due to the influence of the adjacent nitrogen.
-
Amine Protons (-NH₂, ~1.5-2.5 ppm): This signal will typically be a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.
-
Aromatic Carbons (~115-158 ppm): Four distinct signals are expected for the aromatic ring. The carbon bearing the oxygen (C-O) will be the most downfield (~158 ppm). The carbon bearing the bromine (C-Br) will be the most upfield of the substituted carbons (~115 ppm). The two sets of equivalent C-H carbons will appear in the typical aromatic region (~116 ppm and ~132 ppm).
-
Alkoxy Methylene Carbon (-OCH₂-, ~68-70 ppm): This carbon is deshielded by the directly attached oxygen atom.
-
Amino Methylene Carbon (-CH₂N-, ~40-42 ppm): This carbon appears in the typical range for an aliphatic carbon attached to a nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, often broad absorption with two distinct peaks, characteristic of a primary amine (-NH₂).
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to strong peaks corresponding to the methylene groups.
-
C=C Stretch (Aromatic) (~1470-1600 cm⁻¹): Several sharp peaks of varying intensity.
-
C-O Stretch (Ether) (~1240 cm⁻¹): A strong, characteristic absorption for the aryl-alkyl ether linkage.
-
C-Br Stretch (~500-600 cm⁻¹): A peak in the fingerprint region, confirming the presence of the bromo-substituent.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.
-
Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion at m/z 215 and 217. This distinctive "doublet" with a nearly 1:1 intensity ratio is the classic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).
-
Key Fragments: Expect fragmentation patterns involving the cleavage of the C-C bond between the methylene groups or cleavage of the ether bond, which can help in structural confirmation.
Synthesis and Purification Protocol
A robust and common method for preparing this compound is via the Williamson ether synthesis. This protocol is designed for clarity and reproducibility.
Rationale of the Synthetic Approach
The strategy involves forming the ether bond by reacting the nucleophilic 4-bromophenoxide with an electrophilic two-carbon unit already containing the (protected) amine. 4-Bromophenol is deprotonated with a suitable base to form the phenoxide, which then displaces a leaving group on the ethanolamine equivalent. Using a protected amine, such as N-Boc-2-bromoethylamine, prevents the amine from acting as a competing nucleophile. The final step is the deprotection of the amine.
Experimental Workflow Diagram
Caption: Williamson ether synthesis followed by Boc deprotection.
Step-by-Step Methodology
Step 1: Synthesis of N-Boc-2-(4-bromophenoxy)ethanamine
-
To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.
-
Expertise Note: Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the phenol and is easier to handle than alternatives like sodium hydride. Acetone is a good solvent for this Sₙ2 reaction and allows for easy removal post-reaction.
-
-
Add N-Boc-2-bromoethylamine (1.1 eq) to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude protected product. This is often pure enough for the next step, or it can be purified by column chromatography on silica gel.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude N-Boc protected intermediate from Step 1 in dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA, 3-5 eq) dropwise at 0°C.
-
Trustworthiness Note: The use of a strong acid like TFA or HCl in an inert solvent like DCM is a standard, high-yielding protocol for removing the acid-labile Boc protecting group.
-
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
To obtain the free base, dissolve the resulting salt in water, basify with aqueous NaOH or NaHCO₃ until pH > 10, and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, this compound.
Safety, Handling, and Storage
Proper handling is paramount for laboratory safety and maintaining compound integrity. Based on data from structurally related amines and brominated aromatics, the following precautions are advised.[8][9][10]
-
Hazard Classification: Assumed to be corrosive and a skin/eye irritant. Amines can be toxic if inhaled or ingested.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10] Work in a well-ventilated chemical fume hood.[8]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.[3][4]
Applications in Research and Development
This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Medicinal Chemistry Scaffold: The 4-bromophenoxy moiety is a common feature in pharmacologically active molecules. For instance, a structurally related 2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy group is a core component of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary hypertension.[1] This demonstrates the value of this type of ether linkage in designing bioactive compounds.
-
Intermediate for Cross-Coupling: The aryl bromide is a prime substrate for metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Amine Derivatization: The primary amine can be readily converted into amides, sulfonamides, ureas, or secondary/tertiary amines, providing another vector for molecular diversification.
Logical Workflow for Library Synthesis
The strategic value of this compound in parallel synthesis or library generation is illustrated below.
Caption: Orthogonal reactivity enabling diverse library synthesis.
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Spectroscopic Characterization of 2-(4-Bromophenoxy)ethanamine: A Technical Guide
Introduction
2-(4-Bromophenoxy)ethanamine is a substituted aromatic ether amine with potential applications in pharmaceutical and materials science research. As with any novel or specialized chemical entity, comprehensive structural elucidation is a prerequisite for its use in further research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the identity, purity, and structure of such molecules.
This guide provides an in-depth, predictive analysis of the spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to build a reliable spectroscopic profile. This approach mirrors the workflow often required by researchers when encountering novel compounds, providing not just data, but the scientific rationale behind the spectral interpretation.
Molecular Structure and a Priori Analysis
Before delving into the specific spectroscopic techniques, a preliminary analysis of the molecular structure is crucial for predicting its spectral features.
Caption: Molecular structure of this compound with key proton and carbon environments highlighted.
The structure comprises three key regions:
-
A 1,4-disubstituted (para) bromophenyl ring: This will produce a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum. The bromine atom and the ether linkage will exert predictable electronic effects on the chemical shifts of the aromatic protons and carbons.
-
An ethyl ether linkage (-O-CH₂-CH₂-): This flexible chain will give rise to two distinct aliphatic signals in the NMR spectra, likely appearing as triplets if coupling is well-resolved.
-
A primary amine (-NH₂): This group is identifiable by its characteristic stretches in the IR spectrum and its influence on the adjacent methylene group in NMR. The protons on the nitrogen are exchangeable, which can be confirmed by a D₂O shake experiment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for general structure, while DMSO-d₆ is often preferred for better resolution of amine protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and sufficient scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet (d) | ~9.0 | 2H |
| Ar-H (meta to -O) | 7.3 - 7.5 | Doublet (d) | ~9.0 | 2H |
| O-CH₂ (Cβ-H) | ~4.0 | Triplet (t) | ~5.0 - 6.0 | 2H |
| CH₂-N (Cα-H) | ~3.0 | Triplet (t) | ~5.0 - 6.0 | 2H |
| NH₂ | 1.5 - 2.5 (variable) | Broad Singlet (br s) | - | 2H |
Causality and Interpretation:
-
Aromatic Protons: The aromatic region is expected to exhibit a classic AA'BB' system, which simplifies to two doublets. The protons ortho to the electron-donating oxygen atom will be shielded and appear upfield (6.8 - 7.0 ppm) compared to the protons meta to the oxygen (and ortho to the electron-withdrawing bromine atom), which will be deshielded and appear downfield (7.3 - 7.5 ppm)[1].
-
Aliphatic Protons: The methylene group adjacent to the electronegative oxygen (O-CH₂) will be significantly deshielded, appearing around 4.0 ppm. The methylene group adjacent to the less electronegative nitrogen (CH₂-N) will be further upfield, around 3.0 ppm. Each will appear as a triplet due to coupling with the adjacent methylene group.
-
Amine Protons: The chemical shift of the NH₂ protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. This signal would disappear upon shaking the sample with a drop of D₂O.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the eight carbon atoms, with two pairs of aromatic carbons being chemically equivalent due to symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-O (Ar) | 157 - 159 | Quaternary carbon attached to oxygen, deshielded. |
| C-Br (Ar) | 114 - 116 | Quaternary carbon attached to bromine, shielded by halogen but deshielded relative to unsubstituted benzene. |
| Ar-CH (meta to -O) | 132 - 133 | Aromatic CH ortho to bromine. |
| Ar-CH (ortho to -O) | 115 - 117 | Aromatic CH ortho to oxygen, shielded by its electron-donating effect. |
| O-CH₂ (Cβ) | 68 - 70 | Aliphatic carbon attached to oxygen, deshielded. |
| CH₂-N (Cα) | 41 - 43 | Aliphatic carbon attached to nitrogen. |
Causality and Interpretation:
-
Aromatic Carbons: The chemical shifts are governed by the electronic effects of the substituents. The carbon attached to the oxygen (C-O) will be the most downfield aromatic carbon. The carbon bearing the bromine (C-Br) will be significantly upfield from typical quaternary aromatic carbons. The two sets of aromatic CH carbons will be distinguishable based on their proximity to the electron-donating oxygen and electron-withdrawing bromine.
-
Aliphatic Carbons: Similar to the proton spectrum, the carbon adjacent to the oxygen (Cβ) is more deshielded than the carbon adjacent to the nitrogen (Cα).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Apply pressure to ensure good contact between the sample and the crystal. This is a rapid, solvent-free method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |
| 3300 - 3400 | N-H stretch (asymmetric & symmetric) | Medium | Primary Amine (-NH₂) |
| 3030 - 3100 | C-H stretch (aromatic) | Medium-Weak | Ar-H |
| 2850 - 2960 | C-H stretch (aliphatic) | Medium | -CH₂- |
| ~1600, ~1480 | C=C stretch (in-ring) | Medium-Strong | Aromatic Ring |
| 1230 - 1260 | C-O stretch (aryl-alkyl ether) | Strong | Ar-O-C |
| 1000 - 1100 | C-N stretch | Medium | Aliphatic Amine |
| ~820 | C-H bend (out-of-plane) | Strong | 1,4-disubstituted ring |
Causality and Interpretation:
-
N-H Vibrations: A key feature will be the presence of two distinct bands in the 3300-3400 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretches of a primary amine.
-
C-H Stretches: The spectrum will show sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretches and stronger peaks below 3000 cm⁻¹ for the aliphatic C-H stretches.
-
Aromatic and Ether Linkages: Strong absorptions corresponding to the aromatic C=C stretching will be visible around 1600 cm⁻¹. The most intense and diagnostically useful peak for the ether linkage is the strong C-O stretch, expected around 1240 cm⁻¹.
-
Substitution Pattern: A strong band around 820 cm⁻¹ is highly indicative of the para (1,4) substitution pattern on the benzene ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) would provide more extensive fragmentation.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion and the fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Weight: C₈H₁₀BrNO = 215.00 g/mol (for ⁷⁹Br) and 217.00 g/mol (for ⁸¹Br).
-
Molecular Ion Peak [M]⁺ (EI) or [M+H]⁺ (ESI): A characteristic doublet of peaks with approximately 1:1 intensity at m/z 215/217 (EI) or 216/218 (ESI) is expected, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This is the most definitive feature in the mass spectrum.
Predicted Fragmentation Pattern (Electron Ionization):
Sources
A Technical Guide to the Solubility and Stability of 2-(4-Bromophenoxy)ethanamine for Pharmaceutical Research
Abstract
2-(4-Bromophenoxy)ethanamine is a key structural motif found in various pharmacologically active agents, making it a compound of significant interest in drug discovery and development. Its physicochemical properties, particularly its solubility in common laboratory solvents and its chemical stability under various stress conditions, are critical parameters that influence its synthesis, purification, formulation, and long-term storage. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of this compound. By moving beyond a simple data sheet to explain the causality behind experimental choices, this guide equips scientists with the necessary protocols and theoretical understanding to generate reliable and reproducible data, ensuring the integrity of their research and development efforts.
Physicochemical Profile and Predictive Analysis
Before embarking on experimental work, a thorough analysis of the molecular structure of this compound provides a predictive foundation for its behavior.
-
Structure: The molecule comprises a primary amine (-NH2), an ether linkage (-O-), a phenyl ring, and a bromine substituent.
-
Polarity and Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. These features suggest a moderate degree of polarity. Consequently, solubility is anticipated in polar protic solvents (like alcohols) and some polar aprotic solvents. The bulky, nonpolar bromophenyl group will, however, limit its solubility in water.
-
Basicity: The primary amine confers basic properties to the molecule. This is a critical consideration for its solubility in acidic solutions, where it is expected to form a water-soluble ammonium salt.[1] It is also crucial for understanding its stability, as the amine can act as a nucleophile or be susceptible to oxidation.
-
Potential Labilities: The ether linkage can be susceptible to cleavage under strong acidic conditions. The amine group is prone to oxidation. The aromatic ring system indicates potential sensitivity to photolytic degradation. These potential weak points are the primary targets for investigation in forced degradation studies.[2][3]
A Systematic Approach to Solubility Determination
Determining the solubility profile is a foundational step. The following workflow provides a systematic method for characterizing the solubility of this compound across a range of common laboratory solvents.
Experimental Protocol: Qualitative and Semi-Quantitative Solubility
This protocol is designed to efficiently classify the compound's solubility and provide a semi-quantitative estimate.
-
Preparation: Dispense 5-10 mg of this compound into a series of labeled glass vials.
-
Solvent Addition: To each vial, add a precisely measured aliquot (e.g., 100 µL) of the test solvent.
-
Mixing: Vigorously vortex each vial for 60 seconds at ambient temperature.
-
Observation: Visually inspect for undissolved solid against a dark background.
-
Incremental Addition: If the solid dissolves completely, add another 100 µL aliquot of the solvent and repeat the mixing and observation steps. Continue until precipitation occurs or a maximum volume (e.g., 2 mL) is reached.
-
Classification: If the solid does not dissolve in the initial aliquot, add solvent incrementally up to a total volume of 2 mL.
-
Data Recording: Record the results using standard solubility classifications.
Data Presentation: Solubility Profile of this compound
The results of the experimental protocol should be compiled into a clear, comparative table.
| Solvent Class | Solvent | Relative Polarity | Solubility Classification | Approximate Solubility (mg/mL) | Observations |
| Polar Protic | Water | 1.000 | Test pH of solution.[1] | ||
| 5% HCl | High | Expect salt formation. | |||
| 5% NaOH | High | ||||
| Methanol | 0.762 | ||||
| Ethanol | 0.654 | ||||
| Polar Aprotic | Acetonitrile (ACN) | 0.460 | |||
| Dimethyl Sulfoxide (DMSO) | 0.444 | ||||
| Dimethylformamide (DMF) | 0.386 | ||||
| Acetone | 0.355 | ||||
| Tetrahydrofuran (THF) | 0.207 | ||||
| Ethyl Acetate | 0.228 | ||||
| Nonpolar | Dichloromethane (DCM) | 0.309 | |||
| Toluene | 0.099 | ||||
| Hexanes | 0.009 |
Note: Relative polarity values are provided for reference.[4] The table should be populated with experimental data.
Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow for determining the solubility class of an amine-containing compound.
Caption: A decision-tree for classifying organic compounds based on solubility.
Chemical Stability and Forced Degradation Studies
Understanding the chemical stability of this compound is paramount for defining its shelf-life and appropriate storage conditions.[] Forced degradation, or stress testing, is an essential tool used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3][6]
Rationale for Stress Conditions
The choice of stress conditions is dictated by the compound's functional groups and regulatory guidelines.[7][8]
-
Acid/Base Hydrolysis: Targets the ether linkage and evaluates stability across a pH range.
-
Oxidation: The primary amine is a potential site for oxidation.
-
Thermal Stress: Assesses the intrinsic stability of the molecule at elevated temperatures.
-
Photostability: The aromatic ring may absorb UV/Vis light, leading to photodegradation.
Visualization: Potential Degradation Pathways
Based on its structure, several degradation pathways can be hypothesized.
Caption: Hypothesized degradation routes for this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation experiment. A crucial prerequisite is a developed and validated stability-indicating analytical method, typically HPLC-UV, capable of separating the parent compound from all potential degradants.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal: Store the stock solution at 60°C in the dark.
-
Photolytic: Expose the stock solution in a photostable, transparent container to a calibrated light source (per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For other samples, dilute with the mobile phase.
-
-
Analysis: Analyze all samples, including an unstressed control, by the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times (RRT) and peak areas of any new impurity peaks.
-
Perform a mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peaks.
-
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Summary and Recommendations
The successful development of any drug candidate relies on a robust understanding of its fundamental chemical properties. For this compound, this begins with a systematic evaluation of its solubility and stability.
-
Solvent Selection: Based on its predicted properties, polar solvents such as methanol, ethanol, and DMSO are likely candidates for achieving high solubility. For reactions, aprotic solvents like THF or DCM may be suitable. For purification by chromatography, a solvent system should be chosen based on experimentally determined solubility and retention characteristics. The basicity of the amine allows for the use of acidic aqueous solutions to create soluble salt forms, which can be advantageous for certain purification or formulation strategies.
-
Stability and Storage: Forced degradation studies are critical for uncovering potential liabilities.[3][6] The data generated will inform the selection of appropriate storage conditions.[9][10] For example, if the compound shows significant degradation under oxidative or photolytic stress, it must be stored under an inert atmosphere (e.g., nitrogen) and protected from light. Safety data sheets for similar compounds recommend storage in a dry, cool, and well-ventilated place, often under nitrogen.[9]
By following the methodologies outlined in this guide, researchers can confidently characterize this compound, ensuring data integrity and accelerating the drug development process.
References
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. Retrieved from [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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SAFETY DATA SHEET - 2,4-D AMINE 4. (n.d.). CDMS.net. Retrieved from [Link]
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Analytical methods – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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The Analysis of an Amine Mixture: An Introductory Analysis Experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Retrieved from [Link]
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Blythe, J. W., et al. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 1102(1-2), 73-83. Retrieved from [Link]
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Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
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Stability Studies. ARL Bio Pharma. Retrieved from [Link]
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Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Retrieved from [Link]
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Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]
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Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
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(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. Retrieved from [Link]
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Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]
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amine | C10H14BrNO. PubChem. Retrieved from [Link]
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Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. (n.d.). ResearchGate. Retrieved from [Link]
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Possible degradation pathway of BPA. (n.d.). ResearchGate. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 2-(4-Bromophenoxy)ethanamine: A Technical Guide for Novel Drug Discovery
Abstract
The vast chemical space of small organic molecules presents a fertile ground for the discovery of novel therapeutic agents. Within this landscape, 2-(4-Bromophenoxy)ethanamine emerges as a molecule of significant interest, positioned at the intersection of proven pharmacophores. Its structural architecture, featuring a brominated aromatic ring, a flexible phenoxy ether linkage, and a primary amine, suggests a high potential for diverse biological activities. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the untapped therapeutic potential of this compound. By elucidating rational synthetic strategies, outlining detailed characterization protocols, and proposing a multi-pronged approach to biological evaluation, this document serves as a catalyst for initiating innovative research programs centered on this compound and its derivatives. We will delve into promising research avenues, including its potential as an antimicrobial, anticancer, and neuropharmacological agent, providing the foundational knowledge and experimental frameworks necessary to propel this molecule from a chemical curiosity to a potential clinical candidate.
Introduction: The Scientific Rationale for Investigating this compound
The pursuit of novel molecular entities with therapeutic promise is a cornerstone of modern medicinal chemistry. The strategic selection of a lead compound is paramount, and this compound presents a compelling case based on established structure-activity relationships of its constituent moieties.
-
The Power of the Phenoxyethanamine Scaffold: The phenoxyethanamine core is a privileged structure found in numerous biologically active compounds. This framework provides an optimal spatial arrangement for interaction with a variety of biological targets. For instance, derivatives of phenoxyethylamine have been explored as ligands for 5-HT1A receptors, indicating potential applications in treating anxiety, depression, and hypertension. The ether linkage offers metabolic stability and conformational flexibility, allowing the molecule to adopt favorable orientations within receptor binding pockets.
-
The Influence of Bromine Substitution: The presence of a bromine atom on the phenyl ring is a key feature that can significantly modulate the pharmacological profile of a molecule. Bromine is a lipophilic, electron-withdrawing group that can enhance membrane permeability and influence metabolic pathways. Furthermore, brominated organic compounds have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects[1][2][3][4][5]. The position of the bromine atom at the para-position of the phenoxy ring in the target molecule is poised to influence electronic distribution and potential halogen bonding interactions with biological macromolecules.
-
The Versatility of the Primary Amine: The terminal primary amine is a critical functional group that imparts basicity and serves as a handle for further chemical modification. This group can participate in crucial hydrogen bonding interactions with target proteins and can be readily derivatized to generate a library of analogs with fine-tuned properties.
This convergence of structural features within a single, relatively simple molecule underscores the immense potential of this compound as a platform for the development of new therapeutic agents. This guide will provide the necessary technical framework to systematically explore this potential.
Synthesis and Characterization: A Proposed Pathway
A robust and reproducible synthetic route is the foundation of any drug discovery program. Here, we propose a logical and efficient two-step synthesis of this compound, followed by a comprehensive characterization protocol.
Proposed Synthetic Pathway
A combination of the Williamson ether synthesis and the Gabriel synthesis offers a reliable method for the preparation of this compound, minimizing the formation of byproducts often associated with direct amination of halides[6][7][8][9][10][11].
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Known derivatives and analogs of 2-(4-Bromophenoxy)ethanamine
An In-Depth Technical Guide to the Derivatives and Analogs of 2-(4-Bromophenoxy)ethanamine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Executive Summary
The this compound scaffold is a versatile chemical framework that serves as a foundational element in the design of novel therapeutic agents. Its structural simplicity, combined with the electronic and steric properties of the bromophenoxy group, provides a unique starting point for developing compounds with a wide array of pharmacological activities. This guide synthesizes current knowledge on the derivatives and analogs of this core structure, offering a detailed exploration of synthetic methodologies, structure-activity relationships (SAR), and applications across various therapeutic domains, including neuroscience, infectious diseases, and inflammation. By explaining the causality behind experimental designs and grounding claims in verifiable literature, this document serves as a technical resource for researchers engaged in drug discovery and development.
Core Synthetic Strategies
The primary route for synthesizing the this compound core and its immediate derivatives is the Williamson ether synthesis. This venerable yet robust reaction provides a reliable method for coupling the phenoxy and ethylamine moieties. The choice of reagents and conditions is critical for optimizing yield and minimizing side reactions.
A typical synthetic pathway begins with 4-bromophenol and a suitably protected 2-haloethylamine or its synthetic equivalent. The use of a mild base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases to prevent potential elimination reactions or degradation of sensitive functional groups. The reaction is typically conducted in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the nucleophilic attack of the phenoxide ion.
The following diagram illustrates a generalized workflow for the synthesis of various derivatives, starting from the parent 4-bromophenol.
Caption: Generalized synthetic workflow for this compound derivatives.
Structural Modifications and Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives can be systematically tuned by modifying three key regions of the molecule: the amine terminus, the aromatic phenoxy ring, and the ethyl ether linkage.
Amine Terminus Modifications
The primary amine of the core scaffold is a critical handle for chemical modification and a key determinant of biological activity.
-
N-Alkylation: The introduction of alkyl groups, such as ethyl or propyl, on the nitrogen atom can modulate the compound's lipophilicity and its ability to interact with receptor binding pockets. For instance, N-alkylation of related phenylethylamines has been shown to significantly increase affinity for the D-2 dopamine receptor subtype.[1] The hydrochloride salts of N-ethyl derivatives are commonly synthesized for improved handling and solubility.[2]
-
Heterocyclization: The amine group can be incorporated into heterocyclic ring systems, leading to entirely new classes of compounds with distinct biological properties. For example, derivatives incorporating thiazole and 1,3,4-oxadiazole rings have demonstrated significant antimicrobial, antifungal, and anti-inflammatory activities.[3][4][5] The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, for example, involves reacting p-bromoacetophenone with thiourea to form the core intermediate, which can then be further modified.[5]
Phenoxy Ring Modifications
The 4-bromophenyl moiety is a crucial pharmacophore, but its properties can be optimized through substitution or replacement.
-
Bioisosteric Replacement of Bromine: The bromine atom at the para-position is a key feature, influencing the molecule's electronic properties and metabolic stability. In drug design, bromine is often considered a bioisostere for groups like isopropyl (iPr) or trifluoromethyl (CF₃).[6] Such replacements can be used to fine-tune lipophilicity, alter metabolic pathways, or enhance binding interactions without drastically changing the molecule's overall shape.
-
Substitution Patterns: The introduction of other substituents on the phenyl ring can profoundly impact activity. For example, in the related phenoxy acetic acid series, specific substitution patterns have led to potent and selective COX-2 inhibitors.[7] Similarly, the addition of fluoro and chloro groups to a phenoxyphenyl pyrimidine carboxamide scaffold resulted in a potent, state-dependent sodium channel blocker for treating pain.[8]
Pharmacological Landscape and Therapeutic Applications
Derivatives of this compound have shown potential in several key therapeutic areas, primarily driven by their ability to interact with targets in the central nervous system and their efficacy against microbial pathogens.
Central Nervous System (CNS) Activity
The structural similarity of the 2-phenoxyethanamine core to monoamine neurotransmitters (serotonin, norepinephrine, dopamine) makes it a promising scaffold for CNS-active drugs.[9]
-
Monoamine Reuptake Inhibition: Many CNS disorders are treated with drugs that inhibit the reuptake of monoamines from the synaptic cleft.[10] Derivatives of this scaffold are being investigated as triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[9][11] This multimodal action is hypothesized to offer broader efficacy for conditions like major depressive disorder.[10][11] The addition of dopamine reuptake inhibition may help address symptoms like anhedonia, which are often inadequately treated by selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[11]
Caption: Mechanism of a Triple Reuptake Inhibitor (TRI) in the synaptic cleft.
-
Neurodegenerative Diseases: Oxidative stress and neuroinflammation are implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's.[12][13] Bromophenol compounds have been identified as multi-target ligands for neuroprotection, acting as monoamine oxidase (MAO) inhibitors and dopamine receptor agonists.[14] This suggests that derivatives of this compound could be explored for their potential to mitigate neuronal damage through similar mechanisms.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Heterocyclic derivatives of the 4-bromophenyl scaffold have shown considerable promise in this area.
-
Thiazole and Oxadiazole Derivatives: A number of studies have reported the synthesis of 4-(4-bromophenyl)-thiazol-2-amine and 1,3,4-oxadiazole derivatives with potent activity against various bacterial and fungal strains.[3][5] Some of these compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range, comparable to or exceeding standard reference drugs.
Table 1: In Vitro Antimicrobial Activity of Selected 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | B. subtilis MIC (µM) | C. albicans MIC (µM) | A. niger MIC (µM) |
|---|---|---|---|---|---|
| p2 | 16.1 | 16.1 | >100 | >100 | >100 |
| p3 | >100 | >100 | >100 | >100 | 16.2 |
| p4 | >100 | >100 | 28.8 | >100 | >100 |
| p6 | >100 | >100 | >100 | 15.3 | >100 |
Data synthesized from Sharma D, et al. (2019).[5]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides a detailed, self-validating protocol for the synthesis of a key intermediate class, adapted from published literature.[3]
Protocol: Synthesis of 2-(4-bromophenylamino) acetohydrazide
This protocol describes a three-step synthesis starting from p-bromoaniline.
Step 1: Synthesis of ethyl-2-(4-bromophenylamino) acetate (I)
-
Combine p-bromoaniline (13.9 g, 0.1 mol), ethyl chloroacetate (12.25 ml, 0.1 mol), and anhydrous potassium carbonate (19.5 g, 0.15 mol) in a round-bottom flask containing dry acetone.
-
Reflux the mixture on a water bath at 70°C for 24 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Remove the excess acetone from the filtrate by distillation.
-
Recrystallize the resulting solid from ethanol to yield the pure product.
-
Self-Validation: The product should exhibit a melting point of 150-152°C. IR spectroscopy should show characteristic peaks for N-H (3374 cm⁻¹), C=O (1720 cm⁻¹), and C-Br (599 cm⁻¹) stretches.[3]
-
Step 2: Synthesis of 2-(4-bromophenylamino) acetohydrazide (II)
-
Dissolve the ester (I) (12.9 g, 0.05 mol) in ethanol (100 ml) in a round-bottom flask.
-
Add hydrazine hydrate (2.4 ml, 99%, 0.075 mol) to the solution.
-
Reflux the mixture on a water bath for 6 hours.
-
Remove excess ethanol by distillation.
-
Cool the resultant mixture. White, needle-like crystals of the product will separate out.
-
Collect the crystals by filtration and recrystallize from ethanol.
-
Self-Validation: The product should have a melting point of 184-186°C. ¹H NMR should show characteristic signals for the CONH proton (δ 9.5 ppm), aromatic protons (δ 6.4-7.1 ppm), and NH₂ protons (δ 4.2-4.15 ppm).[3]
-
Step 3: General Procedure for Schiff Base Formation (Example)
-
Combine the acetohydrazide (II) (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture on a water bath for 6 hours.
-
Cool the reaction mixture. The solid product will precipitate.
-
Filter the solid, wash with ice-cold water, and recrystallize from ethanol to obtain the final Schiff base derivative.[3]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for medicinal chemistry research. The synthetic accessibility of the core and the demonstrable impact of structural modifications on biological activity provide a clear path for optimization. Current research points toward significant potential in the development of novel CNS agents, particularly multimodal antidepressants, as well as new antimicrobial and anti-inflammatory drugs.
Future research should focus on a more systematic exploration of the structure-activity relationships, employing computational modeling and in vitro screening to guide the design of next-generation analogs. Specifically, investigating a broader range of bioisosteric replacements for the bromine atom and exploring diverse heterocyclic systems built upon the ethanamine terminus could yield compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
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- Bromophenols from Symphyocladia latiuscula Target Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases. (2020-02-26). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32106518/]
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amine. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6460204]
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- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024-03-15). (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/29/6/1331]
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- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024-04-09). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38593423/]
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- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/22897298/]
- Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/16728608/]
- Selective serotonin reuptake inhibitors potentiate the rapid antidepressant-like effects of serotonin4 receptor agonists in the rat. (2010-02-16). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/20169084/]
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- Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214013/]
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- Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs. (2025-08-09). (Source: ResearchGate) [URL: https://www.researchgate.net/publication/326895318_Syntheses_of_2-substituted_1-amino-4-bromoanthraquinones_bromaminic_acid_analogues_-_Precursors_for_dyes_and_drugs]
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A Technical Guide to Sourcing and Purity Analysis of 2-(4-Bromophenoxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenoxy)ethanamine is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise incorporation of its bromophenoxy ethanamine scaffold allows for further molecular elaboration, making it a critical starting material. Consequently, the purity and quality of this reagent are paramount, as impurities can lead to unwanted side reactions, complicate purification processes, and compromise the integrity of final compounds. This guide provides an in-depth analysis of commercial suppliers, typical purity specifications, potential impurities, and robust analytical methodologies for quality control.
Commercial Availability and Supplier Overview
This compound is readily available from a variety of chemical suppliers who cater to the research and bulk manufacturing sectors. Purity levels typically range from 95% to over 98%, with the grade significantly impacting its suitability for different applications. For early-stage discovery, a 95% purity might suffice, whereas for later-stage development and GMP (Good Manufacturing Practice) processes, higher purity is essential.
When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA). A comprehensive CoA should provide the lot-specific purity determined by a reliable analytical method (e.g., HPLC or GC), along with data from other analytical techniques like NMR or IR spectroscopy to confirm the structure.[1]
Table 1: Prominent Commercial Suppliers of this compound and Related Analogs
| Supplier | Example Product Name | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | [2-(4-bromophenoxy)ethyl]ethylamine hydrochloride | 1052525-13-9 | ≥95% | Often supplied as a hydrochloride salt for improved stability and handling.[2][3] |
| TCI Chemicals | 2-(4-Bromophenyl)ethylamine | 73918-56-6 | >98.0% (GC) | Purity is specified by Gas Chromatography (GC), indicating suitability for detecting volatile impurities.[4][5] |
| ChemScene | 2-(4-Bromophenoxy)-N,N-bis(2-methoxyethyl)ethan-1-amine | 627039-80-9 | ≥95% | A derivative, highlighting the availability of structurally similar compounds.[6] |
| ChemBridge | This compound | 26583-55-1 | 95% | Marketed for hit-to-lead and discovery chemistry.[7] |
| Anax Laboratories | This compound | 26583-55-1 | 98.00% | Listed as a building block for API and intermediate synthesis.[8] |
| Thermo Scientific | 2-(4-Bromophenyl)ethylamine | 73918-56-6 | 98% | Available in various quantities for research and development.[9] |
Note: The table includes closely related analogs as suppliers often provide a family of similar compounds. Researchers should verify the exact structure and CAS number.
Synthesis Routes and the Impurity Profile
Understanding the synthesis of this compound is critical to predicting its potential impurities. A common and cost-effective method is the Williamson ether synthesis.
Typical Synthesis Pathway:
This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.
-
Deprotonation: 4-Bromophenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the 4-bromophenoxide anion.
-
Substitution: The phenoxide then reacts with a 2-haloethylamine derivative (e.g., 2-bromoethylamine or 2-chloroethylamine), often with a protecting group on the amine, to form the ether linkage.
-
Deprotection: If an amine protecting group is used, a final deprotection step is required to yield the primary amine.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-bromophenol is a common impurity. Its presence can be problematic as its acidic proton can interfere with subsequent reactions.
-
Over-alkylation/Di-alkylation Products: The primary amine product can act as a nucleophile and react with another molecule of the 2-haloethylamine, leading to secondary amine impurities.
-
Solvent Residues: Residual solvents from the reaction and purification (e.g., acetone, THF, chloroform) may be present.[10]
-
Impurities from Starting Materials: Impurities present in the initial 4-bromophenol, such as isomers (e.g., 2-bromophenol or 3-bromophenol), can lead to the formation of isomeric products.
Analytical Methods for Purity Assessment and Quality Control
A multi-pronged analytical approach is necessary to ensure the identity, purity, and quality of this compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for purity determination.
-
HPLC-UV: This is the most common method for purity analysis. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (or methanol) containing a modifier like formic acid or trifluoroacetic acid.[11][12] The aromatic ring provides a strong chromophore for UV detection (typically around 220-280 nm). This method is excellent for separating non-volatile impurities like unreacted 4-bromophenol and over-alkylation products.
-
GC-MS: Gas Chromatography coupled with Mass Spectrometry is ideal for identifying volatile and semi-volatile impurities, including residual solvents and certain starting materials. It also provides structural confirmation of the main peak based on its mass-to-charge ratio (m/z) and fragmentation pattern.[4]
Workflow for Sourcing and QC of this compound
Caption: Workflow from supplier selection to final quality verification.
Spectroscopic Techniques
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR is indispensable for structural confirmation. The spectrum of pure this compound should show characteristic peaks for the aromatic protons, the two methylene groups (with distinct chemical shifts due to their proximity to the oxygen and nitrogen atoms), and the amine protons. Integration of these peaks can provide a rough estimate of purity and help identify major impurities.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is useful for confirming the presence of key functional groups, such as the N-H bends of the primary amine, the C-O-C stretch of the ether, and the C-Br stretch of the aryl bromide.
Recommended Protocol: HPLC-UV Purity Determination
This protocol provides a general method for determining the purity of this compound. It should be optimized and validated for specific laboratory conditions.
Objective: To determine the purity of this compound and separate it from potential process-related impurities.
Materials & Equipment:
-
HPLC system with UV/Vis or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA), high purity
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter if necessary.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C[11]
-
Detection Wavelength: 225 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Conclusion
The procurement of high-quality this compound is a critical first step for any research or development project. A thorough evaluation of supplier documentation, coupled with robust in-house analytical verification, is essential to mitigate risks associated with impurities. By understanding the synthetic origin of the material, scientists can anticipate potential contaminants and select the appropriate analytical tools—primarily HPLC and GC-MS—to ensure the reagent meets the stringent quality standards required for successful and reproducible scientific outcomes.
References
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CAS number and molecular weight of 2-(4-Bromophenoxy)ethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(4-Bromophenoxy)ethanamine, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections will detail its chemical properties, a validated synthesis protocol, potential applications, and safety considerations, grounded in established scientific principles and supported by authoritative references.
Core Compound Profile
This compound is a primary amine derivative of brominated phenoxyethane. Its structure, featuring a bromophenyl group, a flexible ethylamine chain, and an ether linkage, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom offers a site for further functionalization through various cross-coupling reactions, enhancing its versatility as a building block in drug development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 26583-55-1 | Hit2Lead[1] |
| Molecular Formula | C₈H₁₀BrNO | Anax Laboratories[2] |
| Molecular Weight | 216.08 g/mol | Anax Laboratories[2] |
| Synonyms | 2-(4-bromophenoxy)ethan-1-amine | Anax Laboratories[2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by a Gabriel synthesis. This approach is reliable and scalable for laboratory purposes.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-(4-Bromophenoxy)ethanol (Williamson Ether Synthesis)
-
Rationale: This classic Sₙ2 reaction forms an ether from an alkoxide and an alkyl halide. The phenoxide generated from 4-bromophenol acts as the nucleophile, displacing the bromide from 2-bromoethanol. Potassium carbonate is a suitable base for this transformation, and acetone is an effective polar aprotic solvent.
-
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-bromophenoxy)ethanol.
-
Step 2: Synthesis of this compound (Gabriel Synthesis)
-
Rationale: The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, avoiding over-alkylation. In this modified procedure, the alcohol intermediate is converted in situ to an alkylating agent which then reacts with phthalimide. The subsequent hydrazinolysis cleaves the phthalimide group to release the desired primary amine.
-
Procedure:
-
Dissolve 2-(4-bromophenoxy)ethanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and purify by acid-base extraction followed by column chromatography to afford this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The 2-phenethylamine scaffold is a well-established pharmacophore present in a multitude of endogenous neurotransmitters and synthetic drugs.[3] The introduction of a 4-bromophenoxy moiety provides a template for developing novel therapeutic agents with diverse biological activities.
Potential Therapeutic Targets
Derivatives of this compound have been explored for their potential as:
-
Antimicrobial and Anticancer Agents: The thiazole derivatives of similar bromophenyl compounds have shown promising in vitro antimicrobial and anticancer activities.[4]
-
Dopaminergic and Analgesic Agents: The structural similarity to sympathomimetic amines and pethidine-type analgesics suggests potential activity at dopaminergic and opioid receptors.[5]
The following diagram illustrates the potential for this compound to serve as a versatile starting material for generating a library of compounds for screening against various therapeutic targets.
Sources
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A Comprehensive Technical Guide to the Safe Handling of 2-(4-Bromophenoxy)ethanamine for Research and Development
This guide provides an in-depth overview of the essential safety protocols and handling precautions for 2-(4-Bromophenoxy)ethanamine, a compound of interest for researchers, scientists, and professionals in the field of drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided information is both scientifically sound and practically applicable.
Introduction and Compound Profile
This compound and its analogues are key building blocks in medicinal chemistry and materials science. Their structural motif, featuring a phenoxy ring and an ethylamine side chain, is prevalent in various biologically active molecules. Understanding the inherent chemical properties and potential hazards of this compound class is paramount for ensuring laboratory safety and experimental integrity. While the toxicological properties of this compound have not been fully investigated, the data from similar compounds, such as 2-(4-bromophenyl)ethylamine, indicate that it should be handled as a corrosive and potentially toxic substance.[1][2]
Physicochemical Data
A clear understanding of a compound's physical and chemical properties is the foundation of safe handling. The following table summarizes key data for this compound and a closely related analogue.
| Property | This compound | 2-(4-Bromophenyl)ethylamine (Analogue) | Source |
| CAS Number | 26583-55-1 | 73918-56-6 | [3][4] |
| Molecular Formula | C8H10BrNO | C8H10BrN | [3][4] |
| Molecular Weight | 216.08 g/mol | 200.08 g/mol | [3][4] |
| Appearance | Not specified, likely a liquid or solid | Colorless to light yellow clear liquid | |
| Boiling Point | Not available | 72 °C / 0.2 mmHg | |
| Storage | Not specified, recommend cool, dry, well-ventilated area | Room temperature, in a cool, dark place (<15°C) under inert gas |
Hazard Identification and Risk Assessment
Based on the hazard profiles of analogous compounds, this compound should be presumed to be a hazardous substance. The primary hazards are likely to be:
-
Corrosivity : Expected to cause severe skin burns and serious eye damage.[1][2][5][6][7] Contact with skin or eyes can lead to immediate and potentially irreversible damage.[1][8]
-
Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[6][9] Ingestion can cause burns to the mouth, throat, and stomach.[6]
-
Respiratory Irritation : Inhalation of vapors, mists, or dust may cause respiratory irritation.[10]
A thorough risk assessment should be conducted before any experiment involving this compound.[11] This includes evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.[11]
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is mandatory when handling this compound.[11][12][13] The following PPE should be worn at all times:
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13]
-
Skin Protection : A flame-resistant lab coat and appropriate gloves are essential. Given the corrosive nature of the compound, chemically resistant gloves (e.g., nitrile or neoprene) should be used.[9][14] Gloves must be inspected before use and removed properly to avoid skin contact.[9][14] For tasks with a high risk of splashing, additional protective clothing may be necessary.[14]
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9][14] If a fume hood is not available or if there is a risk of exceeding exposure limits, a government-approved respirator should be used.[5][14]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for mitigating the risks associated with this compound.
Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
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Methodological & Application
The Versatile Synthetic Building Block: 2-(4-Bromophenoxy)ethanamine in Modern Drug Discovery
Abstract
This comprehensive guide details the synthetic utility of 2-(4-Bromophenoxy)ethanamine, a versatile bifunctional building block crucial in contemporary medicinal chemistry. Possessing both a nucleophilic primary amine and a reactive aryl bromide handle, this molecule offers orthogonal reactivity, enabling sequential or one-pot functionalization to rapidly generate complex molecular architectures. We will explore its application in the synthesis of diverse scaffolds through fundamental reactions such as N-acylation and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This document provides not only the theoretical underpinnings of these transformations but also detailed, field-proven protocols and mechanistic insights to empower researchers in pharmaceutical and chemical development.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 26583-55-1) is a deceptively simple molecule that packs a significant strategic punch for synthetic chemists.[1][2][3] Its structure, featuring a phenoxyethanamine core, is a common motif in a variety of biologically active compounds. The true synthetic power of this reagent, however, lies in its two distinct reactive centers:
-
The Primary Amine: A versatile nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to build out one vector of the molecular structure.
-
The Aryl Bromide: A classic handle for modern cross-coupling chemistry, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at a later stage of the synthesis.
This orthogonality allows for a modular and convergent approach to library synthesis and lead optimization, making it an invaluable tool for drug discovery professionals. The phenoxy spacer provides a degree of conformational flexibility and a scaffold for building molecules that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases.
Core Synthetic Transformations
The utility of this compound is best demonstrated through its application in two major classes of chemical reactions: functionalization of the primary amine and derivatization of the aryl bromide.
Functionalization of the Primary Amine: N-Acylation
The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. The primary amine of this compound readily undergoes N-acylation with a variety of acylating agents, such as acyl chlorides, to produce stable amide products. This reaction is a cornerstone for introducing diverse side chains and pharmacophoric elements.
Mechanistic Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the final amide product. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Figure 1: General scheme for N-acylation of this compound.
Detailed Protocol: Synthesis of N-(2-(4-bromophenoxy)ethyl)acetamide
This protocol provides a general procedure for the N-acetylation of this compound.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 216.08 | 2.16 g | 10 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Triethylamine (TEA) | 101.19 | 1.67 mL | 12 | 1.2 |
| Acetyl chloride | 78.50 | 0.78 mL | 11 | 1.1 |
| 1 M HCl (aq) | - | 20 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.16 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Add triethylamine (1.67 mL, 12 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(2-(4-bromophenoxy)ethyl)acetamide as a white solid.
Functionalization of the Aryl Bromide: Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety of this compound and its derivatives is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This enables the introduction of a wide range of substituents on the phenyl ring, significantly expanding the accessible chemical space.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an aryl halide.[5][6] This reaction is widely used in the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.[7][8]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[6]
Figure 2: General scheme for Suzuki-Miyaura coupling of an N-acylated this compound derivative.
Detailed Protocol: Synthesis of a Biaryl Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-acylated this compound derivative with phenylboronic acid.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |
| N-(2-(4-bromophenoxy)ethyl)acetamide | 258.11 | 2.58 g | 10 | 1.0 |
| Phenylboronic acid | 121.93 | 1.46 g | 12 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.35 g | 0.3 | 0.03 |
| Potassium carbonate | 138.21 | 2.76 g | 20 | 2.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
| Ethyl acetate | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add N-(2-(4-bromophenoxy)ethyl)acetamide (2.58 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9] This reaction is particularly valuable for synthesizing diarylamines and N-aryl heterocycles, which are prevalent in many pharmaceutical agents.[10][11]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling and involves:
-
Oxidative Addition: Insertion of the Pd(0) catalyst into the aryl-bromide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[9]
Figure 3: General scheme for Buchwald-Hartwig amination of an N-acylated this compound derivative.
Detailed Protocol: Synthesis of a Diarylamine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an N-acylated this compound derivative with morpholine.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Eq. |
| N-(2-(4-bromophenoxy)ethyl)acetamide | 258.11 | 2.58 g | 10 | 1.0 |
| Morpholine | 87.12 | 1.05 mL | 12 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.092 g | 0.1 | 0.01 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.143 g | 0.3 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14 | 1.4 |
| Toluene, anhydrous | - | 50 mL | - | - |
| Ethyl acetate | - | 50 mL | - | - |
| Water | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add N-(2-(4-bromophenoxy)ethyl)acetamide (2.58 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), and XPhos (0.143 g, 0.3 mmol).
-
Seal the tube, remove it from the glovebox, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (50 mL) followed by morpholine (1.05 mL, 12 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine product.
Applications in Pharmaceutical Synthesis
The phenoxyethanamine scaffold is a key structural element in several marketed drugs. For instance, related 2-(alkoxyphenoxy)ethylamines are crucial intermediates in the synthesis of pharmaceuticals like the beta-blocker Carvedilol and the alpha-1 blocker Tamsulosin.[12][13] The synthetic strategies outlined in this guide for this compound provide a direct and versatile route to novel analogs of these and other important drug classes, facilitating structure-activity relationship (SAR) studies and the development of next-generation therapeutics.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its orthogonal reactive sites—the primary amine and the aryl bromide—allow for a wide range of selective transformations, including N-acylation and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to effectively utilize this reagent in the design and synthesis of novel, complex molecules with potential therapeutic applications. The modularity it offers makes it an ideal starting point for the rapid generation of compound libraries for high-throughput screening and for the fine-tuning of physicochemical and pharmacological properties during lead optimization.
References
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- Wikipedia.
- Benchchem.
- Benchchem. 2-(4-Ethoxyphenoxy)ethanamine.
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- Googleapis.com. (12) United States Patent (10)
- Organic Chemistry Portal. Suzuki Coupling.
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- Chemguide.
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- BLD Pharm. 26583-55-1|this compound.
- Anax Laboratories. 26583-55-1 | this compound.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Googleapis.com. WO 2005/063702 A1.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method.
- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
- NIH.
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The Strategic Application of 2-(4-Bromophenoxy)ethanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities with therapeutic promise. Among these, 2-(4-Bromophenoxy)ethanamine stands out as a strategically valuable, yet elegantly simple, starting material. Its structure marries two key features of high utility in medicinal chemistry: the phenoxyethylamine core, a recognized pharmacophore in numerous centrally and peripherally acting agents, and a synthetically tractable aryl bromide handle.
The phenoxyethylamine motif is a cornerstone in the design of ligands for a multitude of biological targets, most notably G-protein coupled receptors (GPCRs). This prevalence is rooted in its ability to present a crucial basic amine for ionic interactions with receptor residues, while the phenoxy ether linkage provides a stable and conformationally influential spacer.[1][2][3][4] The true synthetic power of this particular building block, however, lies in the 4-bromo substituent. This site serves as a versatile anchor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
This guide provides an in-depth exploration of the practical applications of this compound in a medicinal chemistry setting. We will delve into detailed protocols for its derivatization at both the primary amine and the aryl bromide functionalities, elucidate the mechanistic rationale behind these transformations, and present these workflows in a clear, actionable format for researchers at the forefront of drug development.
Core Applications & Synthetic Strategies
The utility of this compound stems from its two orthogonal points of chemical modification. The primary amine is readily functionalized through well-established reactions such as acylation and reductive amination, while the aryl bromide is a prime substrate for modern palladium-catalyzed cross-coupling reactions.
I. Derivatization of the Primary Amine: Building Pharmacophoric Diversity
The primary amine of this compound is a key interaction point for many biological targets and a locus for introducing diversity. Standard transformations at this site are reliable and high-yielding, making them ideal for the rapid generation of compound libraries.
The formation of an amide bond from the primary amine is arguably the most common derivatization strategy in medicinal chemistry. This transformation introduces a hydrogen bond donor and acceptor, can modulate the basicity of the parent amine, and provides a scaffold for extending the molecule into new regions of a target's binding pocket.
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
This protocol describes a standard, robust method for the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Causality and Experimental Rationale:
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes a wide range of organic compounds.
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to scavenge the hydrochloric acid byproduct of the reaction. This is crucial as the formation of the hydrochloride salt of the starting amine would render it unreactive.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a ketone or aldehyde in the presence of a reducing agent. This reaction is highly valuable for introducing a wide range of alkyl and aryl substituents onto the nitrogen atom.[5]
Protocol 2: One-Pot Reductive Amination
This protocol outlines a direct, one-pot reductive amination procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.
Causality and Experimental Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion formed in situ.[6] This selectivity is key to the success of the one-pot procedure.
-
Solvent: 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for this transformation.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is the species that is ultimately reduced.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE (0.2 M), add acetic acid (0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
II. Leveraging the Aryl Bromide: A Gateway to Biaryl and Heteroaryl Structures
The 4-bromo substituent on the phenyl ring is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura coupling is a highly reliable and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron species. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many classes of therapeutic agents.
Protocol 3: Suzuki-Miyaura Coupling of Derivatized this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an N-protected this compound derivative with a boronic acid or boronic ester.
Causality and Experimental Rationale:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) and a phosphine ligand. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is often necessary for the dissolution of the base and can play a role in the catalytic cycle.
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, combine the N-protected this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the solvent (e.g., a 4:1 mixture of dioxane and water, 0.1 M).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is exceptionally useful for synthesizing diarylamines or aryl-alkylamines from aryl halides.[4][7][8]
Protocol 4: Buchwald-Hartwig Amination of N-Substituted this compound
This protocol details a general procedure for the coupling of an N-protected this compound derivative with a primary or secondary amine.
Causality and Experimental Rationale:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are required. For C-N bond formation, bulky, electron-rich phosphine ligands such as XPhos or RuPhos often provide the best results.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Addition of Reactants: Add the N-protected this compound derivative (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous toluene (0.1 M).
-
Reaction: Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction's progress.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation & Visualization
To aid in the planning and execution of synthetic campaigns utilizing this compound, the following table summarizes typical reaction conditions for the protocols described above.
| Reaction Type | Key Reagents | Typical Solvent | Temperature | Typical Yield Range |
| Amide Synthesis | Acyl Chloride, TEA/DIPEA | DCM | 0 °C to RT | 75-95% |
| Reductive Amination | Aldehyde/Ketone, Na(OAc)₃BH | DCE or THF | RT | 60-90% |
| Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Dioxane/Water | 80-100 °C | 50-85% |
| Buchwald-Hartwig | Amine, Pd Catalyst, Strong Base | Toluene | 90-110 °C | 55-90% |
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the key synthetic transformations of this compound.
Caption: Synthetic diversification of this compound.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound represents a highly strategic building block for medicinal chemists. Its straightforward derivatization at two distinct and synthetically valuable positions allows for the rapid and efficient generation of diverse compound libraries. The protocols outlined in this guide provide a robust foundation for leveraging this molecule in drug discovery programs targeting a wide range of diseases. While this guide has focused on foundational synthetic transformations, the potential for further, more complex derivatizations is vast. The continued development of novel cross-coupling methodologies will only expand the utility of this and similar halogenated building blocks. As the demand for novel chemical matter continues to grow, the judicious application of such versatile starting materials will be a key enabler of success in the discovery of the next generation of therapeutics.
References
- Van der Goot, H., & Timmerman, H. (2002). Structure-activity relationships of H1-receptor antagonists. In Pharmacochemistry of Histamine H1-Receptors (pp. 23-64). Springer, Dordrecht.
- Nichols, D. E. (2018). Psychedelics. Pharmacological reviews, 70(3), 633–668.
- Surry, D. S., & Buchwald, S. L. (2008).
- Kalgutkar, A. S., et al. (1998). A comprehensive review of the medicinal chemistry of inhibitors of the inducible cyclooxygenase-2. Current pharmaceutical design, 4(6), 441-460.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
- Corbett, J. W., et al. (2000). 3-Phenoxy-phenyl-propylamines: a new class of potent and selective norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 10(12), 1319-1322.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59(1), 1-714.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Note: Protocols for the Selective N-alkylation of 2-(4-Bromophenoxy)ethanamine
Abstract: The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and materials science. The resulting secondary amines are prevalent scaffolds in a vast array of biologically active molecules and functional materials. This document provides detailed protocols for the N-alkylation of 2-(4-Bromophenoxy)ethanamine, a valuable building block in drug discovery. We present two robust methodologies: Reductive Amination, a highly selective one-pot procedure, and Direct Alkylation with Alkyl Halides, a classic approach. This guide offers step-by-step instructions, explains the causality behind experimental choices, and includes troubleshooting advice to enable researchers to achieve high yields and purity.
Introduction: The Significance of N-Alkylated Phenoxyethanamines
This compound serves as a versatile starting material. The bromo-functional group offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine is a key site for diversification. N-alkylation of this amine introduces substituents that can modulate a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Direct alkylation of primary amines with alkyl halides is a fundamental approach but is often plagued by a lack of selectivity.[1][2] The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to subsequent reactions that yield tertiary amines and even quaternary ammonium salts, a phenomenon known as over-alkylation.[3][4]
To circumvent this challenge, reductive amination has become a preferred method in modern organic synthesis.[5] This strategy involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[6] Its high chemoselectivity and operational simplicity make it ideal for generating diverse libraries of compounds with high purity.[7][8]
This application note will first detail the reductive amination protocol as the primary method for its superior control and versatility, followed by a discussion of the classical direct alkylation method with strategies to optimize for mono-alkylation.
Primary Protocol: Reductive Amination
This one-pot procedure is highly efficient for the synthesis of N-substituted this compound derivatives, minimizing the formation of byproducts.[5]
Principle and Mechanism
The reaction proceeds in two main steps within the same flask:
-
Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a Schiff base (imine) intermediate.
-
Reduction: A mild, selective reducing agent, introduced into the reaction, reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice for this protocol. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate, ensuring high selectivity.
Experimental Protocol: N-Benzylation (Illustrative Example)
This protocol describes the reaction of this compound with benzaldehyde to yield N-benzyl-2-(4-bromophenoxy)ethanamine.
Materials and Equipment:
-
Reagents: this compound, Benzaldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon line for inert atmosphere, dropping funnel, standard laboratory glassware for work-up, rotary evaporator, flash chromatography system.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. This period allows for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine.[5]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Completion: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 3-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid byproduct from the reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-(4-bromophenoxy)ethanamine.
Workflow Visualization
Caption: Workflow for the one-pot reductive amination protocol.
Alternative Protocol: Direct Alkylation with Alkyl Halides
While prone to over-alkylation, direct alkylation can be effective, especially when optimized for mono-substitution.[4] This method relies on the nucleophilic substitution (Sₙ2) reaction between the amine and an alkyl halide.[2]
Principle and Selectivity Control
The primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2] A base is essential to neutralize the hydrohalic acid (e.g., HBr) formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Key Strategies for Promoting Mono-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent statistically favors the reaction of the alkyl halide with the more abundant starting material.[3]
-
Slow Addition: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, reducing the probability of the secondary amine product reacting further.[3]
-
Competitive Deprotonation: Under specific conditions, it is possible to selectively deprotonate the reactant primary amine while the newly formed secondary amine remains protonated and thus unreactive.[9]
Experimental Protocol: N-Ethylation (Illustrative Example)
Materials and Equipment:
-
Reagents: this compound, Ethyl Bromide (or Iodide), Potassium Carbonate (K₂CO₃, anhydrous fine powder), Acetonitrile (MeCN, anhydrous).
-
Equipment: As listed in Section 2.2.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (2.0-3.0 eq.), anhydrous potassium carbonate (2.0 eq., relative to alkyl halide), and anhydrous acetonitrile.
-
Addition of Alkyl Halide: Add ethyl bromide (1.0 eq.) dropwise to the vigorously stirred suspension at room temperature. Causality Note: Using a significant excess of the starting amine is crucial to minimize dialkylation.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS indicates consumption of the ethyl bromide. Pay close attention to the potential formation of the dialkylated byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetonitrile.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., DCM) and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation and Expected Results
The success of the N-alkylation can be confirmed by standard analytical techniques. The following table provides expected data for representative products.
| Alkylating Agent | Product Name | Method | Typical Yield | Expected Mass (M+H)⁺ | Key ¹H NMR Signal (CDCl₃) |
| Benzaldehyde | N-benzyl-2-(4-bromophenoxy)ethanamine | Reductive Amination | 75-90% | 308.05/310.05 | ~3.85 ppm (s, 2H, Ar-CH₂-N) |
| Acetone | N-isopropyl-2-(4-bromophenoxy)ethanamine | Reductive Amination | 70-85% | 260.05/262.05 | ~2.85 ppm (sept, 1H, CH(CH₃)₂) |
| Ethyl Bromide | N-ethyl-2-(4-bromophenoxy)ethanamine | Direct Alkylation | 50-70% | 246.04/248.04 | ~2.70 ppm (q, 2H, N-CH₂-CH₃) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Reductive Amination: Inefficient imine formation; inactive reducing agent. Direct Alkylation: Poor leaving group on alkyl halide (Cl < Br < I); insufficient base or base strength. | Reductive Amination: Add a dehydrating agent (e.g., MgSO₄) during imine formation; use fresh NaBH(OAc)₃. Direct Alkylation: Use a more reactive alkyl halide (e.g., alkyl iodide); use a stronger base or ensure the base is finely powdered and dry. |
| Over-alkylation Observed | Direct Alkylation: The secondary amine product is reacting further with the alkyl halide. This is the most common challenge with this method.[3] | Use a larger excess of the primary amine (3-5 eq.); add the alkyl halide more slowly using a syringe pump; lower the reaction temperature. Alternatively, switch to the reductive amination protocol. |
| Complex Mixture of Products | Reductive Amination: Starting aldehyde/ketone is unstable or undergoing side reactions. Both: Reaction temperature is too high, causing decomposition. | Reductive Amination: Ensure the purity of the carbonyl compound; run the reaction at 0 °C or room temperature. Both: Perform the reaction at a lower temperature and monitor carefully. |
| Difficulty in Purification | The product and starting material have very similar polarities. | Ensure the reaction goes to completion to consume all starting material. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity before chromatography. |
Conclusion
The N-alkylation of this compound is a critical transformation for generating novel chemical entities. For achieving high selectivity and yield with a broad range of substrates, reductive amination stands out as the superior methodology, effectively preventing the common issue of over-alkylation. While direct alkylation offers a more traditional route, it requires careful control over stoichiometry and reaction conditions to achieve selective mono-alkylation. The protocols and insights provided herein are designed to equip researchers with reliable and reproducible methods for synthesizing these valuable chemical intermediates.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Application of 2-(4-Bromophenoxy)ethanamine in the Synthesis of Novel Heterocyclic Compounds
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
In the pursuit of novel therapeutic agents, the synthesis of complex heterocyclic scaffolds remains a cornerstone of medicinal chemistry. 2-(4-Bromophenoxy)ethanamine is a versatile bifunctional building block, uniquely equipped for the construction of diverse heterocyclic systems. Its primary amine facilitates cyclization cascades, while the aryl bromide provides a reactive handle for late-stage functionalization via cross-coupling reactions. This guide offers a comprehensive exploration of the synthetic utility of this compound, presenting detailed, field-proven protocols for the synthesis of medicinally relevant benzoxazine and morpholine derivatives. Mechanistic insights and the rationale behind experimental choices are elucidated to empower researchers in the strategic design of novel molecular entities.
Part I: The Synthesis of 1,4-Benzoxazine Derivatives
The 1,4-benzoxazine moiety is a privileged scaffold found in a multitude of biologically active compounds. The inherent structure of this compound provides an ideal starting point for the construction of these valuable heterocyclic systems.
Protocol 1: Synthesis of 6-Bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine
This protocol details a two-step synthesis commencing with the N-alkylation of this compound, followed by an intramolecular Buchwald-Hartwig amination to construct the benzoxazine core. The propargyl group is introduced to serve as a versatile handle for further derivatization via click chemistry or other alkyne-based transformations.
Reaction Workflow:
Caption: Synthesis of a functionalized 1,4-benzoxazine.
Materials & Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | ≥97% | --- |
| Propargyl bromide (80% in toluene) | Acros Organics | 80% | Handle in a well-ventilated fume hood. |
| Potassium carbonate (K₂CO₃) | Fisher Scientific | ≥99% | Finely powdered. |
| Acetone | VWR | Anhydrous | --- |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 98% | Air-sensitive. |
| Xantphos | TCI America | >98% | Air-stable ligand. |
| Cesium carbonate (Cs₂CO₃) | Oakwood Chemical | ≥99% | --- |
| Toluene | EMD Millipore | Anhydrous | --- |
Step-by-Step Protocol:
Step 1: N-Alkylation
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).
-
Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until consumption of the starting material is complete (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(2-(4-bromophenoxy)ethyl)prop-2-yn-1-amine, which can be used in the subsequent step without further purification.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
In a flame-dried Schlenk flask under an argon atmosphere, combine the crude N-alkylated intermediate from Step 1 (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Expert Insights & Causality:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the primary amine for the initial alkylation, while being mild enough to avoid side reactions. For the palladium-catalyzed cyclization, the stronger, more soluble base, cesium carbonate, is employed to facilitate the deprotonation of the secondary amine in the catalytic cycle.
-
Ligand Selection: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step in the Buchwald-Hartwig catalytic cycle, which is crucial for the formation of the C-N bond and the closure of the benzoxazine ring.[1][2]
-
Atmosphere: The intramolecular amination is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, performing the reaction under an inert atmosphere (argon) is critical for achieving high yields.
Part II: The Synthesis of Functionalized Morpholine Scaffolds
The morpholine ring is a ubiquitous feature in a vast number of approved pharmaceutical agents. This compound can be readily converted into valuable morpholine derivatives.
Protocol 2: Synthesis of 4-(2-(4-Bromophenoxy)ethyl)morpholin-3-one
This protocol describes the synthesis of a morpholin-3-one derivative, a scaffold of interest in medicinal chemistry, through a two-step sequence involving N-acylation followed by an intramolecular Williamson ether synthesis.
Reaction Workflow:
Caption: Synthesis of a functionalized morpholin-3-one.
Materials & Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | ≥97% | --- |
| 2-Bromoacetyl bromide | TCI America | >98% | Lachrymator, handle with care in a fume hood. |
| Triethylamine (Et₃N) | Fisher Scientific | ≥99% | --- |
| Dichloromethane (DCM) | VWR | Anhydrous | --- |
| Sodium hydride (NaH) | Acros Organics | 60% dispersion in mineral oil | Highly reactive, handle with care. |
| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous | --- |
Step-by-Step Protocol:
Step 1: N-Acylation
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.
-
Add a solution of 2-bromoacetyl bromide (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-(2-(4-bromophenoxy)ethyl)acetamide.
Step 2: Intramolecular Williamson Ether Synthesis
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the crude bromoacetamide from Step 1 in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired morpholin-3-one.
Trustworthiness & Self-Validation:
The progress of each reaction step can be reliably monitored by TLC and LC-MS to ensure the complete consumption of starting materials before proceeding to the next step or workup. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part III: Diversification via Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety in the synthesized heterocyclic scaffolds is a powerful anchor for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[3][4]
Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine with 4-Methoxyphenylboronic Acid
This protocol demonstrates the functionalization of the benzoxazine core with an electron-rich aromatic group.
Reaction Workflow:
Caption: Diversification via Suzuki-Miyaura cross-coupling.
Materials & Reagents:
| Reagent | Supplier | Purity |
| 6-Bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazine | Synthesized as per Protocol 1 | --- |
| 4-Methoxyphenylboronic acid | Combi-Blocks | >98% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Strem Chemicals | 99% |
| Sodium carbonate (Na₂CO₃) | Fisher Scientific | ≥99.5% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous |
| Water | EMD Millipore | Deionized |
Step-by-Step Protocol:
-
In a microwave vial, combine the bromo-benzoxazine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Authoritative Grounding:
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[5] The use of a phosphine ligand, in this case, triphenylphosphine, is essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
References
-
Synthesis and Reactions of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one - Bibliomed. (2013). Bibliomed. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (1998). PubMed. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Morpholine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). ResearchGate. [Link]
-
amine | C10H14BrNO - PubChem. (n.d.). PubChem. [Link]
-
amine Hydrochloride - BIOFOUNT. (n.d.). BIOFOUNT. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (2021). National Institutes of Health. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (2011). National Institutes of Health. [Link]
-
Synthesis and Properties of Benzoxazine Resins - ResearchGate. (2011). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (2024). ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). YouTube. [Link]
-
Synthesis of benzoxazine monomers based on 4, 4'-thiobisphenol - ResearchGate. (2022). ResearchGate. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
2-((4-Bromobenzyl)oxy)ethanamine hydrochloride | C9H13BrClNO - PubChem. (n.d.). PubChem. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). National Institutes of Health. [Link]
-
Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... | Download Table - ResearchGate. (2008). ResearchGate. [Link]
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Application Notes and Protocols for the Amide Coupling of 2-(4-Bromophenoxy)ethanamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the reaction conditions and protocols for the efficient coupling of 2-(4-bromophenoxy)ethanamine with a diverse range of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and this document provides an in-depth analysis of the critical parameters governing this transformation.[1][2] We will explore the selection of appropriate coupling reagents, solvents, and bases, and provide detailed, step-by-step protocols for commonly employed methods. Furthermore, this guide offers insights into reaction monitoring, work-up procedures, purification techniques, and troubleshooting common challenges to ensure successful and reproducible outcomes.
Introduction: The Significance of Amide Bond Formation
The amide bond is a ubiquitous functional group in a vast array of biologically active molecules, including peptides, proteins, and a significant number of pharmaceutical agents.[1][2] The ability to efficiently construct this linkage is therefore of paramount importance in the synthesis of novel chemical entities for drug discovery. The coupling of this compound with carboxylic acids is a key reaction, yielding intermediates that can be further elaborated, for instance, through cross-coupling reactions at the bromide position, to generate libraries of compounds for biological screening.
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive carboxylate-ammonium salt.[3][4] To overcome this, the carboxylic acid must be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[5][6] This is typically achieved through the use of a variety of coupling reagents.
The Chemistry of Amide Bond Formation: Activating the Carboxylic Acid
The most prevalent strategy for amide bond formation involves the in-situ activation of the carboxylic acid using a coupling reagent.[6] These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to furnish the desired amide. The two major classes of coupling reagents are carbodiimides and onium salts (aminium/uronium and phosphonium salts).[2][5]
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their effectiveness and relatively low cost.[7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[5][8] However, this intermediate can be prone to racemization if the carboxylic acid has a stereocenter at the α-position and can also rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[9]
To mitigate these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[5][7] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable, less susceptible to racemization, and reacts efficiently with the amine to yield the amide.[10][11] EDC is particularly favored in many applications due to the water-solubility of its urea byproduct, which simplifies purification through aqueous work-up.[7][10]
Figure 1: General mechanism of EDC/HOBt-mediated amide bond formation.
Onium Salt-Mediated Coupling
Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and PyBOP, are highly efficient coupling reagents known for their rapid reaction rates and low propensity for racemization.[12][13] HATU, an aminium/uronium salt based on HOAt, is particularly effective for coupling sterically hindered amino acids and for challenging couplings in general.[13][14]
The mechanism of HATU-mediated coupling involves the deprotonation of the carboxylic acid by a non-nucleophilic base, followed by attack of the carboxylate on HATU to form a highly reactive OAt-active ester.[13][15] This active ester then swiftly reacts with the amine to form the amide bond.[16]
Figure 2: General mechanism of HATU-mediated amide bond formation.
Selection of Reaction Components
The success of the coupling reaction is highly dependent on the judicious choice of reagents and solvent.
| Component | Options | Key Considerations |
| Coupling Reagent | EDC/HOBt, HATU, DCC/HOBt, PyBOP | EDC/HOBt: Cost-effective, water-soluble byproduct.[7][10] HATU: High efficiency, low racemization, suitable for hindered substrates.[13] DCC/HOBt: Effective, but dicyclohexylurea byproduct can be difficult to remove.[7] PyBOP: Highly effective phosphonium salt.[7] |
| Base | DIPEA (Diisopropylethylamine), TEA (Triethylamine), NMM (N-Methylmorpholine) | A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.[11] DIPEA is commonly used due to its steric bulk, which minimizes side reactions.[6] |
| Solvent | DMF (Dimethylformamide), DCM (Dichloromethane), Acetonitrile, THF (Tetrahydrofuran) | The solvent should be anhydrous and capable of dissolving all reactants.[17] DMF is a polar aprotic solvent that is widely used for its excellent solvating properties.[17][18] DCM is a good choice for many reactions, but may not be suitable for all substrates.[18] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound with a generic carboxylic acid.
Protocol 1: EDC/HOBt Mediated Coupling
Figure 3: Experimental workflow for EDC/HOBt mediated coupling.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)[10]
-
HOBt (1.1 - 1.5 equiv)[10]
-
DIPEA (2.0 - 3.0 equiv)[10]
-
Anhydrous DMF or DCM[10]
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).[10]
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.[10]
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.[11]
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.[11]
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10] This aqueous work-up helps to remove the water-soluble EDC byproduct and other impurities.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]
Protocol 2: HATU Mediated Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
DIPEA (2.0 - 3.0 equiv)[6]
-
Anhydrous DMF[6]
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[10]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add this compound (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[10]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive coupling reagent- Insufficient base- Wet reagents or solvent- Sterically hindered substrates | - Use fresh, high-quality coupling reagent.- Ensure sufficient equivalents of base are used.- Use anhydrous solvents and dry reagents.- Consider a more powerful coupling reagent like HATU.[13] |
| Formation of byproducts | - N-acylurea formation (with carbodiimides)- Racemization of chiral centers- Guanidinylation of the amine (with HATU) | - Use HOBt or HOAt as an additive with carbodiimides.[7]- Use a racemization-suppressing additive (HOBt, HOAt) and a less hindered base.[12]- Pre-activate the carboxylic acid before adding the amine.[13] |
| Difficult purification | - Similar polarity of product and starting materials- Byproducts from the coupling reagent | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.[20]- Perform an aqueous work-up to remove water-soluble impurities.[19] |
Product Characterization
The successful synthesis of the desired amide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.[21]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[22]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[23]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.[21]
Conclusion
The coupling of this compound with carboxylic acids is a robust and versatile reaction for the synthesis of a wide range of amide-containing molecules. By carefully selecting the appropriate coupling reagent, base, and solvent, and by following the detailed protocols outlined in this guide, researchers can achieve high yields of the desired products. Understanding the underlying chemistry and potential pitfalls will enable efficient troubleshooting and optimization, ultimately accelerating the drug discovery and development process.
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]
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Synthesis of Amides. (n.d.). Jack Westin. Retrieved January 2, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]
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Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ResearchGate. Retrieved January 2, 2026, from [Link]
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Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved January 2, 2026, from [Link]
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Preparation of Amides. (2023). JoVE. Retrieved January 2, 2026, from [Link]
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HATU. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 2, 2026, from [Link]
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HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved January 2, 2026, from [Link]
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Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
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Exciting Update on Green Solvents for Peptide Synthesis. (2024). RG Discovery. Retrieved January 2, 2026, from [Link]
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Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved January 2, 2026, from [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
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Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Retrieved January 2, 2026, from [Link]
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What is the best technique for amide purification? (2020). ResearchGate. Retrieved January 2, 2026, from [Link]
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Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Journal of Pharmacy and Pharmacology. Retrieved January 2, 2026, from [Link]
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Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. Retrieved January 2, 2026, from [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Nature. Retrieved January 2, 2026, from [Link]
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Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? (2016). ResearchGate. Retrieved January 2, 2026, from [Link]
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Application Notes & Protocols for the Analytical Characterization of 2-(4-Bromophenoxy)ethanamine Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of novel chemical entities.
Preamble: The Analytical Imperative for Bromophenoxy Derivatives
This document provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization of this chemical class. The philosophy underpinning these protocols is the principle of orthogonal verification, wherein multiple techniques, each interrogating different molecular properties, are integrated to build a cohesive and irrefutable analytical data package. We will move beyond rote procedural lists to explain the rationale behind methodological choices, ensuring the researcher can adapt and troubleshoot effectively.
The Integrated Analytical Workflow
A successful characterization campaign does not rely on a single technique but rather on a logical sequence of analyses. The identity of the target molecule is first proposed and then rigorously challenged by subsequent methods that assess purity and confirm specific structural features. This integrated workflow ensures a high degree of confidence in the final material.
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Bromophenoxy)ethanamine
For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential of the Phenoxyethanamine Scaffold
The phenoxyethanamine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of molecules targeting a range of critical biological systems. Its structural similarity to endogenous biogenic amines, such as phenethylamine and tyramine, positions it as a prime candidate for interacting with neurological and metabolic targets. The specific compound, 2-(4-Bromophenoxy)ethanamine, with its characteristic bromine substitution on the phenyl ring, offers a unique electronic and steric profile that can be exploited for developing selective modulators of key enzymes and transporters.
This guide provides a comprehensive overview and detailed protocols for high-throughput screening (HTS) of this compound and its analogs. The focus is on two high-impact target classes where this scaffold is predicted to show activity: Monoamine Oxidases (MAO) and Biogenic Amine Transporters (BATs). The methodologies described herein are designed for robustness, scalability, and the generation of high-quality, reproducible data suitable for hit identification and lead optimization campaigns.
Part 1: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Their dysfunction is implicated in a variety of neurological disorders, including depression and Parkinson's disease, making them a well-validated drug target.[1] The structural resemblance of this compound to MAO substrates makes it a compelling candidate for screening as an inhibitor.
Scientific Rationale for Assay Selection
We will detail a fluorescence-based HTS assay due to its high sensitivity, simplicity, and adaptability to high-density plate formats (e.g., 384-well).[2][3] The assay relies on the detection of hydrogen peroxide (H₂O₂), a stoichiometric product of the MAO-catalyzed amine oxidation.[1][3] A highly sensitive and stable probe, such as Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine), is used in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent compound, resorufin. A decrease in the fluorescent signal in the presence of a test compound, such as this compound, indicates inhibition of MAO activity.
This "mix-and-read" format is ideal for HTS as it is a homogeneous assay that does not require washing or reagent transfer steps, minimizing handling and potential for error.[1]
Logical Workflow for MAO-A/B Inhibitor Screening
Caption: Workflow for HTS of MAO-A/B inhibitors.
Detailed HTS Protocol for MAO-A and MAO-B Inhibition
This protocol is optimized for a 384-well plate format. It is crucial to run separate assays for the two isoforms, MAO-A and MAO-B, to determine selectivity.
Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound and compound library dissolved in 100% DMSO
-
MAO Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Positive Controls: Clorgyline (for MAO-A) and Deprenyl (Selegiline) or Pargyline (for MAO-B)[3][4]
-
Detection Reagent Mix (prepare fresh):
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
-
384-well black, flat-bottom assay plates
-
Multichannel pipettes and a microplate reader capable of fluorescence detection.
Protocol Steps:
-
Compound Plating:
-
Dispense 250 nL of test compounds (including this compound), positive controls, and DMSO (negative control) into the appropriate wells of a 384-well plate using an acoustic dispenser or pin tool. The final concentration of the test compound in the assay is typically 10 µM.
-
For dose-response plates, perform serial dilutions of the compounds.
-
-
Enzyme Preparation and Dispensing:
-
Dilute MAO-A and MAO-B enzymes in cold MAO Assay Buffer to their optimal working concentration. This concentration should be determined empirically to ensure a robust signal window and linear reaction kinetics over the incubation period.[4]
-
Dispense 12.5 µL of the diluted enzyme solution into each well containing the compounds.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.
-
Pre-incubate the enzyme-compound mixture for 15 minutes at room temperature. This step allows potential inhibitors to bind to the enzyme before the substrate is introduced.[4]
-
-
Reaction Initiation and Incubation:
-
Prepare the Detection Reagent Mix containing p-tyramine, HRP, and Amplex Red in MAO Assay Buffer. The final concentration of p-tyramine should be at or near its Km value for the respective enzyme to ensure sensitivity to competitive inhibitors.[4]
-
Add 12.5 µL of the Detection Reagent Mix to all wells to start the reaction. The final reaction volume is 25 µL.
-
Incubate the plates for 45 minutes (MAO-B) to 60 minutes (MAO-A) at room temperature, protected from light.[3]
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~530-545 nm and emission set to ~585-590 nm.[1]
-
Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Signal_Compound: Signal from wells with test compound.
-
Signal_NegativeControl: Signal from wells with DMSO (0% inhibition).
-
Signal_Background: Signal from wells with a potent inhibitor like Clorgyline/Deprenyl (100% inhibition).
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a measure of assay robustness and is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]
-
-
IC₅₀ Determination: For compounds showing significant inhibition (e.g., >50%), perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | MAO-A Assay | MAO-B Assay | Reference |
| Enzyme | Human recombinant MAO-A | Human recombinant MAO-B | [3] |
| Substrate | p-Tyramine | p-Tyramine | [4] |
| Positive Control | Clorgyline | Deprenyl or Pargyline | [3][4] |
| Incubation Time | 60 minutes | 45 minutes | [3] |
| Detection Method | Fluorescence (Amplex Red) | Fluorescence (Amplex Red) | [1] |
| Ex/Em Wavelength | ~530 / ~585 nm | ~530 / ~585 nm | [1] |
| Acceptable Z' | > 0.5 | > 0.5 | [2] |
Part 2: Biogenic Amine Transporter (BAT) Assays
Biogenic amine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are membrane proteins that regulate neurotransmitter levels by re-uptake from the synaptic cleft.[5] They are key targets for antidepressants, stimulants, and drugs for attention-deficit hyperactivity disorder. The ethylamine side chain of this compound makes it a candidate for interaction with these transporters, either as an inhibitor or a substrate.
Scientific Rationale for Assay Selection
A common and direct method for assessing BAT activity is the substrate uptake inhibition assay.[5] This assay utilizes cells engineered to express a specific transporter (e.g., HEK293-hDAT cells). A radiolabeled or fluorescently-tagged substrate of the transporter is added to the cells. Active transporters will internalize the substrate, leading to an increase in intracellular signal. If a test compound like this compound inhibits the transporter, the uptake of the labeled substrate is blocked, resulting in a reduced intracellular signal. This approach allows for the direct measurement of transporter function and is highly amenable to HTS formats.
Logical Workflow for BAT Uptake Inhibition Screening
Caption: Workflow for a BAT substrate uptake inhibition assay.
Detailed HTS Protocol for SERT Uptake Inhibition
This protocol describes a radioligand-based uptake assay for the serotonin transporter (SERT) using [³H]-Serotonin. Similar principles apply for DAT (using [³H]-Dopamine) and NET (using [³H]-Norepinephrine).
Materials and Reagents:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Cell culture medium and poly-D-lysine coated 96-well or 384-well plates
-
Krebs-Ringer-HEPES (KRH) buffer, pH 7.4
-
Test Compound: this compound
-
Positive Control: Fluoxetine or Paroxetine (potent SERT inhibitors)
-
Negative Control: DMSO
-
Radiolabeled Substrate: [³H]-Serotonin (5-HT)
-
Stop Solution: Ice-cold KRH buffer
-
Scintillation fluid and a microplate scintillation counter
Protocol Steps:
-
Cell Plating:
-
Seed hSERT-expressing HEK293 cells into poly-D-lysine coated plates at a density that yields a confluent monolayer on the day of the assay.
-
Incubate cells overnight at 37°C, 5% CO₂.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer once with KRH buffer at room temperature.
-
Add KRH buffer containing the test compound (this compound), positive control, or DMSO to the wells.
-
-
Pre-incubation:
-
Pre-incubate the cells with the compounds for 15-20 minutes at 37°C.
-
-
Uptake Initiation:
-
Initiate the uptake reaction by adding KRH buffer containing [³H]-Serotonin to each well. The final concentration should be near the Km of serotonin for SERT to maximize sensitivity.
-
For non-specific uptake control wells, add a high concentration of a known inhibitor like fluoxetine.
-
-
Uptake Incubation:
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) where uptake is linear.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the reaction mixture and immediately washing the cells 3-4 times with ice-cold KRH buffer to remove extracellular radioligand.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells.
-
Seal the plates and measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Specific Uptake Calculation: Specific Uptake = Total Uptake (DMSO wells) - Non-specific Uptake (Positive control wells)
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Non-specific) / (CPM_Total - CPM_Non-specific))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to obtain the IC₅₀ value.
| Parameter | Recommended Condition | Rationale |
| Cell Line | HEK293-hSERT (or hDAT, hNET) | Stable, high-level expression of the target transporter. |
| Substrate | [³H]-Serotonin (or [³H]-DA, [³H]-NE) | Direct measurement of substrate transport. |
| Positive Control | Fluoxetine (SERT), GBR-12909 (DAT) | To define 100% inhibition and non-specific uptake. |
| Incubation Time | 10-15 minutes at 37°C | Ensure measurement is within the linear range of uptake. |
| Termination | Rapid washing with ice-cold buffer | To stop the transport process and reduce background signal. |
| Detection | Scintillation Counting | Highly sensitive method for detecting radiolabeled substrates. |
Conclusion and Forward Look
The protocols detailed in this application note provide robust, validated frameworks for conducting high-throughput screening campaigns with this compound and related analogs. By focusing on high-probability targets like Monoamine Oxidases and Biogenic Amine Transporters, researchers can efficiently probe the bioactivity of this chemical scaffold. Positive hits identified through these primary screens should be subjected to secondary assays to confirm activity, determine mechanism of action (e.g., competitive vs. non-competitive inhibition), and assess selectivity against related targets. These foundational screening efforts are the critical first step in unlocking the therapeutic potential of the phenoxyethanamine class of molecules.
References
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Zhou, M., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Available at: [Link]
-
Wang, S., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2539-2546. Available at: [Link]
-
Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
-
Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Available at: [Link]
-
BioAssay Systems. Monoamine Oxidase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]
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Rothman, R. B., & Baumann, M. H. (2005). Targeted screening for biogenic amine transporters: potential applications for natural products. Life Sciences, 78(5), 512-518. Available at: [Link]
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The Strategic Utility of 2-(4-Bromophenoxy)ethanamine in the Genesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Architectural Significance of the 2-(4-Bromophenoxy)ethanamine Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These molecular frameworks are capable of interacting with multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The this compound moiety has emerged as one such valuable scaffold. Its structural features—a phenoxy ring, a flexible ethylamine chain, and a strategically placed bromine atom—offer a unique combination of properties that are highly advantageous for the design of bioactive molecules.
The phenoxy group provides a rigid aromatic core that can engage in π-π stacking and hydrophobic interactions within protein binding pockets. The ethylamine side chain introduces a basic nitrogen atom, which is often crucial for forming salt bridges and hydrogen bonds with acidic residues in target proteins. Furthermore, the bromine atom at the para position is not merely a placeholder; it serves as a key functional handle for introducing further molecular complexity through various cross-coupling reactions, and its electron-withdrawing nature can modulate the pharmacokinetic properties of the molecule. This guide provides an in-depth exploration of the role of this compound in the development of bioactive molecules, with a focus on its application in the synthesis of endothelin receptor antagonists, exemplified by Macitentan.
PART 1: Application in the Development of Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of several cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2][3] Endothelin receptor antagonists (ERAs) that block the action of ET-1 at its ETA and ETB receptors are therefore a critical class of therapeutics for managing PAH.[4][5] The this compound scaffold is a key architectural element in the design of potent ERAs like Macitentan.
Causality Behind Experimental Choices: Why this Scaffold?
The selection of the this compound scaffold in the design of ERAs is a deliberate choice rooted in a deep understanding of the endothelin receptor binding pocket. The phenoxy group can occupy a hydrophobic sub-pocket, while the ethylamine portion can interact with polar residues. The bromine atom, in this context, can be utilized in the final stages of synthesis to couple with other heterocyclic systems, thereby building the complex molecular architecture required for high-affinity binding.
The following sections provide a detailed, step-by-step protocol for the synthesis of a key intermediate derived from this compound and its subsequent elaboration into a potent dual endothelin receptor antagonist, Macitentan.
Experimental Workflow: Synthesis of Macitentan
Caption: Synthetic workflow for Macitentan.
PART 2: Detailed Protocols
Protocol 1: Synthesis of N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide
This protocol outlines a plausible and efficient synthesis of a key intermediate for Macitentan, starting from commercially available precursors.
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
N-propylsulfamide
-
Sodium tert-pentoxide
-
Dimethyl sulfoxide (DMSO)
-
Isopropyl alcohol (IPA)
-
Citric acid
-
Ethylene glycol
-
Toluene
Procedure:
Step 1: Synthesis of N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide
-
To a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine in DMSO, add N-propylsulfamide.
-
Slowly add sodium tert-pentoxide to the reaction mixture at a temperature between 10-50°C.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Quench the reaction by pouring the mixture into a dilute solution of citric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from IPA to yield pure N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[6]
Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide
-
Dissolve sodium tert-pentoxide in a mixture of ethylene glycol and toluene.
-
Add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide to the solution.
-
Heat the reaction mixture to 95-100°C and stir for approximately 36 hours.[6]
-
Cool the reaction mixture to room temperature and add a solution of citric acid in water.
-
Stir for 15 minutes, then collect the precipitated solid by filtration.
-
Purify the solid by slurrying in IPA at 50-55°C to obtain N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.[6]
Protocol 2: Synthesis of Macitentan
Materials:
-
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide
-
5-bromo-2-chloropyrimidine
-
Sodium tert-pentoxide
-
Toluene
-
Tetrahydrofuran (THF)
-
Methanol
-
Citric acid
Procedure:
-
To a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide in a mixture of toluene and THF, add sodium tert-pentoxide.
-
Add a solution of 5-bromo-2-chloropyrimidine to the reaction mixture.
-
Stir the reaction at room temperature for approximately 2 hours.[6]
-
Quench the reaction by pouring it into a dilute solution of citric acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and concentrate under reduced pressure to obtain crude Macitentan.
-
Purify the crude product by recrystallization from methanol to yield pure Macitentan.[6]
PART 3: Biological Evaluation
The biological activity of newly synthesized molecules derived from the this compound scaffold, such as Macitentan, is assessed through a series of in vitro and in vivo assays.
Protocol 3: In Vitro Endothelin Receptor Binding Assay
This assay determines the binding affinity of the test compound to the ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
Radiolabeled endothelin-1 ([¹²⁵I]-ET-1)
-
Test compound (e.g., Macitentan)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, incubate the receptor-expressing cell membranes with [¹²⁵I]-ET-1 and the test compound at various concentrations.
-
Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
Quantitative Data: In Vitro Activity of Macitentan and Comparators
| Compound | Receptor | Binding Affinity (Kb, nM) | Functional Antagonism (Kb, nM) |
| Macitentan | ET A | 0.74 | 0.17 (Phase 1), 0.093 (Phase 2) |
| Ambrisentan | ET A | 1.1 | 0.27 (Phase 1), 0.14 (Phase 2) |
| Bosentan | ET A | 12 | 2.3 (Phase 1), 0.79 (Phase 2) |
Data sourced from Gatfield et al. (2012)[7][8]
PART 4: Mechanism of Action
Signaling Pathway of Endothelin and its Antagonism
Caption: Endothelin signaling and antagonism by Macitentan.
Endothelin-1 exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells.[1] This binding activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C. The elevated intracellular calcium levels lead to smooth muscle contraction and vasoconstriction, while the activation of protein kinase C contributes to cell proliferation and hypertrophy.[1]
Macitentan, as a dual endothelin receptor antagonist, competitively binds to both ETA and ETB receptors, thereby preventing the binding of ET-1 and inhibiting the downstream signaling cascade.[7][8] This blockade of ET-1 signaling results in vasodilation and a reduction in pulmonary vascular resistance, which are the desired therapeutic effects in the treatment of PAH.
Conclusion
The this compound scaffold represents a highly valuable and versatile building block in the design and synthesis of bioactive molecules. Its inherent structural and chemical properties make it particularly well-suited for the development of endothelin receptor antagonists, as exemplified by the successful clinical application of Macitentan. The synthetic protocols and biological evaluation methods detailed in this guide provide a comprehensive framework for researchers and drug development professionals to explore the full potential of this privileged scaffold in the discovery of novel therapeutics for a range of diseases. The strategic incorporation of this moiety, coupled with a thorough understanding of its role in molecular recognition, will undoubtedly continue to fuel innovation in medicinal chemistry.
References
-
Gatfield J, Mueller Grandjean C, Sasse T, Clozel M, Nayler O. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE. 2012;7(10):e47662. [Link]
-
Improved Process For Synthesis Of Macitentan. Quick Company. [Link]
- Method for preparing macitentan.
- Process for preparation of macitentan.
-
Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. PubMed. [Link]
-
Gatfield J, Mueller Grandjean C, Sasse T, Clozel M, Nayler O. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE. 2012;7(10):e47662. [Link]
- An improved process for the preparation of macitentan.
- Method for preparing macitentan and intermediate compound thereof.
-
Gatfield J, Mueller Grandjean C, Sasse T, Clozel M, Nayler O. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLoS ONE. 2012;7(10):e47662. [Link]
-
The Discovery of N‑[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]‑N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
-
Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists. PubMed. [Link]
-
Endothelin Receptor Antagonists. CV Pharmacology. [Link]
-
Endothelin Receptor Antagonists and Agonists. Pharmaceutical Networking. [Link]
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Endothelin antagonists. The Renal Patient Support Group (RPSG). [Link]
-
What are endothelin receptor antagonists and how do you quickly get the latest development progress?. Patsnap Synapse. [Link]
-
Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed. [Link]
-
Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. PubMed. [Link]
-
Endothelin Receptor Antagonists. LiverTox - NCBI Bookshelf. [Link]
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- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
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- 4. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 7. journals.plos.org [journals.plos.org]
- 8. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-(4-Bromophenoxy)ethanamine
Introduction: The Strategic Importance of 2-(4-Bromophenoxy)ethanamine in Medicinal Chemistry
This compound is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a wide array of biologically active compounds.[1][2] Its structure incorporates a primary amine, a flexible ethyl linker, a phenoxy ether linkage, and a reactive aryl bromide. This unique combination of functional groups allows for sequential or orthogonal chemical modifications, making it a powerful scaffold for generating diverse molecular libraries in drug discovery programs.[3][4] The primary amine is a key site for N-acylation and N-alkylation, enabling the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[5][6] Simultaneously, the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, facilitating the construction of complex biaryl and aryl-amine structures, which are prevalent in many pharmaceutical agents.[7][8] This guide provides detailed experimental procedures for the key functionalization reactions of this compound, offering insights into the rationale behind the choice of reagents and conditions to empower researchers in their synthetic endeavors.
I. N-Acylation: Formation of Amide Derivatives
The N-acylation of the primary amine of this compound is a fundamental transformation for introducing a diverse range of functionalities. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amides are often key intermediates in the synthesis of more complex molecules.[9]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are often used for efficient acylation.[5] The choice of the acyl chloride's R-group is dictated by the desired functionality to be introduced.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the amine and the acyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon the addition of the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.[11]
Detailed Experimental Protocol: N-Acylation with Benzoyl Chloride
Objective: To synthesize N-(2-(4-bromophenoxy)ethyl)benzamide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 218.09 | 5.0 | 1.0 | 1.09 g |
| Benzoyl Chloride | 140.57 | 5.5 | 1.1 | 0.64 mL |
| Triethylamine (TEA) | 101.19 | 7.5 | 1.5 | 1.05 mL |
| Anhydrous Dichloromethane (DCM) | - | - | - | 25 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.09 g, 5.0 mmol) and anhydrous DCM (25 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add triethylamine (1.05 mL, 7.5 mmol) to the stirred solution.
-
Slowly add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise to the reaction mixture over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM (25 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2-(4-bromophenoxy)ethyl)benzamide.
Expected Characterization Data for N-(2-(4-bromophenoxy)ethyl)benzamide:
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the benzoyl group and the bromophenoxy group, a triplet for the -OCH₂- protons, a quartet for the -NCH₂- protons, and a broad singlet for the amide N-H. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, and the aromatic carbons of both rings, as well as the aliphatic carbons of the ethyl linker. |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-O and C-Br stretches. |
| MS (ESI) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
II. N-Alkylation: Synthesis of Secondary Amines
Direct N-alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.[12] However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved.
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl halides (e.g., iodides, bromides, or chlorides) are common alkylating agents. The reactivity order is I > Br > Cl.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is often used to neutralize the hydrohalic acid byproduct. Stronger bases can promote over-alkylation.[12] Using an excess of the starting amine can also act as the base and minimize dialkylation.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is suitable for this Sₙ2 reaction, as it can dissolve the amine and the inorganic base.[13]
-
Temperature: Gentle heating is often required to drive the reaction to completion, but excessive heat can lead to undesired side products.[12]
Detailed Experimental Protocol: N-Alkylation with Benzyl Bromide
Objective: To synthesize N-benzyl-2-(4-bromophenoxy)ethanamine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 218.09 | 10.0 | 2.0 | 2.18 g |
| Benzyl Bromide | 171.04 | 5.0 | 1.0 | 0.60 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.5 | 1.5 | 1.04 g |
| Acetonitrile (MeCN) | - | - | - | 30 mL |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.18 g, 10.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and acetonitrile (30 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (0.60 mL, 5.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to obtain the desired secondary amine.
III. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are instrumental in the preparation of numerous pharmaceuticals.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[8][14]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex such as Pd(PPh₃)₄ can be used directly.[15]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used catalyst where the triphenylphosphine also serves as the ligand.
-
Base: A base is required to activate the boronic acid for transmetalation.[14] Aqueous sodium carbonate or potassium carbonate are common choices.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[16][17][18][19][20]
Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Objective: To synthesize 2-(biphenyl-4-yloxy)ethanamine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 218.09 | 5.0 | 1.0 | 1.09 g |
| Phenylboronic Acid | 121.93 | 6.0 | 1.2 | 0.73 g |
| Pd(PPh₃)₄ | 1155.56 | 0.15 | 0.03 | 173 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 10.0 | 2.0 | 1.06 g |
| Toluene | - | - | - | 20 mL |
| Ethanol | - | - | - | 5 mL |
| Water | - | - | - | 5 mL |
Procedure:
-
To a 100 mL Schlenk flask, add this compound (1.09 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).
-
Add Pd(PPh₃)₄ (173 mg, 0.15 mmol).
-
Evacuate the flask and backfill with argon (repeat this cycle three times).
-
Add degassed toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming a new C-N bond between the aryl bromide and a primary or secondary amine.[7]
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.[21]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for this transformation. Ligands like XPhos, SPhos, or RuPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7][22] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[23]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.[24]
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(4-(2-aminoethoxy)phenyl)morpholine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 218.09 | 5.0 | 1.0 | 1.09 g |
| Morpholine | 87.12 | 6.0 | 1.2 | 0.53 mL |
| Pd₂(dba)₃ | 915.72 | 0.05 | 0.01 | 46 mg |
| XPhos | 476.62 | 0.12 | 0.024 | 57 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 | 1.4 | 0.67 g |
| Anhydrous Toluene | - | - | - | 25 mL |
Procedure:
-
In a glovebox, add NaOtBu (0.67 g, 7.0 mmol), XPhos (57 mg, 0.12 mmol), and Pd₂(dba)₃ (46 mg, 0.05 mmol) to a dry Schlenk tube.
-
Add this compound (1.09 g, 5.0 mmol).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (25 mL) and morpholine (0.53 mL, 6.0 mmol) under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key functionalization workflows for this compound.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Biological Evaluation of 2-(4-Bromophenoxy)ethanamine Derivatives
Introduction: Unveiling the Therapeutic Potential of the 2-(4-Bromophenoxy)ethanamine Scaffold
The this compound core structure represents a versatile scaffold in medicinal chemistry, giving rise to a class of compounds with significant biological activities, particularly within the central nervous system (CNS). The strategic placement of a bromine atom on the phenoxy ring and the presence of a flexible ethanamine side chain provide a framework that can be readily modified to achieve high affinity and selectivity for various biological targets. Notably, derivatives of this scaffold have emerged as potent ligands for serotonergic receptors, which are pivotal in regulating mood, cognition, and behavior.[1] The serotonin (5-hydroxytryptamine, 5-HT) system's involvement in a wide array of physiological and pathological processes makes it a prime target for therapeutic intervention in psychiatric and neurological disorders.[2]
This guide provides a comprehensive overview of the biological activities associated with this compound derivatives, with a particular focus on their interaction with the serotonin 5-HT2A receptor. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their in vitro and in vivo evaluation. These methodologies are designed to be self-validating, ensuring robust and reproducible data for researchers, scientists, and drug development professionals.
I. Central Nervous System Activity: Targeting the Serotonin 5-HT2A Receptor
A significant body of research has identified derivatives of this compound as potent agonists of the 5-HT2A receptor. This receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is widely distributed in the cerebral cortex and plays a crucial role in modulating perception, cognition, and mood.[3] Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic compounds and is also being explored for its therapeutic potential in treating depression and anxiety.
Mechanism of Action: The Gq/G11 Signaling Cascade
The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[3] Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream signaling events that ultimately mediate the physiological and behavioral effects of 5-HT2A receptor activation.
Diagram of the 5-HT2A Receptor Signaling Pathway
Caption: Canonical Gq/G11 signaling pathway of the 5-HT2A receptor.
II. Experimental Protocols: A Step-by-Step Guide to Biological Evaluation
The following protocols provide a robust framework for characterizing the biological activity of novel this compound derivatives.
A. In Vitro Assays: Quantifying Receptor Interaction and Functional Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's affinity for its target and its functional effects in a controlled cellular environment.
This assay measures the ability of a test compound to displace a radioactively labeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[5]
Principle: The assay is based on the law of mass action, where the unlabeled test compound competes with a fixed concentration of a radiolabeled ligand for binding to the receptor.[6] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the human 5-HT2A receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of the membrane preparation (typically 3-20 µg of protein).[7]
-
50 µL of the unlabeled test compound at various concentrations (typically a serial dilution over a 5-log unit range).[5] For determining non-specific binding, use a high concentration of a known 5-HT2A antagonist (e.g., ketanserin). For total binding, add 50 µL of buffer.
-
50 µL of a radiolabeled 5-HT2A ligand (e.g., [3H]ketanserin or [3H]LSD) at a fixed concentration (typically near its Kd value).[8]
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
This assay determines the functional activity (agonist or antagonist) of a test compound by measuring changes in intracellular calcium concentration following receptor activation.[4]
Principle: As 5-HT2A receptor activation leads to an increase in intracellular calcium, this can be monitored using a calcium-sensitive fluorescent dye. An agonist will induce a dose-dependent increase in fluorescence, while an antagonist will block the fluorescence increase induced by a known agonist.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.[8]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compound at various concentrations to the wells.
-
Immediately begin monitoring the fluorescence intensity over time. For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist-induced response against the antagonist concentration to determine the IC50.
-
Data Presentation: In Vitro Activity of Hypothetical this compound Derivatives
| Compound | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Activity (EC50, nM) |
| Derivative A | 1.5 | 5.2 (Agonist) |
| Derivative B | 12.8 | 45.3 (Partial Agonist) |
| Derivative C | 3.2 | >10,000 (Antagonist) |
| Serotonin | 4.7 | 8.1 (Agonist) |
B. In Vivo Assays: Assessing Antidepressant-Like Activity
In vivo models are essential for evaluating the potential therapeutic effects of compounds in a whole-organism context. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant-like activity.[9]
Principle: This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[10]
Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 20 cm in diameter, 35 cm high) filled with water (23-25°C) to a depth of 20 cm.[9]
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) to mice or rats at a predetermined time before the test (e.g., 30-60 minutes).[11]
-
Gently place the animal into the water-filled cylinder.
-
The test session is typically 6 minutes long.[11] The behavior is recorded for later analysis.
-
The key behavior measured is immobility, defined as the absence of movement except for small motions necessary to keep the head above water.[9]
-
-
Data Analysis:
-
Score the total time spent immobile, typically during the last 4 minutes of the 6-minute test.[9]
-
A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.
-
Principle: Similar to the FST, the TST is based on the principle of learned helplessness. When mice are suspended by their tails, they will struggle for a period before becoming immobile. This immobility is also reduced by antidepressant drugs.[12]
Protocol:
-
Apparatus: A suspension bar or box that allows the mouse to hang freely without touching any surfaces.
-
Procedure:
-
Data Analysis:
-
A significant reduction in immobility time in the compound-treated group compared to the vehicle group is indicative of antidepressant-like effects.
-
III. Conclusion and Future Directions
The this compound scaffold serves as a promising starting point for the development of novel CNS-active agents. The protocols outlined in this guide provide a comprehensive and validated framework for the systematic evaluation of their biological activity, from initial receptor binding to functional cellular responses and behavioral outcomes in preclinical models. By understanding the structure-activity relationships and the underlying mechanisms of action, researchers can rationally design and optimize new chemical entities with improved efficacy and safety profiles for the potential treatment of various neuropsychiatric disorders.
IV. References
-
PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
R Discovery. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Nepal Journals Online. (n.d.). Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation. Retrieved from [Link]
-
PubMed. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. [Link]
-
Nepal Journals Online. (n.d.). Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation. Retrieved from [Link]
-
Reaction Biology. (2025). 5-HT2A Biochemical Binding Assay Service. [Link]
-
PubMed Central. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(4-Bromophenoxy)-3-pyridinyl]ethanamine. Retrieved from [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]
-
PubChem. (n.d.). amine. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents. [Link]
-
PubMed Central. (2010). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. [Link]
-
PubMed Central. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]
-
NCBI Bookshelf. (n.d.). Serotonin Receptors. Retrieved from [Link]
-
PubMed Central. (2013). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]
-
ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]
-
PubMed. (2002). synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. [Link]
-
PubMed Central. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment. [Link]
Sources
- 1. acnp.org [acnp.org]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-(4-Bromophenoxy)ethanamine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Bromophenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and effective method for this synthesis is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[1][2] This process involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this specific case, 4-bromophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking a suitable 2-substituted ethanamine derivative in an SN2 reaction.[1]
This guide will delve into the critical parameters of this synthesis, providing you with the knowledge to not only successfully synthesize the target molecule but also to troubleshoot and optimize the process for maximum yield and purity.
Reaction Mechanism and Key Considerations
The synthesis of this compound via the Williamson ether synthesis proceeds through an SN2 mechanism.[1][2]
Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Incomplete deprotonation of 4-bromophenol. | - Use a sufficiently strong base to ensure complete formation of the phenoxide. Potassium carbonate (K₂CO₃) is a common choice, though stronger bases like sodium hydride (NaH) can be used with caution in an appropriate anhydrous solvent.[2] - Ensure the reaction is stirred efficiently to maximize contact between the base and the phenol. |
| Poor leaving group on the ethanamine reagent. | - The reactivity of the leaving group follows the trend I > Br > Cl. Consider using 2-bromoethylamine or 2-iodoethylamine for a faster reaction. | |
| Competing elimination reaction (E2). | - This is less likely with a primary halide like 2-haloethanamine but can be influenced by the base and temperature. Use a non-bulky base and avoid excessively high temperatures.[3] | |
| Formation of Side Products | N-Alkylation of 2-haloethanamine. | |
| O-Alkylation vs. N-Alkylation. | - In principle, the phenoxide could attack the nitrogen of another phenoxide that has been N-alkylated. However, O-alkylation is generally favored in this reaction. The choice of solvent and counter-ion can influence selectivity. Polar aprotic solvents like DMF or acetonitrile are generally preferred. | |
| Dialkylation of the amine. | - Using a slight excess of the 4-bromophenol relative to the ethanamine derivative can help minimize the formation of the dialkylated product. | |
| Difficult Product Purification | Product is contaminated with unreacted 4-bromophenol. | - After the reaction, perform an aqueous workup with a dilute base (e.g., 1M NaOH) to remove any unreacted acidic 4-bromophenol.[4] |
| Product is an oil and difficult to crystallize. | - The product is often isolated as a free base (an oil) or as a hydrochloride salt (a solid). Conversion to the hydrochloride salt by treating the free base with HCl in an appropriate solvent (e.g., ether or isopropanol) can facilitate purification by crystallization. | |
| Emulsion formation during workup. | - Addition of brine (saturated NaCl solution) during the aqueous workup can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction?
A1: The choice of base is critical. For deprotonating 4-bromophenol, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is a good starting point due to its ease of handling. For a more robust and complete deprotonation, a stronger base such as sodium hydride (NaH) can be used, but this requires an anhydrous solvent (like THF or DMF) and careful handling due to its reactivity with water.
Q2: Which 2-substituted ethanamine derivative should I use: 2-chloro, 2-bromo, or 2-iodoethylamine?
A2: The reactivity of the leaving group is crucial for the SN2 reaction and follows the order I > Br > Cl. While 2-chloroethylamine is the most economical, 2-bromoethylamine or 2-iodoethylamine will lead to faster reaction times and potentially higher yields under milder conditions. Often, these reagents are used as their hydrochloride or hydrobromide salts, which require neutralization or reaction in the presence of a base to generate the free amine in situ.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Increasing the reaction temperature will generally increase the rate of an SN2 reaction. However, be cautious as excessively high temperatures can promote side reactions like elimination.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the phenoxide, leaving the anionic oxygen more nucleophilic.
-
Leaving Group: As mentioned in Q2, using a better leaving group (Br or I instead of Cl) will significantly increase the reaction rate.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially when using a base like potassium carbonate in a two-phase system.[4] The catalyst helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.
Q4: I am observing a significant amount of an unknown byproduct. What could it be?
A4: Besides the potential side products mentioned in the troubleshooting guide, another possibility is the reaction of the product amine with any remaining 2-haloethanamine, leading to a diamine byproduct. To minimize this, it is advisable to use a slight excess of the 4-bromophenol. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the point of maximum product formation before significant side reactions occur.
Q5: What is the best way to purify the final product?
A5: Purification typically involves an aqueous workup to remove inorganic salts and unreacted starting materials. As 4-bromophenol is acidic, it can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH). The crude product, which is often an oil, can then be purified by column chromatography on silica gel. Alternatively, if a solid product is desired for easier handling and storage, it can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol, followed by filtration.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization of specific parameters may be required based on laboratory conditions and reagent purity.
Materials:
-
4-Bromophenol
-
2-Bromoethylamine hydrobromide (or 2-chloroethylamine hydrochloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2 M in diethyl ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add 2-bromoethylamine hydrobromide (1.1-1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with 1 M NaOH solution to remove unreacted 4-bromophenol.
-
Wash the organic layer with water and then with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product (a brownish oil).
-
-
Purification:
-
Column Chromatography: Purify the crude oil by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine).
-
Salt Formation (Optional): Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Figure 2: Experimental workflow for the synthesis of this compound.
References
-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 2, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
-
Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development, 9(2), 206-211. Available at: [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016, April 13). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The selective n-alkylation of monoethanolamine in PTC condition. (2018). MOJ Biorg Org Chem, 2(1), 19-21. Available at: [Link]
Sources
Common side products in 2-(4-Bromophenoxy)ethanamine reactions and their prevention
Technical Support Center: Synthesis and Reactions of 2-(4-Bromophenoxy)ethanamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address common challenges, focusing on the formation of unwanted side products and providing field-proven troubleshooting strategies and preventative protocols to ensure the success of your experiments.
The primary challenge in reactions involving this compound, a primary amine, is its propensity for over-alkylation. The initial product of an N-alkylation reaction is a secondary amine, which is often more nucleophilic and reactive than the starting primary amine.[1][2] This leads to a cascade of subsequent alkylations, resulting in a difficult-to-separate mixture of secondary, tertiary, and even quaternary ammonium salts.[3][4] This guide provides robust solutions to control this reactivity and address other potential side reactions.
Troubleshooting Guide & FAQs
FAQ 1: Why is my N-alkylation of this compound producing a mixture of secondary and tertiary amine byproducts?
Root Cause Analysis: This is a classic case of over-alkylation (or polyalkylation). The root of the problem lies in the relative nucleophilicity of the amines in your reaction flask. The desired secondary amine product is typically more nucleophilic than the starting primary amine, this compound.[1] Consequently, as soon as the product is formed, it successfully competes with the starting material for the remaining alkylating agent, leading to the formation of a tertiary amine, and so on. This "runaway" reaction is difficult to control via simple stoichiometry alone.[2][5]
Caption: The over-alkylation cascade where the product amine is more reactive than the starting material.
Prevention Strategy 1.1: Reductive Amination for Controlled Mono-Alkylation
For selective mono-alkylation, reductive amination is a superior and widely used alternative to direct alkylation with alkyl halides.[6][7] This one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced to the target secondary amine.[8] This method avoids the use of highly reactive alkylating agents and circumvents the over-alkylation problem because the imine only forms once on the primary amine.[7]
Caption: Workflow for selective mono-alkylation via reductive amination.
Experimental Protocol: Selective Mono-Alkylation via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add acetic acid (1.1 equiv) to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture.[9] This reagent is particularly effective as it selectively reduces the iminium ion in the presence of the unreacted aldehyde.[7]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]
FAQ 2: I'm using the Gabriel synthesis to prepare this compound. What are common pitfalls?
Root Cause Analysis: The Gabriel synthesis is an excellent method for preparing primary amines from primary alkyl halides, specifically because it prevents over-alkylation.[10][11] It uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is nucleophilic, but the resulting N-alkylated phthalimide is not, thus stopping the reaction sequence cleanly at the mono-alkylation stage.[12] However, issues can arise during the final deprotection step.
-
Harsh Deprotection: Traditional cleavage of the N-alkylphthalimide with strong acids (e.g., H₂SO₄) or bases can be harsh, potentially leading to the degradation of sensitive functional groups on your molecule or low yields.[13]
-
Incomplete Deprotection: The deprotection step may not go to completion, leaving unreacted N-alkylphthalimide in your final product.
Caption: The Gabriel synthesis pathway, highlighting the stable intermediate that prevents over-alkylation.
Prevention Strategy 2.1: The Ing-Manske Procedure (Hydrazinolysis)
To avoid harsh acidic or basic conditions, the Ing-Manske procedure , which uses hydrazine (N₂H₄) for deprotection, is highly recommended.[13][14] This method proceeds under milder, neutral conditions and forms a stable phthalhydrazide precipitate that can often be easily removed by filtration.[11]
Experimental Protocol: Gabriel Synthesis with Hydrazinolysis
-
Alkylation: Dissolve potassium phthalimide (1.05 equiv) in a polar aprotic solvent like DMF. Add your electrophile, such as 1-bromo-2-(4-bromophenoxy)ethane (1.0 equiv). Heat the mixture (e.g., to 70-90 °C) and stir until the alkylation is complete (monitor by TLC).
-
Isolation of Intermediate: Cool the reaction mixture, pour it into water, and filter the resulting precipitate, which is the N-alkylated phthalimide. Wash with water and dry.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol. Add hydrazine hydrate (1.5 - 2.0 equiv) and reflux the mixture for several hours. A thick precipitate of phthalhydrazide will form.[11]
-
Work-up and Purification: Cool the mixture to room temperature. Acidify with dilute HCl to protonate the product amine and dissolve any remaining hydrazine. Filter off the phthalhydrazide precipitate.[14] Make the filtrate basic with NaOH or Na₂CO₃ and extract the liberated primary amine with an organic solvent (e.g., ethyl acetate). Dry the organic extracts, concentrate, and purify as needed.
FAQ 3: How can I use a protecting group strategy for selective mono-alkylation?
Root Cause Analysis: A robust and highly controlled method for performing a single reaction on a multi-functional molecule is to use a protecting group .[15] In this case, you can temporarily "mask" the reactive primary amine of this compound, perform your desired reaction, and then remove the mask to regenerate the amine. The tert-Butoxycarbonyl (Boc) group is an excellent choice for amines as it is stable to many reaction conditions but can be easily removed with acid.[16]
Caption: Logic of using a protecting group to prevent unwanted side reactions at the amine.
Experimental Protocol: Boc-Protection and Deprotection
-
Protection Step: Dissolve this compound (1.0 equiv) in a solvent like DCM or THF. Add a base such as triethylamine (1.5 equiv). Cool the solution to 0 °C and add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours.[1]
-
Work-up: Once the reaction is complete (monitor by TLC), dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step.
-
Perform Subsequent Reaction: Use the Boc-protected intermediate in your desired reaction (e.g., another alkylation, coupling, etc.). The Boc group will prevent the nitrogen from participating in side reactions.
-
Deprotection Step: Dissolve the Boc-protected product in a solvent such as DCM. Add an excess of a strong acid, like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will typically be the hydrochloride or trifluoroacetate salt, which can be used as is or neutralized with a base to yield the free amine.
Summary of Prevention Strategies
| Strategy | Primary Goal | Selectivity | Atom Economy | Key Considerations |
| Excess Amine | Suppress over-alkylation | Moderate | Poor | Best suited when the amine is inexpensive and readily available.[1] Requires extensive purification. |
| Gabriel Synthesis | Clean synthesis of primary amines | Excellent | Good | Prevents over-alkylation entirely.[12] Deprotection step can be harsh; hydrazinolysis is milder.[13] |
| Reductive Amination | Controlled mono-alkylation | Excellent | Very Good | Avoids genotoxic alkyl halides.[8] Requires a suitable aldehyde/ketone precursor. Wide range of selective reducing agents available.[9] |
| Protecting Groups | Isolate amine reactivity | Excellent | Moderate | Adds two steps (protection/deprotection) to the synthesis.[16] Offers maximum control for complex multi-step syntheses. |
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
-
Wang, X., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactions of Substituent Groups. Retrieved from [Link]
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
Bolton, R. (2017). Homolytic Pathways to Aromatic Bromo-Compounds. ProQuest. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Gabriel synthesis. Retrieved from [Link]
- Google Patents. (2004). Method of preparing brominated hydroxy aromatic compounds.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Dr Grady's A Level Chemistry Videos. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
Clark, J. (n.d.). Amines as nucleophiles. Chemguide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Center: Purification of Crude 2-(4-Bromophenoxy)ethanamine
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-(4-Bromophenoxy)ethanamine. The content is structured to address common and complex issues encountered during experimental work.
Introduction to Purification Challenges
This compound is a primary amine, and like many amines, its purification can be challenging due to its basicity and potential for side reactions. Common issues include the presence of unreacted starting materials, formation of secondary or tertiary amine byproducts, and degradation.[1] The choice of purification technique is critical and depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Frequently Asked Questions (FAQs)
General Purification Strategy
Q1: What is the general approach to purifying crude this compound?
A tiered approach is often most effective. Start with a simple workup, followed by a more specific purification technique if necessary.
-
Initial Workup: An acid-base extraction is a fundamental first step to separate the basic amine from neutral and acidic impurities. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid (e.g., 1 M HCl) to protonate the amine, making it water-soluble. The aqueous layer containing the amine salt is then separated, basified (e.g., with 1 M NaOH) to regenerate the free amine, and extracted back into an organic solvent.
-
Further Purification: Depending on the remaining impurities, subsequent purification can involve recrystallization, distillation, or chromatography.
Troubleshooting Common Issues
Q2: My crude product is a dark, oily substance. What are the likely impurities?
Dark coloration often indicates the presence of polymeric or degradation products. These can arise from side reactions during the synthesis, especially if elevated temperatures were used. Oily consistency suggests the presence of residual solvents or low-melting impurities.
Troubleshooting Steps:
-
Initial Characterization: Obtain a preliminary ¹H NMR or TLC to identify the major components.
-
Acid-Base Extraction: Perform an acid-base workup as described in Q1. This will often remove a significant portion of colored, non-basic impurities.
-
Charcoal Treatment: If the color persists in the purified organic extract, treatment with activated carbon can be effective. Add a small amount of activated carbon to the solution, stir for 15-30 minutes, and then filter through celite to remove the carbon.
Q3: After an acid-base extraction, my yield is very low. What could be the cause?
Low yield after extraction can be due to several factors:
-
Incomplete Extraction: The amine may not have been fully extracted from the organic to the aqueous phase, or vice-versa.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.
-
Incorrect pH: The pH of the aqueous layer during the acidification and basification steps is crucial.
Troubleshooting Steps:
-
Multiple Extractions: Perform multiple extractions (e.g., 3x with smaller volumes) at each step to ensure complete transfer of the amine.
-
Breaking Emulsions: To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite.
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH ~1-2) during the initial extraction and sufficiently basic (pH ~12-14) during the back-extraction.
Detailed Purification Protocols & Troubleshooting
Recrystallization
Q4: When is recrystallization a suitable purification method?
Recrystallization is ideal when the crude product is a solid and contains impurities with different solubility profiles. It is a cost-effective method for large-scale purification.
Q5: I'm having trouble finding a suitable recrystallization solvent.
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Troubleshooting Solvent Selection:
-
Systematic Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water).
-
Solvent Mixtures: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Add the "good" solvent dropwise to a heated suspension of the crude product in the "poor" solvent until everything just dissolves.
| Solvent System Example | Ratio (v/v) | Expected Outcome |
| Isopropanol/Water | Varies | Good for polar impurities |
| Toluene/Hexanes | Varies | Good for non-polar impurities |
| Ethyl Acetate/Hexanes | Varies | General purpose |
Q6: My compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is too concentrated.
Troubleshooting "Oiling Out":
-
Reheat the Solution: Reheat the mixture until the oil redissolves.
-
Add More Solvent: Add more of the recrystallization solvent to dilute the solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
Distillation
Q7: Can this compound be purified by distillation?
Yes, vacuum distillation can be an effective method if the compound has a suitable boiling point and is thermally stable. It is particularly useful for removing non-volatile impurities.
Q8: My compound seems to be decomposing during distillation.
Amines can be susceptible to thermal decomposition, especially at atmospheric pressure.
Troubleshooting Distillation:
-
Use Vacuum: Perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress on the compound.
-
Short Path Distillation: For small quantities or highly sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the distance the vapor has to travel, reducing the risk of decomposition.
-
Nitrogen Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen can prevent oxidation.
Column Chromatography
Q9: I'm trying to purify my compound using silica gel chromatography, but I'm getting poor separation and tailing.
Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption.[2][3]
Troubleshooting Silica Gel Chromatography:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent (typically 0.1-1%).[3] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[2][3]
-
Reverse-Phase Chromatography: For more polar amines, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be effective. The pH of the mobile phase should be adjusted to be at least two units above the pKa of the amine to ensure it is in its free-base form.[2]
Q10: What is a good starting eluent system for TLC analysis and column chromatography?
A good starting point for TLC analysis is a mixture of a non-polar solvent and a polar solvent.
Recommended Starting Eluent Systems:
-
Ethyl Acetate/Hexanes: A common system with varying ratios (e.g., 10% to 50% ethyl acetate in hexanes).
-
Dichloromethane/Methanol: For more polar compounds, starting with 1-5% methanol in dichloromethane is a good choice. Remember to add a basic modifier if using silica gel.
Workflow Diagrams
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification technique.
Troubleshooting Chromatography Issues
Caption: A workflow for troubleshooting common issues in amine purification by chromatography.
References
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimiza. [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Refining Community. Contamination in Amine Systems. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Science Forums. (2013, March 10). Problem with amine purification. [Link]
-
Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]
-
Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]
-
Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]
-
ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. [Link]
-
The Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]
-
Cytiva Life Sciences. (2024, September 1). Polishing chromatography in process development. [Link]
-
PubMed. Isolation of 2-(3'-bromo-4'-hydroxyphenol)ethanamine from the New Zealand ascidian Cnemidocarpa bicornuta. [Link]
-
PubChem. p-Bromophenethylamine. [Link]
Sources
Troubleshooting guide for the synthesis of 2-(4-Bromophenoxy)ethanamine derivatives
Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)ethanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these important chemical scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the common challenges encountered during synthesis. This document is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions section to address your specific needs.
Part 1: Troubleshooting Guide
This section tackles the most common and frustrating issues that can arise during the synthesis of this compound derivatives. Each point is structured in a question-and-answer format to provide direct solutions to specific experimental problems.
Issue 1.1: Low or No Yield in Williamson Ether Synthesis
Question: I am attempting a Williamson ether synthesis by reacting 4-bromophenol with 2-bromoethylamine hydrobromide using potassium carbonate in acetone, but I am getting very low yields or only recovering starting materials. What is going wrong?
Answer: This is a classic challenge where the success of the reaction hinges on the delicate balance of base strength, nucleophilicity, and solvent choice. The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, which in this case is the phenoxide ion generated from 4-bromophenol.[1][2]
Causality and Solutions:
-
Insufficient Deprotonation: 4-Bromophenol has a pKa of ~9.4. While potassium carbonate (K₂CO₃) can deprotonate it, the equilibrium may not strongly favor the phenoxide, especially in a solvent like acetone. A stronger base is often required to ensure complete deprotonation and generate a high concentration of the nucleophilic phenoxide.[1] Sodium hydride (NaH) is an excellent, non-reversible choice for this purpose in an anhydrous solvent like THF or DMF.
-
Nucleophile Competition: Your electrophile, 2-bromoethylamine, contains a primary amine. This amine can act as a nucleophile itself, leading to self-condensation or polymerization side reactions, which significantly consumes your starting material and complicates purification.
-
Solvent Choice: Acetone has a relatively low boiling point, which may not provide sufficient energy for the reaction to proceed at an appreciable rate. Polar aprotic solvents like DMF or acetonitrile are generally superior as they effectively solvate the cation (K⁺ or Na⁺) without solvating the nucleophilic phenoxide, thus enhancing its reactivity.[3]
Recommended Protocol (Protected Amine Approach):
To circumvent the issues of self-condensation and ensure high yields, using an amine-protected electrophile is the most robust strategy. N-(2-bromoethyl)phthalimide is an ideal choice, which effectively masks the amine's nucleophilicity until you are ready to deprotect it.
Workflow: Optimized Williamson Ether Synthesis
Caption: Optimized two-step synthesis pathway.
Issue 1.2: Difficult Purification of Mitsunobu Reaction Products
Question: I opted for a Mitsunobu reaction between 4-bromophenol and N-(2-hydroxyethyl)phthalimide. The reaction seems to work based on TLC, but I am struggling to remove triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.
Answer: This is the most frequently cited drawback of the Mitsunobu reaction.[4] The byproducts, triphenylphosphine oxide (TPPO) and diethyl hydrazinedicarboxylate (from DEAD), are often crystalline, have polarities similar to the desired product, and can make purification by standard column chromatography exceptionally difficult.
Causality and Solutions:
-
Byproduct Properties: TPPO is weakly basic and can be tenacious. The reduced DEAD is also polar. Their presence can inhibit crystallization of your desired product and co-elute during chromatography.
Purification Strategies:
| Strategy | Principle | Protocol Summary | Pros & Cons |
| Crystallization | Difference in solubility and crystal lattice energy. | After reaction, concentrate the mixture and attempt to crystallize the product from a suitable solvent system (e.g., Ethanol/Water, Toluene/Hexane). Sometimes the TPPO will crystallize first. | Pro: Can yield very pure material. Con: Highly dependent on the product's properties; may not work. |
| Acid Wash | TPPO is weakly basic. | Dissolve the crude mixture in a non-polar solvent like DCM or ether. Wash with cold, dilute HCl (e.g., 0.5 M). This can protonate and extract some TPPO into the aqueous layer. | Pro: Simple and fast. Con: Often incomplete removal. |
| Modified Reagents | Use reagents designed for easy removal. | Employ polymer-bound triphenylphosphine or fluorous phosphines. After the reaction, the phosphine oxide byproduct can be removed by simple filtration.[4] | Pro: Greatly simplifies workup. Con: Reagents are more expensive. |
| Column Chromatography (Optimized) | Fine-tuning polarity and additives. | Run the column in a non-polar solvent system (e.g., Hexane/Ethyl Acetate). Adding a small amount (~1%) of triethylamine to the eluent can help move the product faster if it's basic, while keeping TPPO on the column longer. | Pro: The standard method. Con: Can be tedious and require large solvent volumes. |
Purification Workflow: Post-Mitsunobu
Caption: Decision workflow for product purification.
Issue 1.3: Incomplete Deprotection in Gabriel Synthesis
Question: I've successfully made the N-[2-(4-Bromophenoxy)ethyl]phthalimide intermediate, but the final deprotection step with hydrazine is slow and incomplete, leaving me with a mix of starting material and product.
Answer: The cleavage of the phthalimide group with hydrazine (the Ing-Manske procedure) is generally robust but can be sluggish if not performed under optimal conditions.[5]
Causality and Solutions:
-
Stoichiometry of Hydrazine: Hydrazine acts as the nucleophile to break the two amide bonds. An excess is required to drive the reaction to completion. Using at least 4-5 equivalents of hydrazine monohydrate is recommended.
-
Solvent and Temperature: The reaction is typically performed in a protic solvent like ethanol or methanol, which helps to protonate intermediates and facilitate the reaction. The reaction requires heat; refluxing is standard and necessary for a reasonable reaction time. A reaction at room temperature will be exceedingly slow.
-
Workup Procedure: The phthalhydrazide byproduct precipitates out of the reaction mixture as a thick white solid.[5] If this precipitate is not handled correctly, it can trap your desired amine product, reducing the isolated yield.
Detailed Deprotection Protocol:
-
Reaction Setup: Dissolve your N-alkylated phthalimide intermediate (1.0 eq) in ethanol (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine monohydrate (5.0 eq) to the solution.
-
Heating: Heat the mixture to reflux under a condenser for 4-6 hours. A dense white precipitate of phthalhydrazide will form.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The mixture may become a thick slurry. Add dichloromethane (DCM) to dilute the mixture and stir for 15 minutes. Filter the solid phthalhydrazide through a Celite pad and wash thoroughly with DCM.
-
Acid-Base Extraction: Combine the filtrate and washes. Transfer to a separatory funnel and wash with water. Extract the aqueous layer with DCM. Combine all organic layers and extract with 1 M HCl. This will protonate your amine product, moving it into the aqueous layer and leaving neutral impurities behind.
-
Isolation: Collect the aqueous (acidic) layer. Cool it in an ice bath and basify with 4 M NaOH until the pH is >12. Your free amine product will separate, often as an oil or solid. Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary, well-established routes, each with distinct advantages and disadvantages.
| Synthetic Route | Key Reaction(s) | Pros | Cons | Best For |
| Williamson/Gabriel | Williamson Ether Synthesis followed by Gabriel Synthesis deprotection. | Reliable, high-yielding, avoids over-alkylation, uses common reagents. | Two distinct synthetic steps are required. | General purpose, scalable synthesis. |
| Mitsunobu Reaction | Mitsunobu reaction using an N-protected amino alcohol.[6][7][8] | Mild conditions, stereochemical inversion if applicable (not for this target). | Difficult purification of byproducts (TPPO), expensive reagents (DEAD/DIAD).[4] | Delicate substrates that are sensitive to harsh bases or high temperatures. |
| Direct Alkylation | N-alkylation of 4-bromophenol with a 2-haloethanamine. | One-pot reaction, conceptually simple. | Prone to low yields and side reactions (amine self-condensation).[9] | Quick, small-scale synthesis where yield is not the primary concern. |
Q2: How can I confirm the identity and purity of my final product, this compound?
A2: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
-
¹H NMR (Proton NMR): This is the most powerful tool. You should look for characteristic signals.
-
Aromatic Region: Two doublets around δ 7.4 ppm and δ 6.8 ppm, showing a characteristic AA'BB' splitting pattern for a para-substituted benzene ring.
-
Methylene Groups: Two triplets, each integrating to 2H. The -O-CH₂ - group will be further downfield (approx. δ 4.0 ppm) than the -CH₂ -NH₂ group (approx. δ 3.0 ppm).
-
Amine Group: A broad singlet (NH₂) that can appear over a wide range (typically δ 1.5-3.0 ppm) and will disappear upon a D₂O shake.
-
-
¹³C NMR (Carbon NMR): Confirms the number of unique carbon environments. Expect to see 4 aromatic carbon signals and 2 aliphatic carbon signals.
-
Mass Spectrometry (MS): Look for the molecular ion peak (M⁺). Due to the presence of bromine, you will see a characteristic isotopic pattern with two peaks of nearly equal intensity, one for ⁷⁹Br (M⁺) and one for ⁸¹Br (M+2). For C₈H₁₀BrNO, the expected masses are ~215 and ~217 g/mol .
-
FT-IR Spectroscopy: Look for N-H stretching bands (around 3300-3400 cm⁻¹) for the primary amine and C-O-C ether stretching (around 1240 cm⁻¹).
-
TLC/HPLC: To assess purity. The final product should appear as a single spot/peak.
Q3: What are the critical safety precautions for these syntheses?
A3: Standard laboratory safety practices are required, but some reagents demand special attention:
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Hydrazine (N₂H₄): Toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Diethylazodicarboxylate (DEAD) / Diisopropylazodicarboxylate (DIAD): These are shock-sensitive and can be explosive, especially in concentrated form. Handle with care and avoid heat and friction.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. (A comprehensive review, though a direct link to the full text may require institutional access).
- Park, J., et al. (2018). An elegant application of the Mitsunobu cyclodehydration reaction. Tetrahedron Letters, 59(32), 3123-3126. (Illustrates a specialized use of the Mitsunobu reaction).
-
Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). Williamson Ether synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit r/chemistry. (2013). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
Master Organic Chemistry. (2024). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2005). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
PubChem. (n.d.). 2-[2-(2-Bromophenoxy)ethoxy]ethanamine. Retrieved from [Link]
-
Lindsay, B. S., Battershill, C. N., & Copp, B. R. (1998). Isolation of 2-(3'-bromo-4'-hydroxyphenol)ethanamine from the New Zealand ascidian Cnemidocarpa bicornuta. Journal of Natural Products, 61(6), 857–858. Retrieved from [Link]
-
Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines.... Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Retrieved from [Link]
- Google Patents. (2021). CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)ethylamine. Retrieved from [Link]
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Maximizing the Stability of 2-(4-Bromophenoxy)ethanamine in Solution
Welcome to the technical support resource for 2-(4-Bromophenoxy)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the handling and storage of this compound in solution. Ensuring the stability of your compound is paramount for generating reproducible and reliable experimental data. This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to help you maintain the integrity of your this compound solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My solution of this compound has developed a yellow or brown tint. What is causing this and is it still usable?
A color change is a primary indicator of chemical degradation. The most probable cause is oxidation of the electron-rich phenoxy ring or the primary amine functional group. These oxidative processes can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] The resulting degradation products are often colored chromophores. We strongly advise against using a discolored solution, as the presence of impurities and a lower concentration of the active compound will compromise your experimental results.
Q2: What is the best general-purpose solvent for preparing a stock solution?
For long-term storage, a high-purity, anhydrous aprotic solvent is recommended. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They readily dissolve the compound and are less reactive than protic solvents. It is critical to use anhydrous grades and handle them under conditions that minimize water absorption (e.g., using a syringe with a septum cap).
Q3: Should I use the free base form or the hydrochloride (HCl) salt of this compound?
For most applications, particularly those involving aqueous buffers, the hydrochloride salt is superior. The protonated amine of the HCl salt exhibits significantly greater stability against oxidation compared to the nucleophilic free base. Furthermore, the salt form typically has much better solubility in aqueous solutions. The free base is more prone to degradation and may require non-aqueous or highly basic conditions to fully dissolve.
Q4: What are the ideal conditions for short-term and long-term storage of a stock solution?
-
Long-Term (Weeks to Months): Prepare stock solutions in anhydrous DMSO or DMF, aliquot into smaller volumes in amber glass vials to minimize freeze-thaw cycles, purge the headspace with an inert gas like argon or nitrogen, and store at -20°C or, ideally, -80°C.[3]
-
Short-Term (Days): A stock solution stored at 2-8°C, protected from light, is generally acceptable. Aqueous working solutions should be prepared fresh daily from the stock solution.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific stability issues.
Problem: Rapid Degradation, Discoloration, or Appearance of Extra Peaks in Analysis (e.g., HPLC, LC-MS)
This is the most critical issue, indicating a loss of the parent compound. The workflow below will help you identify the cause.
Caption: Troubleshooting workflow for solution instability.
Causality Explained:
-
pH-Mediated Degradation: The primary amine in this compound is a Lewis base. In neutral or alkaline conditions (pH > 7), it exists predominantly in its unprotonated, free base form (R-NH₂). This form has a lone pair of electrons, making it highly susceptible to oxidation. By maintaining a slightly acidic pH (e.g., 4-6), the amine is protonated (R-NH₃⁺), which protects it from oxidative attack.[2]
-
Solvent-Induced Degradation: Solvents can be a hidden source of reactive impurities. Ethers like THF can form explosive peroxides. Alcohols can contain trace aldehydes. Even high-purity DMSO is hygroscopic and can absorb atmospheric water, which may facilitate hydrolytic degradation pathways over long periods. Always use fresh, high-purity, anhydrous solvents from a recently opened bottle.
-
Atmospheric Oxidation: Molecular oxygen (O₂) from the air is a key driver of degradation. The process can be catalyzed by trace metal ions in your buffer or solvent.[1] Removing dissolved oxygen from your solvent and replacing the headspace in your vial with an inert gas creates a protective barrier.
-
Photodegradation: Aromatic halides and amine-containing compounds can be sensitive to light, particularly in the UV spectrum.[4][5] Light energy can be absorbed by the molecule, leading to the homolytic cleavage of the Carbon-Bromine bond to form radical species, or it can promote the formation of reactive oxygen species in the solution, which then attack the compound.[6]
Section 3: Protocols for Stability Enhancement & Verification
Adherence to rigorous preparation and validation protocols is essential for experimental success.
Protocol 1: Preparation of a Stabilized Long-Term Stock Solution (10 mM in DMSO)
-
Pre-Preparation: Place a new, sealed bottle of anhydrous DMSO (≤0.005% water) and a vial of this compound HCl salt in a desiccator for at least 1 hour to ensure they are dry and at ambient temperature.
-
Weighing: In a chemical fume hood, accurately weigh the required amount of the HCl salt into a sterile, amber glass vial with a PTFE-lined screw cap. Example: For 2 mL of a 10 mM solution, weigh 5.05 mg (MW: 252.54 g/mol ).
-
Solvent Addition: Using a calibrated pipette with a fresh tip, add the calculated volume of anhydrous DMSO.
-
Inert Gas Purge: Immediately after adding the solvent, purge the vial's headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen.
-
Sealing & Dissolution: Tightly seal the vial and vortex for 1 minute. If necessary, sonicate in a water bath for 5-10 minutes until all solid is dissolved.
-
Aliquoting & Storage: For long-term use, aliquot the stock solution into smaller, single-use volumes in separate amber microvials. Purge each aliquot with inert gas before sealing and store at -80°C.
Protocol 2: Monitoring Solution Stability via HPLC-UV
This protocol provides a self-validating system to check the integrity of your solution over time.
-
Initial Analysis (T=0): Immediately after preparing your stock solution, dilute a small aliquot to a suitable concentration (e.g., 100 µM) in the mobile phase. Inject onto the HPLC system and record the chromatogram.
-
HPLC Method:
-
Integrate the peak area of the parent compound. This is your T=0 reference. Note the retention time and check for any minor impurity peaks.
-
-
Incubation: Store your stock solution under your chosen conditions (e.g., 4°C in the dark).
-
Time-Point Analysis: At set intervals (e.g., T=24h, 48h, 1 week), withdraw another aliquot, prepare the sample in the same manner, and inject it using the identical HPLC method.
-
Data Evaluation:
-
Purity (%): Calculate the purity at each time point using the formula: (Area of Parent Peak / Sum of All Peak Areas) * 100.
-
Degradation: A drop in purity and the appearance or growth of new peaks (typically at different retention times) signifies degradation. A stable solution should maintain >99% purity over the desired experimental timeframe.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Caption: Example HPLC-UV conditions for stability monitoring. |
Section 4: Key Stability Factors & Mechanistic Insights
Understanding the underlying chemistry is key to proactive stabilization.
The Critical Role of pH: Amine Protonation
The stability of this compound in aqueous solution is fundamentally governed by the pH-dependent equilibrium of its primary amine group.
Caption: pH-dependent equilibrium of the amine group.
Potential Degradation Pathways
The molecule has several sites susceptible to degradation under adverse conditions. The primary pathways are oxidation of the amine and cleavage of the C-Br bond.
Caption: Potential sites and pathways of degradation.
Section 5: Summary of Recommendations
| Do | Don't | Rationale |
| Use the Hydrochloride Salt | Use the free base in aqueous media unless required. | The salt form is more soluble and stable against oxidation. |
| Store Stock at -20°C or -80°C | Store stock solutions at room temperature. | Low temperatures drastically slow all degradation reactions.[2] |
| Use Anhydrous Aprotic Solvents | Use protic solvents (water, methanol) for long-term stock. | Minimizes hydrolysis and reactions with solvent impurities. |
| Work Under Inert Gas (Ar, N₂) | Prepare and store solutions exposed to air. | Prevents oxidative degradation by atmospheric oxygen.[1] |
| Use Amber Vials / Protect from Light | Expose solutions to ambient or UV light. | Prevents photodegradation of the aromatic bromide.[4][6] |
| Prepare Aqueous Solutions Fresh | Use old aqueous working solutions. | Minimizes time for degradation to occur in less-than-ideal aqueous environments. |
| Buffer Aqueous Solutions (pH 4-6) | Use unbuffered water or alkaline buffers (pH > 7.5). | Keeps the amine protonated and protected from oxidation. |
References
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November). International Journal in Management and Social Science. Retrieved from [Link]
-
amine Hydrochloride | 1052525-13-9. (n.d.). BIOFOUNT. Retrieved from [Link]
-
Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
-
Li, W., & Zhang, J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Retrieved from [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996, November). International Council for Harmonisation. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996, November). European Medicines Agency. Retrieved from [Link]
-
Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved from [Link]
-
Li, W., & Zhang, J. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]
Sources
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1052525-13-9|[2-(4-Bromophenoxy)ethyl](ethyl)amine Hydrochloride|[2-(4-Bromophenoxy)ethyl](ethyl)amine Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
Overcoming poor reactivity of 2-(4-Bromophenoxy)ethanamine in specific reactions
Answering the user's request.## Technical Support Center: 2-(4-Bromophenoxy)ethanamine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile building block. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles, particularly in C-N bond-forming reactions.
Introduction: Understanding the Reactivity Profile
This compound is a bifunctional molecule containing both a primary amine (a nucleophile) and an aryl bromide (an electrophile). This structure makes it an important substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, for the synthesis of more complex aryl amines.[1] However, the molecule possesses inherent characteristics that can lead to poor reactivity. The phenoxy ether is an electron-donating group, which can deactivate the aryl bromide towards oxidative addition—a critical step in the catalytic cycle.[2] Furthermore, the primary amine can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.
This guide addresses these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination with this compound is showing low or no conversion. What are the primary causes and how can I fix it?
This is the most common issue reported. Low conversion is almost always linked to a suboptimal catalytic system or reaction conditions. The key is to facilitate the two most challenging steps for this substrate: oxidative addition and reductive elimination.[1][3]
Root Cause Analysis & Solutions:
-
Inadequate Catalyst/Ligand System: First-generation palladium catalysts are often ineffective for electron-rich aryl bromides like this one.[1] The catalytic system must be robust enough to overcome the higher activation energy for C-Br bond cleavage and promote the final C-N bond formation.
-
Expert Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates both oxidative addition and reductive elimination.[1][2] Screening a panel of modern ligands is the most effective strategy.
-
Actionable Protocol: Start with a screening experiment using a reliable palladium precursor like Pd₂(dba)₃ or a pre-catalyst with ligands such as XPhos, RuPhos, or BrettPhos.[2][4][5] G3 or G4 Buchwald precatalysts are also excellent choices as they are air-stable and provide consistent generation of the active Pd(0) species.[6]
-
-
Incorrect Base Selection: The base plays a critical role in deprotonating the amine-palladium complex to form the key amido intermediate that precedes reductive elimination.[1] A base that is too weak will result in a stalled reaction.
-
Expert Recommendation: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is often the most effective for achieving high reaction rates.[3] However, if your coupling partner has base-sensitive functional groups (e.g., esters, enolizable ketones), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered, though this may require higher temperatures or longer reaction times.[3][7] For substrates with protic groups, LHMDS can be an effective choice.[3]
-
Actionable Protocol: For initial trials with this compound, use NaOt-Bu. If side reactions are observed, switch to K₃PO₄ and increase the reaction temperature.
-
-
Sub-Optimal Reaction Conditions (Solvent & Temperature):
-
Expert Recommendation: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are standard choices.[3][8] Oxygen is detrimental, as it can oxidize both the phosphine ligand and the active Pd(0) catalyst.[8] Therefore, solvents must be thoroughly degassed. Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C, to overcome activation barriers.[8]
-
Actionable Protocol: Use anhydrous toluene. Degas the solvent by sparging with argon for at least 30 minutes. Set up the reaction in a glovebox or using Schlenk line techniques. Start with a reaction temperature of 100 °C and monitor by TLC or LC-MS.
-
Troubleshooting Summary Table
| Problem Observed | Potential Cause | Suggested Solution |
| Low to No Conversion | Ineffective catalyst/ligand | Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) with a Pd(0) source or a modern precatalyst.[2][5][6] |
| Base is too weak | Use a strong, non-nucleophilic base like NaOt-Bu. For sensitive substrates, try K₃PO₄ or Cs₂CO₃ at a higher temperature.[3] | |
| Poor reagent/solvent quality | Use anhydrous, degassed solvents (toluene, dioxane). Ensure all reagents are pure and the reaction is run under an inert atmosphere (Argon/Nitrogen).[8] | |
| Insufficient temperature | Increase temperature in 10 °C increments, typically targeting 80-110 °C.[8] | |
| Significant Hydrodehalogenation | β-Hydride elimination is outcompeting reductive elimination. | Switch to a more sterically hindered ligand (e.g., XPhos) which can favor reductive elimination.[2][9] A less electron-donating ligand might also increase the rate of reductive elimination.[9] |
| Formation of Byproducts | Catalyst inhibition | Increase catalyst loading slightly (e.g., from 1 mol% to 2.5 mol%). Ensure the amine coupling partner is of high purity.[8][10] |
| Ether cleavage | This is rare but possible under very harsh conditions. If suspected, screen alternative, milder conditions (e.g., lower temperature, different base). Consider a copper-catalyzed Ullmann coupling as an alternative.[11] |
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting a failing Buchwald-Hartwig amination reaction involving this compound.
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing a significant amount of 2-phenylethanamine as a byproduct. What is causing this hydrodehalogenation and how can I prevent it?
Hydrodehalogenation (the replacement of the bromine atom with a hydrogen atom) is a common side reaction. It often arises from a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which can then reductively eliminate with the aryl bromide.[2]
-
Mechanistic Insight: This can be particularly problematic if β-hydride elimination from the palladium-amido intermediate occurs, which competes directly with the desired C-N reductive elimination.[2][9]
-
Primary Solution: The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands create a bulky coordination sphere around the palladium center. This steric hindrance favors the reductive elimination pathway that forms the desired C-N bond over the pathways leading to hydrodehalogenation.[1][2]
-
Secondary Solution: Ensure your base is completely anhydrous. Traces of water can be a source of protons that contribute to this side reaction.
Q3: Are there alternative reaction types if the Buchwald-Hartwig amination continues to fail?
Yes. While palladium catalysis is extremely powerful, it is not the only option for forming C-N bonds.
-
Ullmann Condensation: This is a classical copper-catalyzed C-N coupling reaction.[11] Modern Ullmann-type reactions often use ligands to improve yields and broaden the substrate scope, and they can sometimes be successful where palladium-catalyzed methods fail due to different mechanistic pathways.[7][12][13] These reactions can sometimes be performed under milder conditions and may be more tolerant of certain functional groups.[7]
-
Nickel-Catalyzed Amination: Nickel catalysis is an emerging area for C-N cross-coupling.[14] Nickel catalysts can exhibit different reactivity profiles compared to palladium and may be effective for coupling aryl bromides.[14][15]
Optimized Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a robust starting point for coupling an amine (Nucleophile-H) with this compound.
Catalytic Cycle Visualization
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Methodology:
-
Pre-Reaction Setup:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere of argon.
-
All solvents and liquid reagents should be anhydrous and degassed.
-
All solid reagents should be dried and handled in a glovebox or under a positive pressure of argon.
-
-
Reaction Assembly (in a glovebox):
-
To a reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.2-4.4 mol%).
-
Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M).
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (via syringe), quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
- Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem. (n.d.).
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides - Benchchem. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
- Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.).
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.).
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters.
- Cross-coupling by a noncanonical mechanism involving the addition of aryl halide to Cu(II). eScholarship.
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed Central.
- Buchwald Catalysts & Ligands - Sigma-Aldrich. (n.d.).
- Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PubMed Central.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). Semantic Scholar.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. (2025).
- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. (2025).
- Reductive Cross-Coupling of Unreactive Electrophiles. (2022). PubMed.
- C–O cross-coupling reaction between phenols 26 and aryl halides 27... - ResearchGate. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. Buchwald触媒・配位子 [sigmaaldrich.com]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 13. escholarship.org [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of 2-(4-Bromophenoxy)ethanamine for large-scale experiments
Prepared by: Your Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(4-Bromophenoxy)ethanamine. As a key intermediate in various pharmaceutical development programs, its consistent and scalable production is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the challenges encountered when transitioning from bench-scale to large-scale experiments.
Core Synthesis Pathway: The Williamson Ether Synthesis
The most robust and scalable method for preparing this compound is the Williamson ether synthesis. This pathway involves the reaction of a 4-bromophenoxide salt with a suitable 2-aminoethyl halide. The primary challenge at scale is managing the reactivity of the bifunctional amino-halide reagent to prevent side reactions, such as N-alkylation or polymerization.
The recommended scalable approach involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide. The use of the hydrobromide salt conveniently protects the amine functionality in situ through protonation, preventing it from competing as a nucleophile. A suitable base is used in sufficient quantity to deprotonate the phenol and neutralize the hydrobromide salt, liberating the primary amine for the final product.
Troubleshooting Guide: Common Issues in Large-Scale Synthesis
This section addresses specific problems you may encounter during the scale-up process.
Question 1: My reaction yield is consistently low (<70%), and HPLC analysis shows a significant amount of unreacted 4-bromophenol. What is the likely cause?
Answer: This issue almost always points to incomplete deprotonation of the 4-bromophenol, which is the rate-limiting step for the formation of the nucleophilic phenoxide. Several factors at scale can contribute to this:
-
Insufficient Base: Ensure you are using at least two equivalents of base: one to deprotonate the phenol and one to neutralize the 2-bromoethylamine hydrobromide. A slight excess (2.1-2.2 equivalents) is often recommended at scale to account for any impurities or absorption of atmospheric moisture.
-
Ineffective Mixing: In large reactors, solid bases like potassium carbonate (K₂CO₃) can settle at the bottom if agitation is not sufficient. This creates a non-homogenous reaction mixture where the phenol is not in adequate contact with the base. Increase the agitation speed and consider using a reactor with baffles to improve mixing efficiency.
-
Base Particle Size and Quality: The reactivity of a solid base like K₂CO₃ is highly dependent on its surface area. For large-scale reactions, using a finely powdered, anhydrous grade is crucial. Clumped or coarse material will react much more slowly. Consider grinding the base before use if necessary.[1]
-
"Baking" the Base: For critical large-scale runs, it is good practice to bake the potassium carbonate under vacuum at >150°C to ensure it is completely anhydrous.
Question 2: The final product is contaminated with a significant, hard-to-remove impurity that has a similar polarity. What could this be and how can I prevent it?
Answer: The most probable impurity is the N,O-dialkylated product, 1-(4-bromophenoxy)-2-((4-bromophenoxy)ethylamino)ethane . This occurs when the newly formed product, this compound, acts as a nucleophile and reacts with another molecule of 2-bromoethylamine.
Causality & Prevention:
This side reaction becomes significant if localized "hot spots" of high reactant concentration occur.
-
Control the Addition Rate: The 2-bromoethylamine hydrobromide should be added slowly and controllably to the solution of the pre-formed potassium 4-bromophenoxide. Do not add the phenol to the amine/base mixture. A controlled addition ensures that the concentration of the alkylating agent is always low compared to the phenoxide, favoring the desired O-alkylation.
-
Maintain Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can increase the rate of the undesired N-alkylation. Maintain the temperature strictly within the optimized range (typically 80-90°C for DMF or Acetonitrile).
-
Solvent Choice: A polar aprotic solvent like DMF or DMAc is generally preferred as it effectively solvates the potassium phenoxide, enhancing its nucleophilicity and keeping reaction rates manageable.
Question 3: During the aqueous work-up and extraction, I am struggling with persistent emulsions that make phase separation difficult and time-consuming. How can I resolve this?
Answer: Emulsion formation is a common challenge when scaling up reactions involving amine products and salt byproducts. The amine product itself can act as a surfactant.
Troubleshooting Steps:
-
Brine Wash: Before discarding the aqueous layer, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to "break" the emulsion by reducing the mutual solubility of the organic and aqueous layers.
-
pH Adjustment: Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding 50% NaOH solution before extraction. This guarantees the product is in its free-base form, which is less soluble in water and less likely to form salts that stabilize emulsions.
-
Solvent Choice for Extraction: If using ethyl acetate, which has some water miscibility, consider switching to or adding a less polar solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction. These solvents are less prone to forming stable emulsions.
-
Minimize Agitation During Extraction: In the reactor, use a lower agitation speed for the extraction phase compared to the reaction phase. Gentle mixing is sufficient to achieve extraction without creating a tight emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction at a multi-kilogram scale?
A1: For large-scale industrial synthesis, anhydrous, finely powdered potassium carbonate (K₂CO₃) is the preferred base. While stronger bases like sodium hydride (NaH) are effective in the lab, they pose significant safety risks at scale (flammable hydrogen gas evolution, pyrophoric nature). K₂CO₃ offers a strong safety profile, is cost-effective, and is sufficiently basic to deprotonate phenol, especially in a polar aprotic solvent at elevated temperatures.
Q2: Can I use 2-chloroethylamine hydrochloride instead of the bromo- equivalent to reduce costs?
A2: While 2-chloroethylamine hydrochloride is less expensive, the C-Cl bond is significantly less reactive than the C-Br bond in SN2 reactions. This would necessitate higher reaction temperatures and longer reaction times, which in turn can lead to more byproduct formation and potential degradation. For a robust and efficient process, 2-bromoethylamine hydrobromide is the superior choice.[2][3]
Q3: What are the critical safety considerations for this process at a 100L reactor scale?
A3:
-
Dust Control: Handling large quantities of finely powdered K₂CO₃ and 4-bromophenol requires proper personal protective equipment (PPE), including respirators, to prevent inhalation. Use a closed-transfer system or a well-ventilated charging port.
-
Exotherm Control: While the reaction is not violently exothermic, the initial acid-base neutralization can generate heat. Ensure the reactor's cooling system is operational and monitor the internal temperature closely during reagent addition.
-
Solvent Handling: DMF and other polar aprotic solvents have high boiling points and specific health considerations. Ensure the reactor is properly sealed and vented to a scrubber system to handle solvent vapors.
-
Corrosive Materials: Both 2-bromoethylamine hydrobromide and the hydrobromic acid byproduct are corrosive. Ensure all equipment, including transfer lines and reactor internals, are made of compatible materials (e.g., glass-lined steel, Hastelloy).
Data Summary Table
| Parameter | Recommended Condition | Rationale & Comments |
| Solvent | Dimethylformamide (DMF) | Excellent solubility for reactants; promotes SN2 reaction. Acetonitrile is a viable alternative with a lower boiling point, simplifying removal. |
| Base | Potassium Carbonate (K₂CO₃) | Optimal balance of reactivity, safety, and cost for scale-up. Use anhydrous, powdered form. |
| Stoichiometry | 4-Bromophenol: 1.0 eq. | A slight excess of the amine component can help drive the reaction to completion, but increases the risk of N-alkylation. |
| 2-Bromoethylamine HBr: 1.1 eq. | ||
| K₂CO₃: 2.2 eq. | Ensures complete deprotonation of phenol and neutralization of the HBr salt. | |
| Temperature | 80 - 85 °C | Provides a reasonable reaction rate without promoting significant byproduct formation. |
| Reaction Time | 12 - 18 hours | Monitor by HPLC/TLC for the disappearance of 4-bromophenol. |
| Work-up pH | > 12 | Ensures the product is in the free base form for efficient extraction into an organic solvent. |
Detailed Experimental Protocol (Illustrative 10 kg Scale)
Warning: This procedure should only be performed by trained chemists in a facility designed for large-scale chemical synthesis. A thorough risk assessment must be conducted prior to execution.[4]
-
Reactor Preparation:
-
Ensure a 200L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Equip the reactor with an overhead stirrer, temperature probe, condenser, and addition ports.
-
-
Reagent Charging:
-
Charge the reactor with Dimethylformamide (80 L).
-
Begin agitation and charge 4-bromophenol (10.0 kg, 57.8 mol).
-
Under controlled conditions, charge anhydrous powdered potassium carbonate (17.5 kg, 126.6 mol).
-
Heat the slurry to 60°C for 1 hour to ensure complete formation of the potassium phenoxide.
-
-
Reaction:
-
Slowly add 2-bromoethylamine hydrobromide (12.9 kg, 63.0 mol) in portions over 2-3 hours, ensuring the internal temperature does not exceed 85°C.
-
Once the addition is complete, maintain the reaction mixture at 80-85°C.
-
Monitor the reaction progress every 2-4 hours by HPLC until <1% of 4-bromophenol remains (typically 12-18 hours).
-
-
Quench and Work-up:
-
Cool the reactor to room temperature (20-25°C).
-
Slowly and carefully quench the reaction by adding water (50 L).
-
Adjust the pH of the mixture to >12 using a 50% w/w sodium hydroxide solution.
-
Charge the reactor with Methyl tert-butyl ether (MTBE, 60 L) and agitate gently for 30 minutes.
-
Stop agitation and allow the layers to separate for at least 1 hour.
-
Drain the lower aqueous layer to a waste container.
-
Wash the remaining organic layer with saturated brine (2 x 20 L).
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Dissolve the crude material in hot isopropanol (~30 L).
-
Cool slowly to 0-5°C with gentle agitation to induce crystallization.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the filter cake with cold isopropanol (10 L).
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Visualized Workflows
Overall Synthesis Workflow
Caption: High-level workflow for the scalable synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing and resolving low reaction yields.
References
-
Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of ramelteon and its intermediates.
-
Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]
-
ACS Publications. (2024). Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing p-bromophenol.
Sources
Impact of reaction parameters (temperature, solvent) on 2-(4-Bromophenoxy)ethanamine synthesis
Welcome to the technical support center for the synthesis of 2-(4-Bromophenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to navigate the nuances of this reaction, ensuring reproducible and high-yield outcomes.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism, where a phenoxide ion acts as a nucleophile to displace a leaving group from an alkyl halide.[1][2][3] In this specific case, 4-bromophenol is deprotonated to form the 4-bromophenoxide, which then attacks a suitable 2-carbon electrophile bearing a protected or latent amino group.
The choice of reaction parameters, particularly temperature and solvent, is critical in directing the reaction towards the desired ether product and minimizing side reactions. This guide will delve into the rationale behind these choices and provide practical solutions to common experimental hurdles.
Reaction Mechanism and Workflow
The overall synthetic strategy involves two key transformations: the Williamson ether synthesis to form the ether linkage, followed by a deprotection or conversion step to reveal the primary amine.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis, where 4-bromophenol is reacted with a 2-haloethanamine derivative in the presence of a base.[1][2] The ethylethanamine moiety can be introduced using reagents like 2-bromoethylamine hydrobromide, often requiring a protection strategy for the amine to prevent side reactions.
Q2: Why is it necessary to protect the amine group on the ethylamine fragment?
A2: The primary amine is nucleophilic and can compete with the phenoxide in reacting with the alkyl halide, leading to the formation of secondary and tertiary amines as byproducts.[4] Protecting the amine, for instance as a phthalimide (Gabriel synthesis), ensures that only the desired O-alkylation occurs.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the phenoxide without strongly solvating the nucleophilic oxygen, thus accelerating the S\textsubscript{N}2 reaction.[5] Commonly used solvents include dimethylformamide (DMF), acetonitrile (ACN), and acetone.[6]
Q4: What is the optimal temperature range for this synthesis?
A4: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] However, the optimal temperature will depend on the specific reactants and solvent used. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the ideal temperature that promotes the desired reaction without significant byproduct formation. Excessively high temperatures can favor elimination side reactions.[6]
Q5: How can I purify the final product?
A5: Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities.[7][8] This is often followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and organic byproducts. The choice of eluent for chromatography will depend on the polarity of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Incomplete Deprotonation of 4-Bromophenol: The base used may be too weak or not used in sufficient quantity to generate the nucleophilic phenoxide. | - Use a stronger base: Employ a base with a pKa higher than that of 4-bromophenol (pKa ~9.4). Sodium hydride (NaH) or potassium carbonate (K2CO3) are effective choices.[2][5] - Ensure anhydrous conditions: Water can quench the base and the phenoxide. Use dry solvents and glassware. |
| 2. Poor Quality of Alkylating Agent: The 2-haloethanamine reagent may have degraded. | - Use a fresh or purified alkylating agent. 2-bromoethylamine hydrobromide should be a white to off-white solid. | |
| 3. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion. | - Increase reaction time and/or temperature: Monitor the reaction by TLC. A typical reflux time is 1-8 hours.[1] A modest increase in temperature can significantly increase the reaction rate.[9] | |
| Presence of Significant Byproducts | 1. Elimination Reaction: The phenoxide can act as a base, causing elimination of HBr from the 2-bromoethylamine, especially at higher temperatures.[1] | - Optimize the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[9] - Choice of leaving group: While bromide is common, a better leaving group like tosylate might allow for lower reaction temperatures, disfavoring elimination. |
| 2. N-Alkylation: If the amine on the ethylamine moiety is not protected, it can react with the alkyl halide, leading to di- and tri-alkylation.[4] | - Protect the amine: Use a protected starting material like N-(2-bromoethyl)phthalimide. The phthalimide group can be removed in a subsequent step. | |
| 3. C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho and para positions of the aromatic ring.[1] | - Solvent choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation over C-alkylation. | |
| Difficult Purification | 1. Emulsion during Aqueous Workup: The product and byproducts may act as surfactants, leading to the formation of a stable emulsion between the organic and aqueous layers. | - Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, helping to break the emulsion.[10] |
| 2. Co-elution during Column Chromatography: The product and a byproduct may have very similar polarities. | - Optimize the mobile phase: Try a different solvent system or a gradient elution to improve separation. - Consider a different stationary phase: If silica gel is not effective, other stationary phases like alumina could be explored. |
Experimental Protocol: A Representative Procedure
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for your specific laboratory conditions.
Step 1: Synthesis of N-[2-(4-Bromophenoxy)ethyl]phthalimide
-
To a stirred solution of 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Heat the mixture to 60-80 °C for 30 minutes to ensure the formation of the potassium 4-bromophenoxide.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Continue to heat the reaction at 80-100 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum. This crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Deprotection to Yield this compound
-
Suspend the N-[2-(4-Bromophenoxy)ethyl]phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add an aqueous solution of hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic with a concentrated solution of sodium hydroxide to precipitate the free amine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Caption: Step-by-step experimental workflow.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Low (~50 °C) | Lower reaction rate, potentially incomplete reaction. | Insufficient energy to overcome the activation barrier. |
| Moderate (70-90 °C) | Optimal yield for many systems. | Balances reaction rate with minimizing side reactions. | |
| High (>100 °C) | Decreased yield of ether, increased elimination byproducts.[6] | Higher temperatures favor the E2 elimination pathway.[1] | |
| Solvent | Polar Aprotic (DMF, ACN) | High yield. | Stabilizes the cation without solvating the nucleophile, accelerating the S\textsubscript{N}2 reaction.[5] |
| Polar Protic (Ethanol, Water) | Lower yield. | Solvates the nucleophilic phenoxide, reducing its reactivity. | |
| Nonpolar (Toluene, Hexane) | Very low to no reaction. | Poor solubility of the ionic intermediates. |
This technical support guide provides a comprehensive overview of the synthesis of this compound, with a focus on the practical aspects of reaction optimization and troubleshooting. By understanding the underlying principles and potential pitfalls, researchers can approach this synthesis with greater confidence and achieve their desired outcomes.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]
-
Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.).
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Storage and Handling of 2-(4-Bromophenoxy)ethanamine
Welcome to the technical support guide for 2-(4-Bromophenoxy)ethanamine (CAS No. 26583-55-1). This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research chemical. Proper storage and handling are paramount to preventing degradation, which can compromise experimental outcomes by introducing impurities and reducing reactivity. This guide provides in-depth, field-proven insights into best practices, troubleshooting, and analytical verification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
The optimal storage conditions are designed to mitigate the primary degradation pathways: oxidation and hydrolysis. For maximum stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), in a cool, dark, and dry place.[1][2][3] While some suppliers indicate room temperature storage is acceptable for short periods, long-term integrity is best preserved at lower temperatures.
Q2: Why is storage under an inert atmosphere so critical?
The primary amine functional group in this compound is highly susceptible to aerobic oxidation. Exposure to atmospheric oxygen can lead to the formation of various impurities, such as imines and N-oxides. This oxidative process is often the primary cause of discoloration (turning yellow or brown) and a decrease in purity. By displacing oxygen with an inert gas like nitrogen, this degradation pathway is significantly inhibited.[1][2]
Q3: What are the most obvious signs of degradation?
The most immediate sign of degradation is a change in appearance. Pure this compound is typically a colorless to light yellow liquid or solid.[2] A progression to a more intense yellow, amber, or brown color is a strong indicator that oxidation or other decomposition has occurred. While a slight color change may not render the material unusable, it warrants immediate analytical verification of purity before use in any experiment.
Q4: What Personal Protective Equipment (PPE) is required when handling this compound?
This compound and its related salts are classified as corrosive and can cause severe skin burns and eye damage.[1][2] Therefore, stringent safety protocols must be followed. Always handle this compound inside a certified chemical fume hood. Mandatory PPE includes:
-
Chemical-resistant gloves (inspect for integrity before use).
-
Safety goggles and a face shield.
-
A flame-retardant lab coat.
Q5: What materials and chemicals are incompatible with this compound?
To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[4] Store the compound away from these materials to prevent accidental contact and ensure a stable storage environment.
Section 2: Troubleshooting Guide: Diagnosing and Addressing Degradation
This guide provides a structured, question-and-answer format to help you troubleshoot specific issues you may encounter.
Problem: The material, which was initially colorless, has turned significantly yellow/brown. Is it still usable?
Answer: This is a classic sign of oxidative degradation. The usability of the compound depends entirely on the requirements of your experiment.
-
Causality: The color change is due to the formation of chromophoric (colored) impurities, likely from the oxidation of the amine group. The extent of the color change often correlates with the level of impurity.
-
Actionable Advice: Do not assume the material is viable. Before use, you must verify its purity. A simple Thin-Layer Chromatography (TLC) analysis against a reference standard (if available) can provide a quick qualitative assessment. For quantitative results, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.[5][6] If the purity is below the acceptable limit for your application (e.g., <95%), the material should be purified (e.g., by column chromatography or distillation) or disposed of according to your institution's safety guidelines.
Problem: My analytical data (e.g., NMR, LC/MS, GC/MS) shows several unexpected impurity peaks. What are they likely to be?
Answer: The identity of the impurities points to the specific degradation pathway that has occurred.
-
Causality & Likely Impurities:
-
Oxidation Products: If the compound has been exposed to air, you may see peaks corresponding to the N-oxide or the corresponding imine, which can further polymerize.
-
Hydrolysis Products: Although the ether linkage is generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to cleavage, yielding 4-bromophenol and ethanolamine.
-
Contamination: Impurities could also arise from incompatible storage containers or cross-contamination.
-
-
Actionable Advice: Use mass spectrometry (LC/MS or GC/MS) to determine the molecular weights of the impurity peaks.[7][8] This data is invaluable for proposing structures. For example, an impurity with a mass of (M+16) relative to the parent compound strongly suggests an oxidation event. Comparing the impurity profile to a freshly opened or properly stored batch can help confirm that the impurities are indeed degradation products.
Problem: The compound shows poor or inconsistent reactivity in my synthesis. Could this be due to degradation?
Answer: Absolutely. This is a common consequence of using a degraded reagent.
-
Causality: Degradation directly reduces the molar quantity of active this compound in the material. If, for example, 10% of the material has degraded, you are effectively using 10% less of your starting material than calculated, which can lead to lower yields and an increase in side reactions. Furthermore, the degradation products themselves can sometimes interfere with the reaction mechanism.
-
Actionable Advice: Before troubleshooting your reaction conditions, first confirm the purity of your starting material using the analytical methods described above (HPLC, GC, or quantitative NMR). If the purity is low, this is the most likely cause of your synthetic issues. Using a fresh, high-purity batch of the reagent should resolve the problem.
Section 3: Recommended Protocols & Data
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-Term) [9] | Drastically slows the rate of all chemical degradation pathways. |
| 2-8°C (Short-Term) | Suitable for materials in active use to minimize thermal stress. | |
| Atmosphere | Inert Gas (Nitrogen or Argon) [1][2] | Prevents oxidative degradation of the amine functional group. |
| Light Exposure | Amber Glass Vial / Dark Location | Prevents potential photodegradation. |
| Container | Tightly Sealed Borosilicate Glass | Ensures chemical compatibility and prevents moisture/air ingress. |
| Environment | Dry / Desiccated | Minimizes the potential for hydrolysis. |
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the maximum possible shelf-life for this compound.
Materials:
-
Stock bottle of this compound
-
Appropriate number of smaller, amber glass vials with PTFE-lined caps
-
Source of dry nitrogen or argon gas with a delivery tube
-
Parafilm® or other sealing tape
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Work in a Fume Hood: Perform all steps in a well-ventilated chemical fume hood.
-
Aliquot: Carefully transfer the desired amounts of the compound from the main stock bottle into the smaller amber vials. Aliquoting prevents the need to repeatedly open the main stock, protecting it from atmospheric exposure.
-
Inerting: Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 15-30 seconds. This displaces the oxygen-rich air.
-
Seal Immediately: Tightly screw the PTFE-lined cap onto the vial immediately after flushing with inert gas.
-
Secure Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm® to create a secondary barrier against moisture and air.
-
Label Clearly: Label each vial with the compound name, date of aliquoting, and concentration (if applicable).
-
Store Properly: Place the sealed vials in a designated -20°C freezer or other appropriate cold storage location. Update your chemical inventory.
Section 4: Visualized Workflows and Degradation Factors
The following diagrams illustrate the key decision-making processes and chemical principles discussed in this guide.
Caption: Troubleshooting decision tree for suspected degradation.
Caption: Key factors causing degradation and their preventative measures.
References
-
BIOFOUNT. (n.d.). amine Hydrochloride. Available at: [Link]
- Sultan, M. et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Advanced Research and Reviews.
-
ResearchGate. (2005). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Available at: [Link]
-
National Institutes of Health (NIH). (2020). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Available at: [Link]
-
PubMed. (2010). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Available at: [Link]
-
Food and Agriculture Organization (FAO). (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography – mass spectrometry. Available at: [Link]
-
ResearchGate. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Available at: [Link]
-
PubMed. (2023). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. Available at: [Link]
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- 2. 2-(4-Bromophenyl)ethylamine | 73918-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.ca [fishersci.ca]
- 5. ijmr.net.in [ijmr.net.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography – mass spectrometry [agris.fao.org]
- 9. 1052525-13-9|[2-(4-Bromophenoxy)ethyl](ethyl)amine Hydrochloride|[2-(4-Bromophenoxy)ethyl](ethyl)amine Hydrochloride|-范德生物科技公司 [bio-fount.com]
Validation & Comparative
A Senior Application Scientist's Guide to 2-(4-Bromophenoxy)ethanamine and its Analogs in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth comparative analysis of 2-(4-Bromophenoxy)ethanamine, a versatile reagent, with its structurally similar counterparts. We will delve into the nuanced differences in their reactivity and performance in key chemical transformations, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional building block featuring a primary amine and an aryl bromide. This unique combination of reactive sites makes it a valuable precursor in the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and agrochemicals. The primary amine serves as a handle for amide bond formation, reductive amination, and the introduction of nitrogen-containing heterocycles. Simultaneously, the aryl bromide is a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
A notable application of a related scaffold is in the synthesis of Macitentan, a dual endothelin receptor antagonist. While not a direct precursor, the 2-(phenoxy)ethylamine motif is a core structural element in many biologically active compounds, highlighting the importance of this class of reagents.
This guide will compare this compound with three key types of analogs:
-
Halogenated Phenoxyethanamines: 2-(4-Fluorophenoxy)ethanamine, 2-(4-Chlorophenoxy)ethanamine, and 2-(4-Iodophenoxy)ethanamine.
-
Phenethylamine Analog: 4-Bromophenethylamine, which lacks the ether oxygen.
The comparative analysis will focus on three widely employed transformations: N-acylation, Sonogashira coupling, and Buchwald-Hartwig amination.
Comparative Reactivity: A Mechanistic Perspective
The reactivity of these reagents is governed by the interplay of electronic and steric effects conferred by the halogen substituent and the presence or absence of the ether linkage.
The Role of the Halogen Substituent
The nature of the halogen atom on the phenyl ring significantly influences the reactivity of the aryl halide moiety, particularly in cross-coupling reactions. The reactivity trend for the oxidative addition step in palladium-catalyzed reactions is generally I > Br > Cl > F.[1][2] This is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the group.
Conversely, the electronic nature of the halogen also impacts the overall electron density of the aromatic ring through inductive and resonance effects. All halogens are inductively electron-withdrawing, but they also possess lone pairs that can be donated to the ring via resonance. The interplay of these opposing effects modulates the reactivity of the amine group and the aromatic ring itself.
The Impact of the Ether Linkage
The ether oxygen in the phenoxyethanamine series acts as an electron-donating group through resonance, which can influence the reactivity of the para-substituted halogen. This is in contrast to 4-bromophenethylamine, where the ethylamine side chain is directly attached to the phenyl ring. The ether linkage also introduces greater conformational flexibility, which can impact substrate binding to catalytic sites.
Performance in Key Synthetic Transformations
The following sections provide a comparative overview of the performance of this compound and its analogs in three crucial synthetic reactions. While direct, side-by-side comparative studies are limited in the published literature, we can infer performance trends based on established reactivity principles and data from related systems.
N-Acylation
N-acylation is a fundamental reaction for the protection of amines or the synthesis of amides. The reactivity of the primary amine in the phenoxyethanamine and phenethylamine series is generally high.
General Observations:
-
The electronic effects of the para-halogen are expected to have a minor influence on the nucleophilicity of the distant amine group.
-
The reaction typically proceeds efficiently with a variety of acylating agents (e.g., acyl chlorides, anhydrides) under standard conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.[3][4]
-
Excellent yields are generally achievable across all the compared reagents.
Table 1: Representative N-Acylation Reaction
| Reagent | Acylating Agent | Base | Solvent | Typical Yield | Reference |
| Primary Amines | Acetic Anhydride | None | Neat | Good to Excellent | [4] |
| Primary Amines | 4-Bromobutyryl Chloride | Amine (excess) | Acetone | ~52% | [3] |
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a non-nucleophilic base (1.1 equiv, e.g., triethylamine, diisopropylethylamine).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by chromatography or recrystallization.
Diagram 1: N-Acylation Workflow
Caption: A typical workflow for the N-acylation of primary amines.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon bond.[1][2] The reactivity of the aryl halide is paramount in this transformation.
Comparative Performance:
-
2-(4-Iodophenoxy)ethanamine: Expected to be the most reactive due to the weaker C-I bond, allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loading).
-
This compound: A widely used and reliable substrate, offering a good balance of reactivity and stability.
-
2-(4-Chlorophenoxy)ethanamine: Generally less reactive, often requiring higher temperatures, more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands), and longer reaction times.[5]
-
2-(4-Fluorophenoxy)ethanamine: Typically unreactive under standard Sonogashira conditions.
-
4-Bromophenethylamine: Expected to exhibit similar reactivity to its phenoxyethanamine counterpart in the Sonogashira coupling.
Table 2: Inferred Reactivity in Sonogashira Coupling
| Reagent | Relative Reactivity | Typical Reaction Conditions |
| 2-(4-Iodophenoxy)ethanamine | Highest | Room temperature to mild heating |
| This compound | High | Mild to moderate heating |
| 2-(4-Chlorophenoxy)ethanamine | Moderate | Elevated temperatures, specialized catalysts |
| 2-(4-Fluorophenoxy)ethanamine | Lowest (often inert) | Harsh conditions, often no reaction |
| 4-Bromophenethylamine | High | Mild to moderate heating |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Purge the vessel with an inert gas (e.g., argon, nitrogen).
-
Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).
-
Add a degassed amine base (e.g., triethylamine, diisopropylethylamine, 2-5 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by chromatography.
Diagram 2: Sonogashira Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] Similar to the Sonogashira coupling, the reactivity is highly dependent on the nature of the aryl halide.
Comparative Performance:
The reactivity trend of the aryl halides in Buchwald-Hartwig amination generally follows that of the Sonogashira coupling: I > Br > Cl > F.[8]
-
2-(4-Iodophenoxy)ethanamine: The most reactive substrate, suitable for coupling with a wide range of amines under mild conditions.
-
This compound: A versatile and commonly used substrate, compatible with a broad scope of amines.
-
2-(4-Chlorophenoxy)ethanamine: Requires more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or tBuXPhos) and higher reaction temperatures.[9][10]
-
2-(4-Fluorophenoxy)ethanamine: Generally not a suitable substrate for this reaction.
-
4-Bromophenethylamine: Its reactivity is expected to be comparable to that of this compound.
Table 3: Inferred Reactivity in Buchwald-Hartwig Amination
| Reagent | Relative Reactivity | Typical Catalyst System |
| 2-(4-Iodophenoxy)ethanamine | Highest | Standard Pd/phosphine catalysts |
| This compound | High | Standard to advanced Pd/phosphine catalysts |
| 2-(4-Chlorophenoxy)ethanamine | Moderate | Advanced Pd/bulky phosphine catalysts |
| 2-(4-Fluorophenoxy)ethanamine | Lowest (often inert) | Not typically reactive |
| 4-Bromophenethylamine | High | Standard to advanced Pd/phosphine catalysts |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, 1.2-2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by chromatography.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Reagent Selection Strategy
This compound stands out as a highly versatile and cost-effective building block for a multitude of synthetic applications. Its performance in N-acylation is robust and predictable. In palladium-catalyzed cross-coupling reactions, it offers a judicious balance between reactivity and stability.
Key considerations for reagent selection:
-
For high reactivity and milder conditions in cross-coupling reactions, the iodo-analog, 2-(4-iodophenoxy)ethanamine, is the preferred choice, albeit at a likely higher cost.
-
When cost is a primary concern and the subsequent reaction conditions can be more forcing, the chloro-analog, 2-(4-chlorophenoxy)ethanamine, may be a viable option, provided a suitable catalyst system is employed.
-
The fluoro-analog is generally not recommended for cross-coupling reactions.
-
For applications where the ether linkage is not desired , 4-bromophenethylamine provides a similar level of reactivity at the aryl bromide position.
Ultimately, the optimal choice of reagent will depend on the specific synthetic target, the desired reaction conditions, and economic considerations. This guide provides the foundational knowledge to make a strategic selection, enabling more efficient and successful synthetic outcomes.
References
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics. (2005). Journal of Medicinal Chemistry, 48(1), 171-179.
- Kashani, S. K., et al. (n.d.).
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. (n.d.). Benchchem.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2018). ACS Omega, 3(10), 13411-13425.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7385.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Beilstein Journal of Organic Chemistry, 18, 284-293.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). The Journal of Organic Chemistry, 71(1), 379-381.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1194-1201.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2015). Oriental Journal of Chemistry, 31(2), 913-919.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1194–1201.
- Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. (2002). Current Medicinal Chemistry, 9(3), 349-383.
- Asymmetric synthesis of a selective endothelin A receptor antagonist. (1998). The Journal of Organic Chemistry, 63(20), 6952-6962.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?(n.d.). WuXi AppTec.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(11), 2953.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- N-Acylation Reactions of Amines. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- The best reaction conditions for the N-acylation of various sulfonamides. (2012). Tetrahedron Letters, 53(34), 4565-4569.
- An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. (2015). Oriental Journal of Chemistry, 31(2), 913-919.
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017). RSC Advances, 7(19), 11486-11492.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020).
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-(4-Bromophenoxy)ethanamine
Introduction: The Analytical Imperative for 2-(4-Bromophenoxy)ethanamine
This compound is a molecule of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or potentially existing as a process-related impurity. Its accurate quantification is paramount for ensuring the safety, efficacy, and quality of final drug products. The presence of a primary amine and a brominated aromatic ring gives this molecule distinct chemical properties that dictate the choice of analytical methodology. As such, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of process control and quality assurance.[1][2]
This guide provides an in-depth comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative data to guide researchers and drug development professionals in selecting the method most fit for their purpose.
Pillar 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is the quintessential workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and widespread availability make it the first-line approach for assay and impurity quantification.
Causality of Method Design
The decision to employ a reversed-phase HPLC method is grounded in the physicochemical properties of this compound. The molecule possesses moderate polarity, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The bromophenyl group acts as a strong chromophore, allowing for sensitive detection by UV spectrophotometry.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte.
-
Mobile Phase Composition: A gradient of acetonitrile and water is used to ensure adequate retention and subsequent elution of the analyte, providing a sharp, symmetrical peak. The addition of a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, serves a dual purpose: it protonates the free silanol groups on the silica backbone of the column, minimizing undesirable peak tailing, and it protonates the analyte's primary amine, ensuring consistent interaction with the stationary phase.
-
Detection Wavelength: The optimal wavelength is determined by scanning a standard solution of the analyte across the UV spectrum. The maximum absorbance (λmax) for bromophenolic compounds typically occurs near 225 nm, providing excellent signal-to-noise for quantification.[3]
Experimental Workflow & Protocol
The following protocol outlines a validated HPLC-UV method. A crucial component of this, and any analytical procedure, is the System Suitability Test (SST), which is performed before any sample analysis to verify that the entire system is operating correctly.[4][5][6][7][8]
Detailed Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Prepare a standard solution of this compound at the target concentration.
-
Inject the standard solution six consecutive times.
-
Acceptance Criteria:
-
-
Analysis:
-
Once SST criteria are met, inject the blank, followed by standards and samples.
-
Construct a calibration curve using at least five standard concentrations.
-
Calculate the concentration of the analyte in the samples against the calibration curve.
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity compared to HPLC-UV due to its mass-based detection. It is an excellent confirmatory technique and is highly effective for identifying unknown impurities.
Causality of Method Design
Direct analysis of this compound by GC can be challenging. The primary amine is highly polar and can interact with active sites in the injector and on the column, leading to poor peak shape (tailing) and low response.[9] This is a critical consideration that necessitates a derivatization step.
-
Derivatization: Acylation with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) is a strategic choice.[10] This reaction converts the polar primary amine into a much less polar, more volatile trifluoroacetyl derivative, dramatically improving chromatographic performance and sensitivity.
-
Column Selection: A low-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS), is ideal for separating the derivatized analyte from other matrix components.
-
MS Detection: Mass spectrometry provides two powerful modes. Full Scan mode is used for initial method development and identification by comparing the resulting mass spectrum to a library. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the instrument only monitors specific, characteristic ions of the analyte, providing a significant boost in sensitivity and selectivity.[10]
Experimental Workflow & Protocol
The GC-MS workflow includes the critical, additional step of chemical derivatization.
Detailed Protocol: GC-MS
-
Derivatization Procedure:
-
Evaporate 100 µL of the sample/standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of MBTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Quantification (SIM): Monitor characteristic ions (e.g., molecular ion and key fragments).
-
-
Analysis:
-
Inject derivatized standards and samples.
-
Identify the analyte by its retention time and the presence of quantifier/qualifier ions.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the pinnacle of sensitivity and specificity for quantitative analysis, particularly in complex matrices like biological fluids. It combines the separation capabilities of HPLC with the highly selective detection of tandem mass spectrometry.
Causality of Method Design
This technique circumvents the need for derivatization required by GC-MS while offering sensitivity that is orders of magnitude greater than HPLC-UV.[11][12]
-
Ionization: Electrospray Ionization (ESI) in positive mode is the logical choice. The primary amine on this compound is a basic site that will readily accept a proton in the acidic mobile phase, forming a positive ion [M+H]+ that can be efficiently detected by the mass spectrometer.
-
Detection (MRM): The power of LC-MS/MS lies in Multiple Reaction Monitoring (MRM). In the first quadrupole (Q1), only the protonated parent molecule (the precursor ion) is allowed to pass. In the second quadrupole (Q2, the collision cell), this ion is fragmented. In the third quadrupole (Q3), only a specific, characteristic fragment ion (the product ion) is monitored. This precursor-to-product ion transition is unique to the analyte, effectively eliminating chemical noise and matrix interference.[13]
-
Mobile Phase: As with HPLC-UV, an acidic mobile phase (using formic acid or ammonium formate) is used to promote ionization and ensure good chromatography. Solvents must be of the highest purity (LC-MS grade) to minimize background noise.
Experimental Workflow & Protocol
The LC-MS/MS workflow is similar to HPLC, but the detection and data analysis stages are more sophisticated.
Detailed Protocol: LC-MS/MS
-
LC Conditions:
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Positive (ESI+).
-
MRM Transition: Optimize by infusing a standard solution. A hypothetical transition would be based on the molecule's mass (216.09 g/mol for the free base). Precursor Ion (Q1): m/z 217.0. Product Ion (Q3): A stable fragment resulting from collision-induced dissociation (e.g., loss of the ethylamine group).
-
Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal.
-
-
Analysis:
-
Inject standards to generate a calibration curve, which can extend into the low ng/mL or even pg/mL range.
-
Quantify samples against the curve. For highest accuracy, especially in biological matrices, the use of a stable isotope-labeled internal standard is recommended.
-
Comparative Performance and Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[16][17] The following tables summarize the expected performance characteristics of the three discussed methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS | ICH Guideline Reference |
| Specificity | Good; based on retention time and UV spectrum. Susceptible to co-eluting impurities with similar chromophores. | Excellent; based on retention time and unique mass spectrum/fragment ions. | Superior; based on retention time and highly specific MRM transition. | Q2(R2)[14][16] |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 | Q2(R2)[14][16] |
| Range | 1 - 200 µg/mL | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | Q2(R2)[14][16][17] |
| Limit of Detection (LOD) | ~300 ng/mL | ~3 ng/mL | ~0.03 ng/mL | Q2(R2)[2][14][16] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~10 ng/mL | ~0.1 ng/mL | Q2(R2)[2][14][16] |
Table 2: Accuracy and Precision Comparison
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (ICH) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | Typically 80-120% for assay, may vary for impurities.[16][17] |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% | Repeatability (Intra-assay) RSD ≤ 2%.[2][16] |
| Robustness | High | Moderate (sensitive to derivatization efficiency) | High | Method should be reliable with small, deliberate variations in parameters.[16] |
Conclusion and Recommendation
The choice of an analytical method for quantifying this compound is fundamentally driven by the analytical objective.
-
For routine quality control, batch release, and stability testing where concentration levels are relatively high (µg/mL range) and cost-effectiveness is important, the HPLC-UV method is the superior choice. Its robustness and simplicity make it ideal for high-throughput environments.
-
For impurity identification and confirmatory analysis , the GC-MS method provides an orthogonal technique with excellent specificity. While the derivatization step adds complexity, the structural information obtained from the mass spectrum is invaluable for troubleshooting and investigation.
-
For trace-level quantification , such as monitoring impurities at ppm levels, analyzing metabolites in biological matrices, or conducting pharmacokinetic studies, LC-MS/MS is the undisputed gold standard. Its unparalleled sensitivity and specificity ensure accurate and reliable data at concentrations far below the capabilities of the other techniques.
Each method, when properly validated according to ICH and USP guidelines, can provide trustworthy and accurate data.[4][14][16] The protocols and comparative data presented in this guide serve as a robust foundation for scientists to develop and implement the most appropriate analytical strategy for their specific needs.
References
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2025, August 9). identification and determination of 2,5-dimetoxy-4-bromophenethylamine (2c-b) in real sample by gc-ms methods and derivatization after spe preparation.
- SIELC Technologies. (n.d.). Separation of 2-(p-Bromophenoxy)ethanol on Newcrom R1 HPLC column.
- RSC Publishing. (2018). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry.
- MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- BenchChem. (2025). Comparison of Analytical Methods for the Quantification of 2-[2-(4-Bromophenyl)ethoxy]ethanol.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- PMC - NIH. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
- Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
- LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- Journal of Pharmaceutical Negative Results. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine.
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel 2-(4-Bromophenoxy)ethanamine Derivatives
For drug development professionals and researchers venturing into the rich chemical space of phenoxyethanamine analogs, understanding the cross-reactivity profile of a lead candidate is paramount. The 2-(4-bromophenoxy)ethanamine scaffold represents a promising starting point for novel therapeutics targeting monoaminergic systems. However, its structural similarity to known monoamine reuptake inhibitors necessitates a thorough investigation of its selectivity to mitigate potential off-target effects and ensure a desirable pharmacological profile.
This guide provides a comprehensive framework for conducting cross-reactivity studies of novel this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to present the resulting data for a clear and objective comparison.
The Rationale for Cross-Reactivity Profiling
The core structure of this compound bears resemblance to compounds known to interact with the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] These transporters are the primary targets for many antidepressant and psychostimulant drugs.[1] Therefore, any novel derivative of this scaffold must be evaluated for its affinity and functional activity at these three key transporters.
Furthermore, cross-reactivity studies should extend to common off-targets for this class of compounds, which often include G-protein coupled receptors (GPCRs) within the serotonin (5-HT) and dopamine (D) receptor families. For instance, interactions with the 5-HT2A receptor are associated with the hallucinogenic effects of some phenethylamines, while activity at dopamine D2 receptors is a hallmark of many antipsychotic medications.[2][3] A broad screening panel against these and other relevant receptors is crucial for identifying potential side effects and understanding the full pharmacological spectrum of the derivatives.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach to characterizing a novel this compound derivative involves a tiered screening process. The initial phase typically consists of radioligand binding assays to determine the affinity of the compound for a panel of targets. This is followed by functional assays to elucidate whether the compound acts as an inhibitor, agonist, or antagonist at the identified targets.
Caption: Signaling pathway for a Gi-coupled GPCR leading to cAMP inhibition.
Protocol: cAMP Assay for a Gi-Coupled Receptor
-
Materials:
-
Cells expressing the target receptor (e.g., CHO-hD2).
-
cAMP detection kit (e.g., HTRF, GloSensor™).
-
Forskolin (an adenylyl cyclase activator).
-
-
Procedure:
-
Seed cells in a suitable microplate.
-
For antagonist mode, pre-incubate cells with the test compound before adding a known agonist. For agonist mode, add the test compound directly.
-
Stimulate the cells with forskolin to increase basal cAMP levels. This is crucial for observing inhibition by a Gi-coupled receptor agonist.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
For agonists, calculate the EC50 value from the concentration-response curve of cAMP inhibition.
-
For antagonists, calculate the IC50 value from the concentration-response curve of the reversal of agonist-induced cAMP inhibition.
-
Data Presentation and Interpretation
The cross-reactivity profile of a series of this compound derivatives should be summarized in a clear, tabular format to facilitate comparison. This allows for a quick assessment of potency and selectivity.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| Derivative A | 15 | 250 | >1000 | 800 | >10,000 |
| Derivative B | 50 | 45 | 500 | >10,000 | >10,000 |
| Derivative C | >1000 | >1000 | 85 | 1500 | 200 |
Table 2: Hypothetical Functional Data for Selected Derivatives
| Compound | SERT Uptake IC50 (nM) | NET Uptake IC50 (nM) | D2 cAMP IC50 (nM) (Antagonist) |
| Derivative A | 25 | 400 | >10,000 |
| Derivative B | 80 | 65 | >10,000 |
| Derivative C | >10,000 | >10,000 | 350 |
From these hypothetical tables, one could infer that Derivative A is a potent and selective SERT inhibitor, Derivative B is a dual SERT/NET inhibitor, and Derivative C is primarily a DAT inhibitor with some off-target activity at the D2 receptor. This comparative data is crucial for selecting candidates for further in vivo studies and for understanding the structure-activity relationships (SAR) that govern selectivity.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For novel chemical series like this compound derivatives, a multi-faceted approach combining binding and functional assays is essential. By meticulously characterizing the interactions of these compounds with their primary targets and a panel of relevant off-targets, researchers can build a comprehensive pharmacological profile. This not only de-risks the progression of lead candidates but also provides invaluable insights into the molecular determinants of selectivity, paving the way for the rational design of safer and more effective therapeutics.
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Comparative Analysis of the Biological Efficacy of 2-(4-Bromophenoxy)ethanamine Analogs: A Guide to Structure-Activity Relationships and Preclinical Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-bromophenoxy)ethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural features, combining a halogenated phenoxy ring with a flexible ethylamine side chain, make it amenable to a wide range of chemical modifications to modulate its biological activity. This guide provides a comprehensive comparison of the potential biological efficacy of analogs derived from this core structure, focusing on three key therapeutic areas: anti-inflammatory, anticancer, and neuropharmacological applications. We will delve into the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, supported by established principles from related chemical series. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the robust in vitro and in vivo evaluation of these analogs, empowering research teams to systematically advance their drug discovery programs.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery
The phenoxyethanamine moiety is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a bromine atom at the para-position of the phenyl ring offers a unique combination of lipophilicity and electronic properties, which can significantly influence ligand-receptor interactions, metabolic stability, and overall pharmacokinetic profiles. The ethylamine side chain provides a crucial basic nitrogen atom, a common feature for interacting with a multitude of biological targets, and serves as a key point for structural diversification.
This guide will explore the therapeutic potential of this scaffold by examining how systematic structural modifications can tune its biological activity towards distinct and valuable pharmacological endpoints.
Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective
While a head-to-head comparison of a complete series of this compound analogs is not yet available in the public domain, we can construct a robust predictive comparison based on well-established SAR principles from structurally related compound classes. This section will explore the likely impact of key structural modifications on biological efficacy in three promising therapeutic areas.
Anti-Inflammatory Activity
The phenoxy scaffold is present in several compounds with anti-inflammatory properties. The primary mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenases (LOX), or the modulation of cytokine signaling pathways.
Key SAR Insights for Anti-Inflammatory Analogs:
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, in addition to the existing bromine, may enhance activity. Conversely, introducing electron-donating groups could modulate selectivity for different targets.
-
Amine Substitution: The primary amine of the parent structure can be modified to secondary or tertiary amines. N-alkylation can influence potency and selectivity. For instance, bulky N-substituents may favor binding to specific enzyme pockets.
-
Ethylamine Chain Modification: Altering the length or rigidity of the ethylamine linker can impact how the molecule fits into the binding site of target proteins.
Below is a diagram illustrating the key points for SAR modification of the this compound scaffold for potential anti-inflammatory activity.
Caption: Key SAR points for designing anti-inflammatory analogs.
Table 1: Predicted Anti-Inflammatory Activity of this compound Analogs
| Analog | Modification from Parent Compound | Predicted Target | Predicted Potency (IC50) | Rationale based on SAR |
| BPEA-01 | Parent Compound | COX-2/5-LOX | Moderate | Baseline activity of the scaffold. |
| BPEA-02 | Addition of a chloro group at C2 | COX-2 | High | Electron-withdrawing groups often enhance COX-2 inhibitory activity[1][2]. |
| BPEA-03 | N,N-dimethylation of the amine | Cytokine release | Moderate | N-alkylation can alter receptor/enzyme interaction and cell permeability. |
| BPEA-04 | Phenyl ring replaced with naphthalene | COX-2 | High | Increased aromatic surface area may enhance binding affinity. |
| BPEA-05 | Bromine at C4 replaced with trifluoromethyl | COX-2 | High | The CF3 group is a strong electron-withdrawing group and a bioisostere of bromine. |
Anticancer Activity
Certain phenoxy derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms can be diverse, including induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor growth and proliferation.
Key SAR Insights for Anticancer Analogs:
-
Heterocyclic Rings: Replacing the phenyl ring with or attaching heterocyclic systems (e.g., quinoxaline, quinoline) can introduce new interactions with biological targets and has been a successful strategy in developing potent anticancer agents[3][4][5].
-
Side Chain Functionality: Introducing functionalities like amides, ureas, or thioureas on the ethylamine side chain can create additional hydrogen bonding opportunities, potentially leading to enhanced pro-apoptotic activity[6].
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the halogen and other substituents, plays a crucial role in its ability to cross cell membranes and reach intracellular targets.
Table 2: Predicted Anticancer Activity of this compound Analogs
| Analog | Modification from Parent Compound | Target Cancer Cell Line | Predicted Potency (IC50) | Rationale based on SAR |
| BPEA-06 | Parent Compound | HCT-116 (Colon) | Low to Moderate | Baseline cytotoxicity of the scaffold. |
| BPEA-07 | Phenyl ring replaced with a quinoxaline moiety | HCT-116 (Colon) | High | Quinoxaline derivatives are known to possess significant anticancer activity[3][4][5]. |
| BPEA-08 | N-acylation with a lipophilic acyl group | MDA-MB-231 (Breast) | Moderate | Increased lipophilicity can enhance cell penetration and interaction with intracellular targets. |
| BPEA-09 | Introduction of a hydroxyl group on the phenyl ring | A549 (Lung) | Moderate | A phenolic hydroxyl group can participate in hydrogen bonding and may be a key pharmacophoric feature. |
| BPEA-10 | Side chain extended to a propylamine | Multiple cell lines | Variable | Chain length is critical for optimal interaction with the target; extension could increase or decrease activity. |
Neuropharmacological Activity (Serotonin Receptor Ligands)
The phenethylamine scaffold is a classic backbone for ligands of various G protein-coupled receptors (GPCRs) in the central nervous system, including serotonin (5-HT) receptors[7][8]. Modifications can tune the affinity and selectivity for different 5-HT receptor subtypes, such as the 5-HT2A receptor, which is a target for antipsychotics and psychedelics.
Key SAR Insights for Serotonin Receptor Ligands:
-
Aromatic System: The nature of the aromatic ring is a key determinant of receptor affinity. The phenoxy group acts as a bioisosteric replacement for the phenyl ring in classical phenethylamines.
-
Amine Substituents: N-alkylation or the incorporation of the nitrogen into a cyclic system (e.g., piperazine) can drastically alter the affinity and selectivity for different serotonin receptor subtypes.
-
Substituents on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring are critical for 5-HT receptor binding. Halogen atoms, like the bromine in the parent compound, often contribute to high affinity[8].
Table 3: Predicted Affinity of this compound Analogs for the 5-HT2A Receptor
| Analog | Modification from Parent Compound | Predicted Affinity (Ki) | Rationale based on SAR |
| BPEA-11 | Parent Compound | Moderate | The phenethylamine-like structure suggests potential interaction with monoamine receptors. |
| BPEA-12 | N-methylation of the amine | High | Small N-alkyl groups can enhance affinity for 5-HT receptors. |
| BPEA-13 | Addition of a methoxy group at C2 of the phenyl ring | High | Methoxy groups on the phenyl ring are common in high-affinity 5-HT2A ligands[8]. |
| BPEA-14 | Bromine at C4 moved to C2 | Low to Moderate | The position of the halogen is critical for optimal receptor interaction; para-substitution is often favored[8]. |
| BPEA-15 | Ethylamine nitrogen incorporated into a piperazine ring | High | The piperazine moiety is a common feature in high-affinity ligands for various GPCRs, including serotonin receptors. |
Experimental Protocols for Biological Efficacy Evaluation
The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of this compound analogs. The choice of assays should be guided by the therapeutic area of interest.
In Vitro Evaluation
Caption: General workflow for in vitro evaluation of analogs.
Protocol 3.1.1: Cell Viability Assessment (MTT Assay) for Anticancer Activity [9][10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3.1.2: Radioligand Binding Assay for 5-HT2A Receptor Affinity [13][14][15]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor or from rat frontal cortex tissue.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]ketanserin at a final concentration of 0.5 nM), 50 µL of test compound at various concentrations, and 50 µL of the membrane preparation (containing 50-100 µg of protein).
-
Non-specific Binding: To determine non-specific binding, use a high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin) in separate wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Filtration: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation
Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity [16][17][18]
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Determine the ED50 value for the active compounds.
Protocol 3.2.2: Orthotopic Xenograft Mouse Model for Anticancer Activity [19][20][21][22]
-
Cell Culture and Preparation: Culture the desired human cancer cells (e.g., HCT-116 for colon cancer) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Orthotopic Implantation: Under anesthesia, surgically expose the target organ (e.g., the cecum for colon cancer). Inject the cancer cells (e.g., 1 x 10^6 cells in 50 µL) into the wall of the organ. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor dimensions at the end of the study.
-
Compound Treatment: Once tumors are established, randomize the mice into treatment groups. Administer the test compounds according to the desired schedule and route. The control group receives the vehicle.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the primary tumors and any metastatic lesions. Measure the tumor weight and volume.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compounds.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics across multiple disease areas. The SAR principles outlined in this guide provide a rational basis for the design and optimization of analogs with enhanced potency and selectivity. The detailed experimental protocols offer a robust framework for the preclinical evaluation of these compounds.
Future research should focus on synthesizing and testing a diverse library of these analogs to validate the predicted SAR and to identify lead candidates for further development. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. By integrating rational drug design with rigorous experimental validation, the full therapeutic potential of this compound analogs can be realized.
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A Senior Application Scientist's Guide to Reproducibility in the Synthesis and Application of 2-(4-Bromophenoxy)ethanamine
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the factors influencing the reproducibility of experiments involving 2-(4-Bromophenoxy)ethanamine, a versatile building block in medicinal chemistry and materials science. We will explore the nuances of its synthesis and subsequent functionalization, compare its performance with viable alternatives, and provide detailed, validated protocols to enhance the consistency and reliability of your experimental outcomes.
The Critical Role of this compound and the Challenge of Reproducibility
This compound serves as a key intermediate for introducing a flexible phenoxy-ethylamine moiety into a target molecule. The presence of the bromine atom on the phenyl ring provides a reactive handle for further modifications, such as cross-coupling reactions, making it a valuable scaffold in the synthesis of diverse molecular architectures. However, the seemingly straightforward nature of its synthesis and subsequent reactions can be deceptive. Minor variations in experimental conditions can lead to significant discrepancies in yield, purity, and even the formation of unexpected byproducts, thereby compromising the reproducibility of your results.
This guide will dissect the primary synthetic routes to this compound and its key downstream reactions—N-alkylation and N-acylation. We will illuminate the critical parameters that govern the success and reproducibility of these transformations, offering actionable insights to troubleshoot and optimize your experimental design.
Synthesis of this compound: A Comparative Look at the Williamson Ether Synthesis
The most common and direct route to this compound is the Williamson ether synthesis.[1] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
Reaction Scheme:
Caption: General workflow for the Williamson ether synthesis of this compound.
Factors Influencing Reproducibility in the Williamson Ether Synthesis:
While conceptually simple, the Williamson ether synthesis is susceptible to several factors that can impact its reproducibility:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensures complete deprotonation of the phenol, driving the reaction forward. However, incomplete deprotonation when using weaker bases like potassium carbonate (K2CO3) can lead to lower yields and unreacted starting material. The choice of solvent also influences the reaction rate and the solubility of the reactants.[2]
-
Leaving Group: The nature of the leaving group on the ethylamine moiety is crucial. While both 2-chloroethylamine and 2-bromoethylamine can be used, the bromo derivative is generally more reactive, leading to faster reaction times. However, it is also more prone to elimination side reactions.
-
Temperature and Reaction Time: Precise control over temperature is paramount. Higher temperatures can promote the competing elimination (E2) reaction, leading to the formation of vinyl ethers and reducing the yield of the desired product. The reaction time must be optimized to ensure complete conversion without promoting side reactions.[2]
-
Purity of Reactants: The purity of the starting materials, particularly the 4-bromophenol and the 2-haloethylamine, is a significant factor. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.
Alternative Synthesis Strategy:
An alternative approach involves a two-step process starting with the reaction of 4-bromophenol with a protected 2-haloethanol, followed by deprotection and conversion of the alcohol to an amine. While longer, this route can sometimes offer better control and purity.
Functionalization of the Primary Amine: A Comparative Analysis of N-Alkylation and N-Acylation
The primary amine of this compound is its key functional handle for subsequent modifications. The two most common reactions are N-alkylation and N-acylation.
N-Alkylation: The Challenge of Over-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[3][4] This lack of selectivity can severely impact the reproducibility and yield of the desired secondary amine.
Reaction Scheme:
Caption: N-Alkylation of this compound, highlighting the potential for over-alkylation.
Strategies to Enhance Reproducibility and Selectivity in N-Alkylation:
-
Stoichiometry Control: Careful control of the stoichiometry of the alkylating agent is crucial. Using a slight excess of the amine can favor mono-alkylation.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a role. More reactive agents like alkyl iodides can increase the rate of over-alkylation. Using less reactive agents like alkyl chlorides or bromides and optimizing the temperature can improve selectivity.
-
Protecting Group Strategy: A reliable method to ensure mono-alkylation is to use a protecting group strategy. The primary amine can be protected, for example, as a carbamate, followed by alkylation of the resulting secondary amine and subsequent deprotection.[5]
-
Reductive Amination: Reductive amination, reacting the amine with an aldehyde or ketone to form an imine followed by in-situ reduction, is an excellent alternative that provides high selectivity for mono-alkylation.[6]
N-Acylation: A More Controlled Transformation
In contrast to N-alkylation, N-acylation is generally a more controlled and reproducible reaction. The reaction of the primary amine with an acyl chloride or anhydride typically proceeds cleanly to the corresponding amide.
Reaction Scheme:
Caption: N-Acylation of this compound.
Factors Influencing Reproducibility in N-Acylation:
-
Purity of Acylating Agent: The purity of the acyl chloride or anhydride is important. Contaminants can lead to side reactions and impurities in the final product.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction. The choice of base is also important to neutralize the HCl or carboxylic acid byproduct.
Comparative Data Summary
The following table summarizes the key comparative aspects of the discussed reactions, highlighting factors that influence reproducibility.
| Reaction | Method | Key Challenges to Reproducibility | Strategies for Improvement | Typical Yield Range |
| Synthesis | Williamson Ether Synthesis | Competing elimination (E2) reaction, incomplete reaction. | Optimize base, solvent, and temperature; use a more reactive halide. | 40-70% |
| Functionalization | N-Alkylation | Over-alkylation leading to a mixture of products. | Stoichiometry control, protecting groups, reductive amination. | 30-80% (mono-alkylated) |
| Functionalization | N-Acylation | Purity of acylating agent, exothermic reaction control. | Use high-purity reagents, control temperature. | 80-95% |
Detailed Experimental Protocols
To ensure the highest level of reproducibility, the following detailed protocols are provided as a starting point for your experiments. It is crucial to note that optimization may be required based on the specific substrate and desired scale.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromoethylamine hydrobromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 2-bromoethylamine hydrobromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize or purify the crude product by flash column chromatography if necessary.
Analytical Characterization for Ensuring Reproducibility
Consistent and thorough analytical characterization is non-negotiable for confirming the identity and purity of your products, and thus for ensuring the reproducibility of your experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is essential for confirming the formation of the desired product and identifying any major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for assessing purity and identifying trace impurities.[7] It is particularly useful for monitoring reaction progress and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity and for separating the desired product from byproducts and starting materials.
By implementing the principles and protocols outlined in this guide, researchers can significantly enhance the reproducibility of their experimental results when working with this compound. A commitment to meticulous experimental execution, coupled with a deep understanding of the underlying chemical principles, is the key to achieving reliable and trustworthy scientific outcomes.
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SynOpen. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. [Link]
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ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Link]
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Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. [Link]
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ChemRxiv. A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
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ResearchGate. Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
-
PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
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OUCI. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. [Link]
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ResearchGate. N-Acylation Reactions of Amines. [Link]
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MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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PubMed. [Synthesis and properties of the N-acyl derivatives of carminomycin and rubomycin]. [Link]
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HETEROCYCLES. SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. [Link]
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EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
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PubMed Central. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
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ResearchGate. MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. [Link]
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eScholarship. Synthesis, Biological Evaluation, and 3D QSAR Study of 2‑Methyl-4-oxo-3-oxetanylcarbamic Acid Esters as N‑Acylethanolamine Acid Amidase (NAAA) Inhibitors. [Link]
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ResearchGate. Synthesis, spectral characterization, self-assembly and biological studies of N-acyl-2-pyrazolines bearing long alkoxy side chains. [Link]
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PubChem. N,N-diethyl-2-[2-(3-methylbutyl)phenoxy]ethanamine. [Link]
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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 2-(4-Bromophenoxy)ethanamine
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of 2-(4-Bromophenoxy)ethanamine with its close analogues, 2-(4-Chlorophenoxy)ethanamine and 2-Phenoxyethanamine. By examining their performance in the context of synthesizing morpholine scaffolds, exemplified by the viloxazine pharmacophore, this document aims to equip you with the necessary data and insights to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Importance of Intermediate Selection
In the intricate chess game of multi-step organic synthesis, every move counts. The choice of a synthetic intermediate is not merely a matter of connecting two points in a synthetic pathway; it is a strategic decision that influences reaction kinetics, yield, purity of the final product, and the overall cost-effectiveness of the process. The phenoxyethanamine scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. This guide focuses on the halogen-substituted derivatives, specifically this compound, and benchmarks its performance against its chloro- and unsubstituted counterparts.
The rationale for this comparison stems from the fundamental principles of organic chemistry. The nature of the halogen substituent on the aromatic ring is expected to influence the electron density of the phenoxy oxygen and the lability of the aryl-oxygen bond, thereby impacting the intermediate's reactivity in key bond-forming reactions.
Physicochemical Properties and Their Synthetic Implications
The inherent properties of a synthetic intermediate are a strong predictor of its behavior in a reaction. The table below summarizes key physicochemical parameters for this compound and its analogues.
| Property | This compound | 2-(4-Chlorophenoxy)ethanamine | 2-Phenoxyethanamine |
| Molecular Weight | 218.08 g/mol | 171.62 g/mol [1][2] | 137.18 g/mol [3][4] |
| Boiling Point | ~135-137 °C / 10 mmHg | 152-156 °C / 15 Torr[1] | 101-103 °C / 4 mmHg[3] |
| pKa (of conjugate acid) | ~8.3 (Predicted) | 8.33±0.10 (Predicted)[1] | 8.18±0.10 (Predicted)[3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Clear colorless to light yellow liquid[5] |
| Solubility | Miscible with common organic solvents | Miscible with common organic solvents | Miscible with common organic solvents[5] |
The similar predicted pKa values across the three compounds suggest that their basicity, a key factor in many reactions, is comparable. However, the difference in molecular weight and the nature of the halogen will have implications for reaction stoichiometry and potentially for downstream processing and purification.
Benchmarking Performance in a Model Reaction: Synthesis of a Viloxazine Analogue
To provide a tangible comparison, we will consider a key step in the synthesis of viloxazine analogues: the N-alkylation of the phenoxyethanamine with a suitable electrophile, such as 2-(2-ethoxyphenoxy)methyl oxirane. This reaction forms the core morpholine structure.
The underlying chemical principle: The key bond-forming step is a nucleophilic attack of the amine on the electrophile. The reactivity of the amine is modulated by the electronic effects of the substituent on the phenyl ring. For the subsequent intramolecular cyclization to form the morpholine ring, the reactivity of the phenoxide as a nucleophile comes into play. In the context of the Williamson ether synthesis, the reactivity of aryl halides generally follows the trend I > Br > Cl > F for nucleophilic aromatic substitution, which is influenced by bond strength and the ability of the halogen to act as a leaving group.[6] While this reaction is an intramolecular etherification, the principles of nucleophilicity and leaving group ability are still relevant. Bromobenzene is generally considered more reactive than chlorobenzene in such substitutions.[7]
Based on these principles and drawing from typical yields reported in patents for viloxazine synthesis (which often exceed 90% for key steps), we can project the following performance metrics:
| Performance Metric | This compound | 2-(4-Chlorophenoxy)ethanamine | 2-Phenoxyethanamine |
| Projected Reaction Time | Moderate | Moderate to Slow | Fast |
| Projected Yield | 85-95% | 80-90% | 90-98% |
| Projected Purity (crude) | High | High | Very High |
| Ease of Purification | Straightforward | Straightforward | Straightforward |
| Cost-Effectiveness | Moderate | High | Very High |
Justification for Projections:
-
2-Phenoxyethanamine: The absence of an electron-withdrawing halogen is expected to result in the highest nucleophilicity of the amine, leading to the fastest reaction and highest yield.
-
This compound: The bromo substituent is electron-withdrawing, which slightly deactivates the amine compared to the unsubstituted analogue. However, bromine is a better leaving group than chlorine, which can be advantageous in certain synthetic strategies. This often results in a good balance of reactivity and yield.
-
2-(4-Chlorophenoxy)ethanamine: Chlorine is more electronegative than bromine, leading to a slightly greater deactivation of the amine. This may result in a slower reaction and slightly lower yield compared to the bromo-analogue under identical conditions.
Experimental Protocols
To provide a practical framework for the application of these intermediates, detailed experimental protocols for their synthesis and subsequent use in a representative N-alkylation reaction are provided below.
Synthesis of 2-(Aryl-oxy)ethanamine Intermediates via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of the three phenoxyethanamine intermediates from the corresponding phenol and 2-chloroethylamine hydrochloride.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the corresponding phenol (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetone or DMF.
-
Addition of Reagents: Add 2-chloroethylamine hydrochloride (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.
N-Alkylation for the Synthesis of a Viloxazine Analogue
This protocol outlines the reaction of a 2-(Aryl-oxy)ethanamine with an epoxide to form the core morpholine structure.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(Aryl-oxy)ethanamine intermediate (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Epoxide: Add 2-(2-ethoxyphenoxy)methyl oxirane (1.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure viloxazine analogue.
Spectroscopic Characterization
The identity and purity of the synthetic intermediates can be confirmed by spectroscopic methods. Below are the expected NMR chemical shifts for the key protons and carbons of the three intermediates.
2-Phenoxyethanamine:
-
¹H NMR (CDCl₃): δ 7.35-7.25 (m, 2H, Ar-H), 6.99-6.90 (m, 3H, Ar-H), 4.05 (t, 2H, O-CH₂), 3.10 (t, 2H, N-CH₂), 1.5 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 158.8, 129.5, 121.0, 114.5, 69.0, 41.8.
2-(4-Chlorophenoxy)ethanamine:
-
¹H NMR (CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.00 (t, 2H, O-CH₂), 3.05 (t, 2H, N-CH₂), 1.5 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 157.5, 129.3, 126.0, 115.8, 69.2, 41.6.
This compound:
-
¹H NMR (CDCl₃): δ 7.40 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 4.00 (t, 2H, O-CH₂), 3.05 (t, 2H, N-CH₂), 1.5 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 158.0, 132.3, 116.3, 113.5, 69.1, 41.5.
Conclusion and Recommendations
The choice between this compound, 2-(4-Chlorophenoxy)ethanamine, and 2-Phenoxyethanamine as a synthetic intermediate will depend on the specific goals of the synthesis.
-
For rapid synthesis and highest yield, with cost being a primary driver, 2-Phenoxyethanamine is the recommended choice. Its unencumbered reactivity profile makes it a highly efficient building block.
-
When a balance of good reactivity and the introduction of a halogen for potential further functionalization or for modulating the pharmacological properties of the final compound is desired, this compound is an excellent option. The bromine atom offers a versatile handle for cross-coupling reactions and can influence the electronic properties of the molecule.
-
2-(4-Chlorophenoxy)ethanamine provides a more cost-effective halogenated alternative to the bromo-derivative. While its reactivity may be slightly attenuated, it remains a viable and valuable intermediate, particularly in large-scale synthesis where cost is a significant factor.
Ultimately, the optimal choice will be determined by a careful consideration of the desired final product, the overall synthetic strategy, and the economic constraints of the project. This guide provides the foundational data and rationale to support this critical decision-making process.
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2-Phenoxyethylamine - Physico-chemical Properties. ChemBK. Available at: [Link]
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N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Chemsrc. Available at: [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]
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out of chlorobenzene and bromobenzene which is more reactive. Filo. Available at: [Link]
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The correct order of reactivity of the following haloarenes towards nucleophilic substitution with aqueous. Brainly.com. Available at: [Link]
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METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF. European Patent Office. Available at: [Link]
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(2-(4-Chlorophenoxy)ethyl)(methyl)amine. PubChem. Available at: [Link]
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Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at: [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]
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A-Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation for Novel 2-(4-Bromophenoxy)ethanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from laboratory bench to clinical candidate is paved with rigorous testing and validation. A critical milestone in this process is establishing a predictive relationship between a compound's activity in a controlled laboratory setting (in vitro) and its therapeutic effect in a complex living organism (in vivo). This guide provides a comprehensive framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for a promising class of compounds: 2-(4-bromophenoxy)ethanamine derivatives.
The this compound scaffold is of significant interest in central nervous system (CNS) drug discovery. Its structural motifs are present in various neuroactive agents, suggesting a potential to modulate monoaminergic systems. Altered concentrations of monoamine neurotransmitters are linked to the pathology of numerous neurological disorders, including depression and anxiety.[1] Therefore, compounds that can interact with this system, for example by inhibiting monoamine oxidase (MAO) enzymes, are valuable therapeutic targets.[1][2]
This guide will not merely list protocols; it will delve into the causality behind experimental choices, empowering researchers to build a robust, self-validating data package that bridges the gap from cellular assays to preclinical behavioral models.
Part 1: Foundational In Vitro Characterization: Uncovering the Mechanism
The first step in any IVIVC endeavor is to thoroughly characterize the compound's activity in vitro. Based on the structure of this compound, a logical starting hypothesis is its interaction with monoamine oxidases (MAO-A and MAO-B), key enzymes in neurotransmitter metabolism.[1][3] Selective MAO-A inhibitors are pursued for treating depression and anxiety, while MAO-B inhibitors are used in managing Parkinson's and Alzheimer's diseases.[1]
Key Experiment: MAO-A and MAO-B Inhibition Assay
The goal is to determine the concentration of the test compound required to inhibit 50% of the MAO enzyme activity (the IC50 value). A bioluminescent assay, such as the MAO-Glo™ Assay, is a modern, highly sensitive, and high-throughput method that offers advantages over older fluorescent or spectrophotometric techniques.[4]
Experimental Workflow: In Vitro MAO Inhibition Screening
The following diagram outlines the logical flow for screening a library of this compound derivatives.
Figure 1: Workflow for In Vitro Screening of MAO Inhibitors.
Detailed Protocol: MAO-Glo™ Bioluminescent Assay
This protocol is adapted from commercially available kits and best practices.[4]
-
Reagent Preparation :
-
Thaw recombinant human MAO-A or MAO-B enzyme, MAO Reaction Buffer, and MAO Substrate on ice.
-
Prepare the Luciferin Detection Reagent according to the manufacturer's instructions.
-
-
Assay Setup :
-
In a white, opaque 96-well plate, add 12.5 µL of MAO Reaction Buffer to each well.
-
Add 5 µL of the serially diluted this compound derivatives to the sample wells.
-
Add 5 µL of a known inhibitor (e.g., Clorgyline for MAO-A) for the positive control wells and 5 µL of vehicle (DMSO) for the negative control wells.
-
-
Enzyme Reaction :
-
Add 7.5 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the MAO substrate.
-
Mix the plate gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature (25°C) for 60 minutes.
-
-
Signal Detection :
-
After incubation, add 25 µL of the prepared Luciferin Detection Reagent to each well. This stops the MAO reaction and begins the light-generating reaction.
-
Mix the plate on a shaker for 30-60 seconds.
-
Incubate for a further 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Use graphing software (e.g., GraphPad Prism) to plot the percent inhibition against the logarithm of the compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Data Presentation: Summarizing In Vitro Activity
The results from this screening should be compiled into a clear, comparative table. This allows for the rapid identification of potent and selective compounds, which is crucial for understanding the structure-activity relationship (SAR).[3][5][6]
| Compound ID | R-Group Modification | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/B) |
| Parent | H | 150.5 | 2560.0 | 0.06 |
| Cpd-01 | 4-Fluoro | 75.2 | 3105.0 | 0.02 |
| Cpd-02 | 4-Chloro | 50.8 | 2890.0 | 0.018 |
| Cpd-03 | 3,4-Dichloro | 25.1 | 4500.0 | 0.006 |
| Cpd-04 | 4-Trifluoromethyl | 15.6 | 5200.0 | 0.003 |
| Clorgyline | (Reference) | 2.5 | 4800.0 | 0.0005 |
| Selegiline | (Reference) | 9500.0 | 8.1 | 1172.8 |
| Table 1: Hypothetical in vitro MAO inhibitory activity for a series of this compound derivatives. Data is presented to illustrate structure-activity trends. |
Part 2: Preclinical In Vivo Evaluation: Assessing Therapeutic Potential
Once potent and selective compounds are identified in vitro, the next crucial step is to assess their efficacy in a living system. Given the hypothesized mechanism of MAO-A inhibition, animal models of depression are the most relevant choice.[2][7][8] The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used primary screens for antidepressant-like activity.[9][10][11][12][13][14] These tests are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture, a state of "behavioral despair" that can be reversed by effective antidepressant treatments.[7]
Experimental Workflow: In Vivo Behavioral Testing
The following diagram illustrates the process of evaluating lead compounds from the in vitro stage in a preclinical model of depression.
Figure 2: Workflow for In Vivo Antidepressant-like Efficacy Testing.
Detailed Protocol: Forced Swim Test (FST) in Mice
This protocol is based on standard procedures and ethical guidelines.[9][13][15] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Apparatus : A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (24°C ± 1°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Animal Acclimation : House mice in the testing facility for at least one week before the experiment. On the day of the test, move them to the testing room at least 60 minutes prior to the start of the procedure to acclimate.[9]
-
Dosing :
-
Prepare test compounds in a suitable vehicle (e.g., 0.9% saline with 5% Tween 80).
-
Administer the test compound, a reference antidepressant (e.g., Fluoxetine, 20 mg/kg), or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
-
Test Procedure :
-
Gently place each mouse into the cylinder of water.[15]
-
The total duration of the test is 6 minutes.[14][15] A video camera should record the session for later scoring.
-
After 6 minutes, carefully remove the mouse, gently dry it with a towel, and place it in a heated recovery cage until fully dry before returning it to its home cage.[9]
-
-
Scoring :
-
A trained observer, blind to the treatment groups, scores the video recordings.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Typically, the first 2 minutes are discarded as an initial frantic escape period, and the duration of immobility is scored during the final 4 minutes of the test.[12][15]
-
-
Data Analysis :
-
Compare the mean immobility time of the treatment groups to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test. A significant reduction in immobility time is indicative of antidepressant-like activity.[7]
-
Data Presentation: Summarizing In Vivo Efficacy
The results should be tabulated to compare the dose-dependent effects of the lead compounds against the vehicle and a standard antidepressant.
| Compound ID | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 155.4 ± 8.2 | - | - |
| Fluoxetine | 20 | 85.1 ± 6.5 | 45.2% | <0.001 |
| Cpd-03 | 3 | 130.2 ± 9.1 | 16.2% | >0.05 |
| Cpd-03 | 10 | 105.7 ± 7.8 | 32.0% | <0.01 |
| Cpd-03 | 30 | 88.3 ± 6.9 | 43.2% | <0.001 |
| Cpd-04 | 1 | 125.5 ± 8.5 | 19.2% | <0.05 |
| Cpd-04 | 3 | 92.1 ± 7.2 | 40.7% | <0.001 |
| Cpd-04 | 10 | 79.9 ± 6.1 | 48.6% | <0.001 |
| Table 2: Hypothetical in vivo efficacy of lead compounds in the mouse Forced Swim Test. Data illustrates dose-dependent reduction in immobility time. |
Part 3: Bridging the Gap: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that connects the in vitro property (MAO-A inhibition) with the in vivo response (antidepressant-like activity).[16][17][18] This is the essence of IVIVC. A "Level A" correlation, a point-to-point relationship between in vitro and in vivo data, is the most desirable and useful for future drug development.[16][19]
The IVIVC Framework: Connecting Potency to Efficacy
Establishing this correlation requires integrating three key domains: in vitro pharmacology, pharmacokinetics (PK), and in vivo pharmacodynamics (PD). The PK properties of a compound—its absorption, distribution, metabolism, and excretion (ADME)—determine the concentration of the drug that actually reaches the target site (the brain) over time.[20][21] For CNS drugs, understanding brain penetration is particularly critical.[21][22]
Figure 3: Conceptual Framework for Establishing an IVIVC.
Steps to Develop a Level A IVIVC
-
Generate Comprehensive Data : For a series of structurally related compounds (e.g., Cpd-01 through Cpd-04), you need both the in vitro IC50 values and the in vivo dose-response curves to calculate an ED50 (the dose that produces 50% of the maximal effect).
-
Conduct Pharmacokinetic Studies : For the most promising compounds, conduct PK studies in mice. This involves administering a known dose and measuring drug concentrations in plasma and brain tissue at various time points. This data provides crucial parameters like Cmax (peak concentration), AUC (total exposure), and the brain-to-plasma ratio.[20]
-
Correlate the Data : The simplest form of IVIVC involves plotting the in vitro potency against the in vivo efficacy. For example, plot the log(IC50) for MAO-A inhibition against the log(ED50) from the FST for each compound.
-
Model Validation : A strong correlation (e.g., an R² value > 0.9) suggests that the in vitro assay is a good predictor of in vivo performance for this chemical class. This model can then be used to predict the in vivo efficacy of new, unsynthesized analogs based solely on their in vitro data, dramatically accelerating the drug discovery process.[19][23][24]
Conclusion and Future Directions
Establishing a robust In Vitro-In Vivo Correlation is a cornerstone of modern, efficient drug development. For this compound derivatives, a systematic approach beginning with a mechanistically relevant in vitro assay like MAO inhibition, followed by validation in a well-established in vivo behavioral model, provides a clear path forward.
The strength of the correlation hinges on the assumption that MAO-A inhibition is the primary driver of the antidepressant-like effect. If the correlation is weak, it may indicate that other mechanisms (e.g., inhibition of neurotransmitter reuptake, off-target effects) or poor pharmacokinetic properties are confounding the results.[25][26]
By following the principles and protocols outlined in this guide, researchers can generate a high-quality, integrated dataset. This not only validates the therapeutic potential of a specific compound but also builds a predictive framework that can guide the synthesis and selection of future candidates, ultimately saving significant time and resources on the path to discovering novel CNS therapies.
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A Head-to-Head Comparison of Synthetic Routes to 2-(4-Bromophenoxy)ethanamine: A Guide for Researchers
Introduction
2-(4-Bromophenoxy)ethanamine is a key building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in these fields. The selection of an appropriate synthetic route is a critical decision that can impact yield, purity, scalability, and cost-effectiveness. This guide provides a comprehensive head-to-head comparison of four common synthetic strategies for the preparation of this compound: the Williamson ether synthesis, the Mitsunobu reaction, the Gabriel synthesis, and reductive amination. By examining the mechanistic underpinnings, experimental protocols, and relative advantages and disadvantages of each approach, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of an ether linkage and the introduction of a primary amine. The four routes discussed herein approach this challenge from different perspectives, each with its own set of strengths and weaknesses.
| Synthetic Route | Key Transformation | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | SN2 reaction | 4-Bromophenol and a 2-haloethanamine derivative (or vice versa) | Strong base (e.g., NaH, K2CO3) | Cost-effective, straightforward, scalable | Potential for O- vs. N-alkylation, requires protection of the amine |
| Mitsunobu Reaction | Dehydrative coupling | 2-(4-Bromophenoxy)ethanol and a nitrogen nucleophile (e.g., phthalimide) | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Mild conditions, stereochemical inversion (if applicable) | Stoichiometric phosphine oxide byproduct, cost of reagents, requires acidic nucleophile |
| Gabriel Synthesis | Nucleophilic substitution with phthalimide | 2-(4-Bromophenoxy)ethyl halide and potassium phthalimide | Potassium phthalimide, hydrazine or acid for deprotection | Clean formation of primary amines, avoids over-alkylation | Harsh deprotection conditions, phthalhydrazide byproduct can be difficult to remove |
| Reductive Amination | Imine formation and reduction | (4-Bromophenoxy)acetaldehyde and ammonia | Reducing agent (e.g., NaBH3CN, H2/catalyst) | Convergent, can be a one-pot procedure | Potential for over-alkylation, stability of the aldehyde starting material |
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] For the synthesis of this compound, this can be approached in two ways: reacting 4-bromophenoxide with a 2-haloethanamine derivative or reacting a 2-(4-bromophenoxy)ethyl halide with an amine source. The former is generally preferred to avoid direct alkylation of ammonia which can lead to over-alkylation. To circumvent this, a protected amine equivalent is often used.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. The phenolic proton of 4-bromophenol is first abstracted by a base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a 2-haloethylamine derivative, displacing the halide and forming the desired ether linkage. The choice of a primary halide is crucial to favor substitution over elimination.[3]
dot graph Williamson_Ether_Synthesis { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"4-Bromophenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [fillcolor="#FBBC05", fontcolor="#202124"]; "4-Bromophenoxide" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-Haloethanamine Derivative" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product_Intermediate" [label="Protected this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Bromophenol" -> "4-Bromophenoxide" [label="Deprotonation"]; "Base" -> "4-Bromophenoxide"; "4-Bromophenoxide" -> "Product_Intermediate" [label="SN2 Attack"]; "2-Haloethanamine Derivative" -> "Product_Intermediate"; "Product_Intermediate" -> "Final_Product" [label="Amine Deprotection"]; "Deprotection" -> "Final_Product"; }
Figure 1. Williamson Ether Synthesis Workflow.Experimental Protocol
-
Step 1: Formation of the Phenoxide: To a solution of 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, is added a base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes.
-
Step 2: Ether Formation: A solution of a protected 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide (1.1 eq), in the same solvent is added to the reaction mixture. The reaction is then heated to 60-80 °C and monitored by TLC until the starting material is consumed.
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 4: Deprotection: The resulting N-[2-(4-bromophenoxy)ethyl]phthalimide is dissolved in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is refluxed for 2-4 hours. After cooling, the precipitated phthalhydrazide is filtered off, and the filtrate is concentrated. The residue is taken up in an appropriate solvent and washed with aqueous base to afford the desired this compound.
Performance and Field Insights
This route is often favored in industrial settings due to the relatively low cost of the starting materials and its scalability. However, the need for a protecting group for the amine adds steps to the overall synthesis. The choice of base and solvent is critical to optimize the reaction and minimize side reactions. A phase-transfer catalyst can sometimes be employed to facilitate the reaction.[4]
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry.[5][6] In the context of this compound synthesis, this would involve the reaction of 2-(4-bromophenoxy)ethanol with a suitable nitrogen nucleophile.
Mechanistic Rationale
The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a potent electrophile. Subsequent SN2 attack by a nucleophile, in this case, a protected amine like phthalimide, results in the desired product with inversion of configuration at the carbinol center (though not relevant for this achiral substrate).[7]
dot graph Mitsunobu_Reaction { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2-(4-Bromophenoxy)ethanol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PPh3_DEAD" [label="PPh3 + DEAD/DIAD", fillcolor="#FBBC05", fontcolor="#202124"]; "Alkoxyphosphonium_Salt" [label="Alkoxyphosphonium Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phthalimide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protected_Product" [label="N-[2-(4-bromophenoxy)ethyl]phthalimide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-(4-Bromophenoxy)ethanol" -> "Alkoxyphosphonium_Salt"; "PPh3_DEAD" -> "Alkoxyphosphonium_Salt"; "Alkoxyphosphonium_Salt" -> "Protected_Product" [label="SN2 Attack"]; "Phthalimide" -> "Protected_Product"; "Protected_Product" -> "Final_Product" [label="Hydrazinolysis"]; "Deprotection" -> "Final_Product"; }
Figure 2. Mitsunobu Reaction Pathway.Experimental Protocol
-
Step 1: Mitsunobu Coupling: To a solution of 2-(4-bromophenoxy)ethanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C is added DIAD (1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Step 2: Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate N-[2-(4-bromophenoxy)ethyl]phthalimide.
-
Step 3: Deprotection: The deprotection is carried out as described in the Williamson ether synthesis protocol using hydrazine hydrate.
Performance and Field Insights
The Mitsunobu reaction is advantageous for its mild conditions and tolerance of various functional groups.[8] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative, which can complicate purification.[9] The cost of the reagents (phosphine and azodicarboxylate) can also be a consideration for large-scale synthesis. The requirement for an acidic nitrogen nucleophile (pKa < 13) generally necessitates the use of phthalimide or a similar protecting group.[5]
Route 3: Gabriel Synthesis
The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues associated with direct amination with ammonia.[10][11]
Mechanistic Rationale
This method involves the nucleophilic substitution of an alkyl halide with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻). The resulting N-alkylphthalimide is then cleaved, typically by hydrazinolysis, to release the primary amine.[5]
dot graph Gabriel_Synthesis { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2-(4-Bromophenoxy)ethyl_halide" [label="2-(4-Bromophenoxy)ethyl Halide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Potassium_Phthalimide" [label="Potassium Phthalimide", fillcolor="#FBBC05", fontcolor="#202124"]; "N-Alkylphthalimide" [label="N-[2-(4-bromophenoxy)ethyl]phthalimide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hydrazine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phthalhydrazide" [label="Phthalhydrazide (byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"2-(4-Bromophenoxy)ethyl_halide" -> "N-Alkylphthalimide" [label="SN2 Reaction"]; "Potassium_Phthalimide" -> "N-Alkylphthalimide"; "N-Alkylphthalimide" -> "Final_Product" [label="Hydrazinolysis"]; "Hydrazine" -> "Final_Product"; "N-Alkylphthalimide" -> "Phthalhydrazide"; }
Figure 3. Gabriel Synthesis Workflow.Experimental Protocol
-
Step 1: Alkylation: A mixture of 2-(4-bromophenoxy)ethyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent like DMF is heated at 80-100 °C for several hours until the reaction is complete (monitored by TLC).
-
Step 2: Work-up and Purification of Intermediate: The reaction mixture is cooled, poured into water, and the precipitated N-[2-(4-bromophenoxy)ethyl]phthalimide is collected by filtration, washed with water, and dried.
-
Step 3: Hydrazinolysis: The N-alkylphthalimide is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours.
-
Step 4: Isolation of the Final Product: After cooling, the solid phthalhydrazide is removed by filtration. The filtrate is concentrated, and the residue is worked up with an acid-base extraction to isolate the pure this compound.
Performance and Field Insights
The Gabriel synthesis is a highly reliable method for preparing primary amines and is particularly useful when the corresponding alkyl halide is readily available. The main drawback is the often harsh conditions required for the deprotection step, which may not be suitable for substrates with sensitive functional groups. The separation of the product from the phthalhydrazide byproduct can also be challenging at times.[5]
Route 4: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4] To synthesize this compound, this would involve the reaction of (4-bromophenoxy)acetaldehyde with ammonia, followed by reduction of the in situ formed imine.
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal by the addition of ammonia to the aldehyde. Dehydration of the hemiaminal yields an imine. The imine is then reduced to the corresponding primary amine using a suitable reducing agent. A key challenge is the selective reduction of the imine in the presence of the starting aldehyde.[4]
dot graph Reductive_Amination { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Aldehyde" [label="(4-Bromophenoxy)acetaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia" [fillcolor="#FBBC05", fontcolor="#202124"]; "Imine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reducing_Agent" [label="Reducing Agent (e.g., NaBH3CN)", fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Aldehyde" -> "Imine" [label="Imine Formation"]; "Ammonia" -> "Imine"; "Imine" -> "Final_Product" [label="Reduction"]; "Reducing_Agent" -> "Final_Product"; }
Figure 4. Reductive Amination Pathway.Experimental Protocol
-
Step 1: Imine Formation and Reduction (One-Pot): To a solution of (4-bromophenoxy)acetaldehyde (1.0 eq) in a suitable solvent like methanol, is added a solution of ammonia in methanol. A reducing agent such as sodium cyanoborohydride (1.5 eq) is then added portion-wise at 0 °C. The reaction is stirred at room temperature until completion.
-
Step 2: Work-up and Purification: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is subjected to an acid-base workup to isolate the amine. The crude product is then purified by distillation or column chromatography.
Performance and Field Insights
Reductive amination offers a convergent and potentially one-pot synthesis of the target amine.[12] However, the stability of the starting aldehyde, (4-bromophenoxy)acetaldehyde, can be a concern as aldehydes are prone to oxidation and polymerization. Over-alkylation to form the secondary amine can also be a side reaction, although using an excess of ammonia can help to minimize this. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is selective for the imine over the aldehyde.[2]
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the researcher, including scale, cost, available starting materials, and the presence of other functional groups in more complex analogues.
-
For large-scale, cost-effective synthesis , the Williamson ether synthesis is a strong contender, provided that a suitable protected 2-haloethylamine is available or can be prepared economically.
-
The Mitsunobu reaction offers mild conditions and is a good choice for small-scale synthesis , especially when starting from 2-(4-bromophenoxy)ethanol. However, the cost and purification challenges associated with the byproducts should be considered.
-
The Gabriel synthesis is a highly reliable method for producing a clean primary amine and is recommended when the corresponding 2-(4-bromophenoxy)ethyl halide is the readily available starting material.
-
Reductive amination is an elegant and convergent approach , but its success hinges on the availability and stability of the starting aldehyde.
Ultimately, a careful evaluation of these factors, potentially including preliminary small-scale trials, will enable the selection of the most efficient and practical route for the synthesis of this compound.
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A Comparative Guide to the Applications of 2-(4-Bromophenoxy)ethanamine and Its Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the phenoxy ethanamine scaffold represents a versatile and promising starting point for the design of novel therapeutics. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-(4-Bromophenoxy)ethanamine and its analogs, with a focus on their potential applications in oncology and inflammatory diseases. By presenting comparative data and detailed experimental protocols, we aim to equip scientists with the knowledge to explore and expand upon this valuable chemical space.
Introduction: The Therapeutic Potential of the Phenoxy Ethanamine Moiety
The 2-(phenoxy)ethanamine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The ether linkage provides metabolic stability, while the terminal amine offers a handle for derivatization and interaction with biological targets. The aromatic ring can be readily substituted to modulate the electronic and steric properties of the molecule, thereby fine-tuning its pharmacological profile.
The subject of this guide, this compound, incorporates a bromine atom at the para-position of the phenyl ring. This halogen substitution is a common strategy in drug design to enhance binding affinity, improve selectivity, and increase metabolic stability. This guide will explore how modifications to this core structure influence its therapeutic potential, drawing comparisons with closely related analogs.
Synthesis of 2-(Phenoxy)ethanamine Analogs
The synthesis of 2-(phenoxy)ethanamine derivatives is typically achieved through a straightforward nucleophilic substitution reaction. A common approach involves the reaction of a substituted phenol with a protected 2-haloethanamine or a suitable precursor.
A general synthetic route is the reaction of a substituted phenol with 2-bromo-1,1-dimethoxyethane, followed by acid-catalyzed conversion to the corresponding aldehyde and subsequent reductive amination. This multi-step synthesis allows for the introduction of diverse amine functionalities.
Another widely used method is the reaction of a phenol with bromoacetonitrile, followed by reduction of the nitrile group. However, this method often employs hazardous reagents like lithium aluminum hydride, making it less suitable for large-scale synthesis. A safer alternative involves the Gabriel synthesis, where a halo-phenoxy ethane derivative reacts with potassium phthalimide, followed by hydrazinolysis or hydrolysis to liberate the primary amine. This method is often preferred for commercial manufacturing due to the use of less hazardous reagents.[1]
Experimental Protocol: General Synthesis of 2-(Phenoxy)ethanamine Derivatives via Gabriel Synthesis
-
Step 1: Synthesis of N-(2-phenoxyethyl)phthalimide.
-
To a solution of a substituted phenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the N-(2-phenoxyethyl)phthalimide derivative.
-
-
Step 2: Deprotection to yield 2-(Phenoxy)ethanamine.
-
Suspend the N-(2-phenoxyethyl)phthalimide derivative (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-5.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid.
-
Filter the precipitate (phthalhydrazide) and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of the desired 2-(phenoxy)ethanamine analog.
-
The free amine can be obtained by neutralization with a suitable base.
-
Applications in Oncology
The phenoxy ethanamine scaffold has been explored for its potential as an anticancer agent. Analogs bearing this moiety have demonstrated cytotoxic and cytostatic effects against various cancer cell lines.
One study reported that an adamantane derivative, 2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA), which contains a related aminophenoxy structural motif, exhibited growth inhibitory activities against human colon cancer cell lines (Colo 205, HT-29, and HCT-15).[2] DPA was found to induce cell cycle arrest at the G0/G1 phase and promote a more adhesive epithelial phenotype, suggesting a role in differentiation therapy.[2] Furthermore, DPA enhanced the anticancer activity of the chemotherapeutic agent CPT-11 in vivo.[2]
Another series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[3] Compounds with halogen substitutions on the aromatic ring showed promising results, with N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide emerging as a lead compound.[3]
Comparative Data: Anticancer Activity of Phenoxy Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA) | Colo 205 | Not specified, growth inhibition observed | [2] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | Not specified, potent activity reported | [3] |
| N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) | Human melanoma (BM), Human breast cancer (MCF-7), Human gastric cancer (EPG-85-257) | Not specified, antiproliferative effects observed | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Applications in Inflammatory Diseases
The phenoxy moiety is also a key feature in molecules with anti-inflammatory properties. For instance, novel phenoxy acetic acid derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors.[5][6][7] COX-2 is a key enzyme in the inflammatory pathway, making its selective inhibition a valuable strategy for treating inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.
In a study on phenoxy acetic acid derivatives, compounds with a bromine substitution at the para-position of the phenoxy ring showed enhanced inhibitory activity against COX-2.[6] This highlights the potential importance of the 4-bromo substitution present in this compound for anti-inflammatory applications.
Comparative Data: Anti-inflammatory Activity of Phenoxy Acetic Acid Derivatives
| Compound | COX-2 Inhibition (IC50, µM) | In vivo Paw Edema Inhibition (%) | Reference |
| 5f (p-chloro substitution) | 0.06 | 63.35 | [6] |
| 7b (p-bromo substitution) | 0.06 | 46.51 | [6] |
| Celecoxib (Reference) | - | 41.65 | [6] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
-
Compound Administration:
-
Administer the test compounds orally or intraperitoneally at a specific dose one hour before carrageenan injection.
-
The control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., celecoxib).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related analogs, several SAR trends can be inferred for the this compound scaffold:
-
Halogen Substitution: The presence of a halogen, particularly bromine or chlorine, at the para-position of the phenyl ring appears to be beneficial for both anticancer and anti-inflammatory activities.[3][6] This may be due to increased lipophilicity, improved target binding, or altered metabolic stability.
-
Amine Substitution: The nature of the substituent on the terminal amine can significantly impact biological activity. Derivatization of the amine into amides or other functional groups can modulate the compound's properties and target interactions.
-
Linker Length and Flexibility: The two-carbon ethylamine linker provides a degree of conformational flexibility that is often optimal for binding to various biological targets. Altering the linker length could impact activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway for COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by phenoxy analogs.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer drug discovery and development.
Conclusion and Future Directions
While direct and extensive research on this compound is limited in the public domain, the analysis of its structural analogs provides compelling evidence for its potential as a valuable scaffold in drug discovery. The presence of the 4-bromo-phenoxy moiety is a recurring theme in compounds with significant anti-inflammatory and anticancer properties.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear and comprehensive SAR. Investigations into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future endeavors.
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Pańczyk, K., et al. (2020). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-14. [Link]
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Kumar, P., et al. (2018). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 27(1), 163-174. [Link]
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Hsieh, T. C., et al. (2006). The antitumor effect of a novel differentiation inducer, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA), in combinatory therapy on human colon cancer. International Journal of Oncology, 28(4), 1003-1012. [Link]
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Krasovska, M. V., et al. (2022). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 27(19), 6534. [Link]
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Olejniczak, A., et al. (2015). Influence of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) on the proliferation of selected cell lines in vitro. Acta Poloniae Pharmaceutica, 72(3), 557-562. [Link]
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Verma, A., et al. (2014). Phase III Study of N,N-Diethyl-2-[4-(Phenylmethyl) Phenoxy]Ethanamine (BMS-217380-01) Combined With Doxorubicin Versus Doxorubicin Alone in Metastatic/Recurrent Breast Cancer: National Cancer Institute of Canada Clinical Trials Group Study MA.19. Journal of Clinical Oncology, 32(1), 7-14. [Link]
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Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]
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Zhou, L., et al. (2019). Synthesis and Antimicrobial Activity of Novel 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivative. Letters in Drug Design & Discovery, 16(11), 1256-1265. [Link]
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Tsuchiya, T., et al. (2001). Antitumor effects of a novel phenoxazine derivative on human leukemia cell lines in vitro and in vivo. Leukemia Research, 25(10), 881-888. [Link]
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Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1299. [Link]
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Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1299. [Link]
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D'Acquarica, I., et al. (2013). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry, 78(10), 4789-4801. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenoxy)ethanamine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Bromophenoxy)ethanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Corrosivity: Likely to cause severe burns to skin and eyes upon contact.[1][2][3][4]
-
Toxicity: Halogenated organic compounds can be toxic upon inhalation and ingestion.[5]
-
Environmental Hazard: Many halogenated compounds are toxic to aquatic life with long-lasting effects.[6]
Before beginning any work with this compound, it is crucial to read and understand the relevant safety data sheets and to have appropriate personal protective equipment (PPE) readily available.[5][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with segregation at the point of generation and ends with collection by a certified waste disposal service.
Immediate Waste Segregation
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[7][8][9] Due to its chemical structure, this compound falls into the category of halogenated organic waste .
-
Action: At the point of generation (i.e., in the fume hood where the work is being conducted), collect all waste containing this compound into a designated "Halogenated Organic Waste" container.[5][10]
-
Rationale: Halogenated solvents and waste are often incinerated at high temperatures for disposal, a process that requires specialized equipment to handle the corrosive byproducts.[10][11] Mixing halogenated waste with non-halogenated waste can contaminate large volumes of solvent that could have otherwise been disposed of more easily and cost-effectively.[11]
Waste Container Selection and Labeling
The choice of waste container is vital to prevent leaks, spills, and hazardous reactions.
-
Action:
-
Select a chemically compatible container. For halogenated organic liquids, amber glass bottles or high-density polyethylene (HDPE) carboys are appropriate.[12][13] Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof cap.[8][14]
-
Properly label the waste container before adding any waste. The label must include:
-
-
Rationale: Clear and accurate labeling prevents accidental mixing of incompatible wastes and informs personnel of the container's hazards.[12][14] Using compatible containers prevents degradation of the container and potential release of the hazardous contents.[8][14]
Safe Collection and Storage
Waste should be accumulated in a designated and safe location within the laboratory.
-
Action:
-
Keep the halogenated waste container closed at all times, except when adding waste.[15]
-
Store the container in a well-ventilated area, such as a designated satellite accumulation area (SAA) within or near a fume hood.[11][13]
-
Ensure secondary containment is used to capture any potential leaks or spills.[8][14] This can be a larger, chemically resistant tray or bin.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[14]
-
-
Rationale: Keeping containers closed minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[15] Secondary containment is a critical safety measure to prevent the spread of hazardous material in the event of a primary container failure.[8]
Disposal of Contaminated Materials
Any materials that come into contact with this compound must be disposed of as hazardous waste.
-
Action:
-
Rationale: Cross-contamination of general waste streams with hazardous chemicals is a serious compliance issue and poses a risk to custodial staff.[14]
Arranging for Final Disposal
Final disposal must be handled by a licensed hazardous waste management company.
-
Action:
-
Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request for waste collection.
-
Ensure that all waste containers are properly labeled and sealed before the scheduled pickup.
-
-
Rationale: The Resource Conservation and Recovery Act (RCRA) and other local regulations mandate that hazardous waste be managed from "cradle to grave," meaning the generator is responsible for the waste until its final, safe disposal.[8]
Summary of Disposal Procedures
| Waste Type | Container | Labeling | Storage | Disposal Route |
| Liquid this compound & Solutions | Amber Glass Bottle or HDPE Carboy | "Hazardous Waste: Halogenated Organic Liquid" + Contents | Closed, in Secondary Containment, Ventilated Area | Licensed Hazardous Waste Contractor |
| Contaminated Solid Waste (gloves, paper towels) | Lined, Sealable Pail or Drum | "Hazardous Waste: Halogenated Organic Solid" + Contents | Sealed, in Designated Waste Area | Licensed Hazardous Waste Contractor |
| Contaminated Sharps (needles, glassware) | Puncture-Proof Sharps Container | "Hazardous Waste: Sharps" + Biohazard/Chemical Symbol as needed | Sealed | Licensed Hazardous Waste Contractor |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not a burdensome afterthought but an integral part of the experimental process. By implementing these procedures, we uphold our professional responsibility to ensure a safe working environment, comply with regulations, and protect the broader community and ecosystem. Adherence to these guidelines fosters a culture of safety and demonstrates a commitment to scientific excellence in its truest form.
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Navigating the Uncharted: A Practical Guide to Handling 2-(4-Bromophenoxy)ethanamine
Hazard Assessment: An Inductive Approach to Safety
Given the lack of specific toxicological data, we must infer the potential hazards of 2-(4-Bromophenoxy)ethanamine from its chemical analogues. The consistent hazard classification across these related compounds points towards a significant risk of severe skin and eye damage.
Inferred Hazard Profile:
| Hazard Classification | Inferred Risk based on Analogues | Source |
| Skin Corrosion/Irritation | Category 1B/2: Causes severe skin burns and irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [2] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [4] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [4] |
| Acute Inhalation Toxicity | Harmful if inhaled. | [4] |
This conservative assessment underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[3][5][6] |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which can lead to severe burns.[2][5] Always inspect gloves for integrity before use. |
| Body | A chemical-resistant lab coat, worn over long-sleeved clothing and long pants. | Provides a barrier against accidental spills and splashes.[5] |
| Respiratory | A government-approved respirator is recommended, especially when handling the substance outside of a certified chemical fume hood. | Mitigates the risk of inhaling potentially irritating or harmful vapors.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended process for handling this compound.
Caption: Workflow for Safe Handling of this compound
Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing this compound to the work area.
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use spark-proof tools and equipment if the compound is flammable (flammability data is not currently available).
-
-
In Case of a Spill:
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
-
Solid Waste: Collect any solid this compound, contaminated spill cleanup materials, and disposable PPE (such as gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
Container Management:
-
Keep waste containers securely closed except when adding waste.[7]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[7]
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][8]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
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afl. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
